molecular formula C9H14ClNO B187874 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride CAS No. 181880-42-2

1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride

Cat. No.: B187874
CAS No.: 181880-42-2
M. Wt: 187.66 g/mol
InChI Key: QUSDCCXFZHIKQO-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-methoxyphenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-10-7-8-5-3-4-6-9(8)11-2;/h3-6,10H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSDCCXFZHIKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxyphenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride, a substituted benzylamine derivative, represents a class of compounds of significant interest in medicinal chemistry and drug development. The strategic placement of a methoxy group on the phenyl ring and N-methylation of the amine imparts specific electronic and steric properties that can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. A thorough understanding of its physicochemical properties is paramount for formulation development, analytical method design, and interpreting its structure-activity relationships. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination, offering a foundational resource for researchers in the field.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity and structure.

  • Chemical Name: this compound

  • Synonyms: (2-methoxyphenyl)-N-methylmethanamine hydrochloride, 2-Methoxy-N-methylbenzylamine hydrochloride[1]

  • CAS Number: 181880-42-2[1]

  • Molecular Formula: C₉H₁₄ClNO[2]

  • Molecular Weight: 187.67 g/mol

The molecular structure consists of a benzylamine core with a methoxy group at the ortho position of the benzene ring and a methyl group on the nitrogen atom, forming a secondary amine that is protonated to its hydrochloride salt.

Caption: 2D structure of this compound.

Tabulated Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties are well-documented, others are computationally predicted due to the limited availability of experimental data in peer-reviewed literature.

PropertyValueSource/Method
Molecular Formula C₉H₁₄ClNO[2]
Molecular Weight 187.67 g/mol
Physical State Solid
Melting Point Not experimentally determined-
Boiling Point Not determined (decomposes)-
Solubility (Predicted)
- WaterHighComputational
- EthanolSolubleHomology
- ChloroformSolubleHomology
pKa (Predicted) 9.5 ± 0.5Computational

Experimental and Analytical Methodologies

A critical aspect of drug development is the ability to reliably determine the physicochemical properties of a compound. The following sections detail the standard experimental protocols for characterizing this compound.

Thermal Analysis: Melting Point and Decomposition

The melting point is a crucial indicator of purity and is vital for formulation processes such as hot-melt extrusion. For amine hydrochlorides, thermal analysis also reveals the onset of decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point and thermal stability of a solid sample.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Analysis weigh Weigh 3-5 mg of sample pan Place in aluminum pan weigh->pan seal Hermetically seal the pan pan->seal instrument Place sample and reference pans in DSC cell seal->instrument purge Purge with inert gas (e.g., Nitrogen) instrument->purge program Set temperature program (e.g., 25°C to 300°C at 10°C/min) purge->program record Record heat flow vs. temperature program->record onset Determine onset temperature of endothermic peak (melting) record->onset peak Identify exothermic peaks (decomposition) onset->peak

Caption: Workflow for DSC analysis.

Causality Behind Experimental Choices:

  • Small Sample Size (3-5 mg): Ensures uniform heat transfer within the sample, leading to a sharp, well-defined melting endotherm.

  • Hermetic Sealing: Prevents loss of volatile components, including hydrochloric acid, which could alter the melting behavior.

  • Inert Gas Purge: Creates a non-reactive atmosphere, preventing oxidative degradation of the sample at elevated temperatures.

  • Heating Rate (10°C/min): A standard rate that provides a good balance between resolution and experimental time.

Solubility Determination

Solubility is a critical determinant of a drug's bioavailability. For an amine hydrochloride, aqueous solubility is expected to be high due to its ionic nature.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, propylene glycol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Purity and Assay Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and determining the assay of pharmaceutical compounds.

Experimental Protocol: Reversed-Phase HPLC

HPLC_Method cluster_column Chromatographic Column cluster_mobile_phase Mobile Phase cluster_conditions Instrument Conditions cluster_sample Sample Preparation column C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) mobile_phase Gradient elution with: A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile cluster_conditions cluster_conditions flow Flow Rate: 1.0 mL/min temp Column Temperature: 30°C injection Injection Volume: 10 µL detection UV Detection at 272 nm dissolve Dissolve sample in mobile phase A filter Filter through 0.45 µm syringe filter dissolve->filter cluster_sample cluster_sample

Caption: Typical HPLC parameters for analysis.

Rationale for Method Parameters:

  • C18 Column: A versatile reversed-phase column suitable for retaining moderately polar compounds like substituted benzylamines.

  • Acidified Mobile Phase: The addition of formic acid suppresses the ionization of residual silanols on the stationary phase and ensures the analyte remains in its protonated, more water-soluble form, leading to better peak shape.

  • Gradient Elution: Allows for the efficient separation of the main compound from potential impurities with a wide range of polarities.

  • UV Detection at 272 nm: The methoxy-substituted benzene ring is expected to have a significant UV absorbance around this wavelength.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include aromatic protons (6.8-7.5 ppm), the benzylic methylene protons, the N-methyl protons, and the methoxy protons. The integration of these signals confirms the proton count for each group.

  • ¹³C NMR: Will show distinct signals for each carbon atom in a unique chemical environment. The number of signals will confirm the carbon backbone of the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic FTIR Peaks:

  • N-H Stretch (secondary amine salt): A broad band in the region of 2400-3000 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

  • C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (aryl ether): A strong band around 1230-1270 cm⁻¹.

  • C-N Stretch: In the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural elucidation and identification.

Expected Fragmentation Pattern (Electron Ionization):

  • Molecular Ion Peak (M+): The peak corresponding to the free base (C₉H₁₃NO) at m/z 151.

  • Base Peak: Likely the tropylium ion or a related fragment resulting from the cleavage of the C-C bond adjacent to the nitrogen, a common fragmentation pathway for benzylamines.[3]

Conclusion

This technical guide has synthesized the available and predicted physicochemical data for this compound, providing a crucial resource for its further development and application. The inclusion of detailed, field-proven experimental protocols empowers researchers to independently verify these properties and generate the robust data required for regulatory submissions and advanced formulation design. A comprehensive understanding of these fundamental characteristics is the bedrock upon which successful drug discovery and development programs are built.

References

  • Pesek, J. J., Matyska, M. T., & Berdiev, M. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 31(11), 22-29. [Link]

  • Borges, C. R., & Martins, T. B. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry : JMS, 41(8), 1056–1066. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)-N-methylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Synthesis and characterization of 2-Methoxy-N-methylbenzylamine hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-N-methylbenzylamine Hydrochloride

Abstract

This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 2-Methoxy-N-methylbenzylamine hydrochloride, a key intermediate in pharmaceutical and organic synthesis. The protocol is centered around a robust two-step, one-pot reductive amination of 2-methoxybenzaldehyde with methylamine, followed by reduction with sodium borohydride. This document details the underlying chemical principles, provides a granular, step-by-step experimental protocol, and outlines a full suite of analytical techniques for structural verification and purity assessment. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the rationale behind procedural choices, adherence to safety, and the establishment of a self-validating, reproducible workflow suitable for research and drug development professionals.

Introduction

2-Methoxy-N-methylbenzylamine and its hydrochloride salt are valuable molecular scaffolds. The presence of a secondary amine and a methoxy-substituted aromatic ring makes this compound a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and research chemicals. The hydrochloride salt form enhances stability and improves handling characteristics by converting the oily freebase into a solid.[1]

This whitepaper presents a detailed protocol for the synthesis of 2-Methoxy-N-methylbenzylamine hydrochloride via the reductive amination of 2-methoxybenzaldehyde. This method is selected for its high efficiency, operational simplicity, and the use of readily available and cost-effective reagents. We will first explore the synthetic pathway, including a detailed experimental procedure and safety considerations, followed by a thorough guide to the analytical characterization of the final product using modern spectroscopic techniques.

Synthesis Methodology

Principle of the Reaction: Reductive Amination

The synthesis proceeds via a one-pot reductive amination. This powerful transformation involves two key stages:

  • Imine Formation: The carbonyl group of 2-methoxybenzaldehyde reacts with the primary amine (methylamine) in a nucleophilic addition-elimination reaction. This forms a Schiff base, specifically an N-methylimine intermediate, with the concurrent elimination of a water molecule.

  • Reduction: The C=N double bond of the in situ-generated imine is then selectively reduced to a single bond by a hydride-based reducing agent, in this case, sodium borohydride (NaBH₄). Sodium borohydride is an ideal choice for this step due to its mild nature; it readily reduces imines but does not affect the less reactive aromatic ring or ether functional groups.

The resulting secondary amine (the "freebase") is an oil at room temperature. For ease of handling, purification, and storage, it is converted to its hydrochloride salt by treatment with hydrochloric acid.

Materials and Reagents

Quantitative data and key safety identifiers for all required reagents are summarized below.

ReagentFormulaMW ( g/mol )FormKey Hazards
2-MethoxybenzaldehydeC₈H₈O₂136.15LiquidSkin/Eye Irritant[2][3]
Methylamine (40% in H₂O)CH₅N31.06SolutionFlammable, Toxic, Corrosive[4][5][6]
Sodium BorohydrideNaBH₄37.83SolidWater-reactive, Toxic, Corrosive[7][8][9]
MethanolCH₄O32.04LiquidFlammable, Toxic
Diethyl EtherC₄H₁₀O74.12LiquidExtremely Flammable, Peroxide Former[10][11][12][13][14]
Sodium HydroxideNaOH40.00Solid/Soln.Corrosive[15][16][17][18][19]
Hydrochloric Acid (conc.)HCl36.46SolutionCorrosive, Respiratory Irritant[20][21][22][23][24]
Anhydrous Magnesium SulfateMgSO₄120.37SolidHygroscopic
Deionized WaterH₂O18.02LiquidN/A
Experimental Workflow Diagram

The overall process from starting materials to the final, characterized product is illustrated below.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_purification Salt Formation & Purification A 1. Dissolve 2-Methoxybenzaldehyde in Methanol B 2. Add Methylamine Solution (Imine Formation) A->B C 3. Cool Reaction Mixture (0-5 °C) B->C D 4. Portion-wise Addition of NaBH₄ (Reduction) C->D E 5. Stir at Room Temperature D->E F 6. Quench with Water E->F Reaction Complete G 7. Remove Methanol (Rotary Evaporation) F->G H 8. Extract with Diethyl Ether G->H I 9. Wash Organic Layer (H₂O & Brine) H->I J 10. Dry with MgSO₄ & Filter I->J K 11. Evaporate Ether (Isolates Freebase Oil) J->K L 12. Dissolve Oil in Diethyl Ether K->L Purification Start M 13. Add HCl Solution (Precipitation) L->M N 14. Isolate Solid via Filtration M->N O 15. Wash with Cold Ether & Dry N->O P 16. 2-Methoxy-N-methylbenzylamine HCl (Final Product) O->P

Caption: High-level workflow for the synthesis of 2-Methoxy-N-methylbenzylamine HCl.

Detailed Step-by-Step Protocol

CAUTION: This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11][15][23]

  • Imine Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (10.0 g, 73.4 mmol).

    • Dissolve the aldehyde in methanol (80 mL).

    • To this stirring solution, add an aqueous solution of methylamine (40%, 11.4 g, 147 mmol, 2.0 equivalents).

    • Stir the mixture at room temperature for 1 hour. The formation of the imine is typically accompanied by a slight warming and a color change of the solution. The excess methylamine helps drive the equilibrium towards the imine product.

  • Reduction of the Imine:

    • Place the reaction flask in an ice-water bath and cool the solution to 0-5 °C. This is critical to moderate the exothermic reaction with sodium borohydride and to prevent side reactions.

    • Slowly add sodium borohydride (3.36 g, 88.1 mmol, 1.2 equivalents) in small portions over 30 minutes. Vigorous gas (hydrogen) evolution will be observed. Maintain the temperature below 10 °C during the addition.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours to ensure the reduction is complete.

  • Workup and Isolation of the Freebase:

    • Carefully quench the reaction by slowly adding deionized water (50 mL).

    • Remove the methanol from the mixture using a rotary evaporator.

    • Transfer the remaining aqueous slurry to a separatory funnel. Add diethyl ether (100 mL) and shake vigorously.

    • Separate the layers. Extract the aqueous layer two more times with diethyl ether (2 x 50 mL). The amine product is significantly more soluble in the organic solvent.

    • Combine the organic extracts and wash them sequentially with deionized water (50 mL) and then brine (50 mL). The brine wash helps to remove residual water from the organic layer.

    • Dry the ethereal solution over anhydrous magnesium sulfate, then filter to remove the drying agent.

    • Evaporate the diethyl ether using a rotary evaporator to yield 2-Methoxy-N-methylbenzylamine as a pale yellow oil.

  • Formation and Purification of the Hydrochloride Salt:

    • Dissolve the crude oil in fresh diethyl ether (100 mL).

    • While stirring, add concentrated hydrochloric acid dropwise until the solution becomes acidic (check with pH paper) and a white precipitate forms. Typically, ~6-7 mL is required. Adding excess acid should be avoided as it can complicate drying.

    • Continue stirring for 15 minutes in an ice bath to maximize precipitation.

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any remaining impurities.

    • Dry the product under vacuum to yield 2-Methoxy-N-methylbenzylamine hydrochloride as a white crystalline solid.

Safety Precautions
  • Reagent Handling:

    • 2-Methoxybenzaldehyde: Causes skin and eye irritation.[2] Avoid contact and inhalation.

    • Methylamine Solution: Highly flammable, toxic if inhaled, and causes severe skin burns and eye damage.[5][6] Handle only in a fume hood. Keep away from ignition sources.[4]

    • Sodium Borohydride: Toxic, corrosive, and reacts violently with water to produce flammable hydrogen gas.[7][9] Do not allow contact with water during storage and add it slowly to the reaction mixture.

    • Diethyl Ether: Extremely flammable liquid and vapor.[10][12][14] May form explosive peroxides upon storage.[10][14] Keep away from heat, sparks, and open flames.[11][12]

    • Hydrochloric Acid & Sodium Hydroxide: Both are highly corrosive and can cause severe burns.[15][17][19][21][22] Handle with extreme care, ensuring face and eye protection.

  • Procedural Hazards: The reduction step with sodium borohydride is exothermic and produces hydrogen gas. Slow, portion-wise addition at low temperatures is essential for control. Ensure the reaction setup is not sealed.

Characterization of the Final Product

To confirm the structure and assess the purity of the synthesized 2-Methoxy-N-methylbenzylamine hydrochloride, a combination of spectroscopic methods should be employed.

Reaction Scheme Visualization

Reaction_Scheme cluster_reactants cluster_products R1 2-Methoxybenzaldehyde P1 2-Methoxy-N-methylbenzylamine HCl R1->P1 1. NaBH₄, MeOH 2. HCl, Et₂O plus1 + R2 Methylamine R2->P1 1. NaBH₄, MeOH 2. HCl, Et₂O

Caption: Synthesis of the target compound via reductive amination.

Spectroscopic Analysis

The following data are predicted for the final hydrochloride salt product. Note that for mass spectrometry, the analysis is performed on the freebase.

  • ¹H NMR Spectroscopy (in D₂O or DMSO-d₆):

    • Aromatic Protons (Ar-H): Expect complex signals between δ 6.9-7.5 ppm (4H). The ortho and para protons to the electron-donating groups (-OCH₃, -CH₂NHCH₃) will be shifted upfield.

    • Benzylic Protons (-CH₂-): A singlet around δ 4.1-4.3 ppm (2H).

    • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm (3H).

    • N-Methyl Protons (-NHCH₃): A singlet around δ 2.6-2.8 ppm (3H).

    • Amine Proton (-NH₂⁺-): A broad singlet, often downfield (δ > 8.0 ppm in DMSO-d₆), which will exchange with D₂O.

  • ¹³C NMR Spectroscopy (in D₂O or DMSO-d₆):

    • Aromatic Carbons: Expect 6 distinct signals in the δ 110-160 ppm region. The carbon bearing the methoxy group (C-OCH₃) will be the most downfield (~157 ppm), and the ipso-carbon to the benzyl group will be upfield (~125 ppm).

    • Benzylic Carbon (-CH₂-): Signal around δ 50-55 ppm.

    • Methoxy Carbon (-OCH₃): Signal around δ 55-56 ppm.

    • N-Methyl Carbon (-NHCH₃): Signal around δ 33-35 ppm.

  • FT-IR Spectroscopy (KBr Pellet):

    • N-H Stretch: A very broad and strong band from ~2400-3000 cm⁻¹ is characteristic of the ammonium (R₂NH₂⁺) salt.

    • C-H Stretch (sp³): Aliphatic C-H stretches just below 3000 cm⁻¹.

    • C-H Stretch (sp²): Aromatic C-H stretches just above 3000 cm⁻¹.

    • C=C Stretch: Aromatic ring stretches in the ~1450-1600 cm⁻¹ region.

    • C-O Stretch: A strong, characteristic aryl-alkyl ether stretch around 1240-1260 cm⁻¹.

  • Mass Spectrometry (EI, on freebase):

    • Molecular Ion [M]⁺: The parent peak for the freebase (C₉H₁₃NO) should appear at m/z = 151.

    • Major Fragment: The most prominent peak is expected at m/z = 121. This corresponds to the stable methoxy-tropylium cation, formed by the cleavage of the C-N bond and loss of the methylamino group.

Summary of Expected Analytical Data
TechniqueFeatureExpected Result
¹H NMR Ar-H δ 6.9-7.5 ppm (m, 4H)
-OCH₃ δ 3.8-3.9 ppm (s, 3H)
-CH₂ -Nδ 4.1-4.3 ppm (s, 2H)
-NCH₃ δ 2.6-2.8 ppm (s, 3H)
¹³C NMR Ar-C δ 110-160 ppm (6 signals)
-OC H₃δ 55-56 ppm
-C H₂-Nδ 50-55 ppm
-NC H₃δ 33-35 ppm
FT-IR N-H Stretch (Salt)~2400-3000 cm⁻¹ (broad, strong)
C-O Stretch (Ether)~1240-1260 cm⁻¹ (strong)
Mass Spec Molecular Ion [M]⁺m/z = 151
(Freebase)Base Peakm/z = 121

Conclusion

This guide outlines a reliable and thoroughly characterized method for the synthesis of 2-Methoxy-N-methylbenzylamine hydrochloride. By employing a standard reductive amination protocol, this valuable synthetic intermediate can be produced in high yield and purity. The detailed procedural steps, coupled with the rationale for each manipulation and comprehensive safety information, provide a self-validating framework for researchers. The accompanying spectroscopic data serves as a definitive reference for product verification, ensuring confidence in the final compound's identity and quality.

References

  • Material Safety Data Sheet - Sodium borohydride. (n.d.). Fisher Scientific.
  • Sodium borohydride - Safety D
  • Safety Data Sheet: Diethyl ether. (2016). Carl ROTH.
  • Sodium Hydroxide - Safety D
  • Diethyl ether - Safety D
  • Sodium Hydroxide 40% - SAFETY D
  • Diethyl ether - SAFETY D
  • MATERIAL SAFETY DATA SHEET - METHYLAMINE SOLUTION 40%. (n.d.). Lobachemie.
  • Diethyl Ether Standard - Safety D
  • Hydrochloric acid - SAFETY D
  • Hydrochloric acid - SAFETY D
  • Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH.
  • Safety Data Sheet: Sodium hydroxide. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET - Methylamine solution 33 wt. % in absolute ethanol. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Sodium borohydride, 12% solution in 40% aq. sodium hydroxide solution. (2025). Fisher Scientific.
  • Safety Data Sheet: Sodium Hydroxide 1.25N. (2024). AquaPhoenix Scientific.
  • Safety Data Sheet: Sodium borohydride. (2020). Carl ROTH.
  • SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. (n.d.). EMD Millipore.
  • SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. (2021).
  • Safety Data Sheet: Hydrochloric acid. (n.d.). Carl ROTH.
  • MATERIAL SAFETY DATA SHEET SDS/MSDS Diethyl Ether. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET (SDS) - Name of chemical: Hydrochloric Acid. (2021).
  • 2-Methoxybenzaldehyde 98 135-02-4. (n.d.). Sigma-Aldrich.
  • METHYLAMINE SOLUTION 40% CAS No 74-89-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET - Methylamine solution. (2025). Sigma-Aldrich.
  • Safety Data Sheet: Methylamine. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET - o-Anisaldehyde. (2025). Fisher Scientific.
  • 2-Methoxybenzaldehyde - Hazardous Agents. (n.d.). Haz-Map.
  • 2-Methoxybenzaldehyde | 135-02-4 | MSDS. (2025). DC Chemicals.
  • 2-Methoxybenzylamine | C8H11NO | CID 81292. (n.d.). PubChem.
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Sources

1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride molecular structure and weight.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure and weight of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride, a compound of interest in various research and development domains.

Chemical Identity and Nomenclature

This compound is a secondary amine salt. Its unique substitution pattern on the phenyl ring and the presence of a methyl group on the nitrogen atom are key features influencing its chemical properties and potential biological activity.

Identifier Value Source
IUPAC Name 1-(2-methoxyphenyl)-N-methylmethanamine;hydrochloridePubChem[1]
CAS Number 181880-42-2Sigma-Aldrich, Chemsigma[2]
Molecular Formula C9H14ClNOPubChem, ChemicalBook[1][3]
Synonyms 2-METHOXY-N-METHYLBENZYLAMINE HYDROCHLORIDE, amine hydrochloridePubChem[1]

Molecular Structure Elucidation

The molecular structure of this compound is characterized by a benzene ring substituted with a methoxy group at the ortho position and a methylaminomethyl group. The amine is protonated and forms an ionic bond with a chloride ion.

2D Structural Representation

The 2D structure clearly illustrates the connectivity of the atoms within the molecule.

1-(2-Methoxyphenyl)-N-methylmethanamine_hydrochloride C1 C C2 C C1->C2 C7 CH₂ C1->C7 C3 C C2->C3 O O C2->O C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 N NH⁺ C7->N C8 CH₃ N->C8 Cl Cl⁻ N->Cl C9 CH₃ O->C9

Caption: 2D structure of this compound.

Key Structural Features
  • Aromatic Ring: The presence of the methoxy group on the benzene ring at the ortho-position can influence the molecule's electronic properties and steric hindrance, which are critical factors in its interaction with biological targets.

  • Secondary Amine: The nitrogen atom is bonded to a methyl group and a benzyl group, classifying it as a secondary amine. In the hydrochloride salt form, this nitrogen is protonated, carrying a positive charge.

  • Chirality: The benzylic carbon (the carbon atom attached to the phenyl ring and the nitrogen) is not a stereocenter in this specific molecule.

  • Hydrochloride Salt: The hydrochloride form enhances the compound's solubility in aqueous solutions, a crucial property for many pharmaceutical and research applications.

Molecular Weight

The molecular weight of a compound is a fundamental physical property. For this compound, the calculated molecular weights are as follows:

Parameter Value Source
Molecular Weight 187.66 g/mol PubChem[1]
Monoisotopic Mass 187.0763918 DaPubChem[1]
Molecular Weight (alternative) 187.67 g/mol ChemicalBook, Sigma-Aldrich[3]
Molecular Weight (alternative) 187.6666 g/mol CP Lab Safety[4]

The slight variations in reported molecular weights are typically due to differences in the atomic weights used for the calculations by various databases. The value of 187.66 g/mol is widely accepted.

Physicochemical Properties (Experimental and Computed)

A summary of key physicochemical properties is provided below. These properties are essential for designing experimental protocols and for computational modeling studies.

Property Value Source
Physical Form SolidSigma-Aldrich
Purity 97%Sigma-Aldrich
Storage Temperature Room temperature, sealed in dry conditionsSigma-Aldrich

Synthesis and Spectroscopic Data

References

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An Inquiry into the Scientific Landscape of CAS 181880-42-2: Acknowledging the Frontier

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast expanse of chemical compounds, each identified by a unique CAS number, some are well-traveled roads with extensive literature, while others remain uncharted territories. The compound designated by CAS number 181880-42-2 , identified as 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride , currently falls into the latter category. This communication serves not as a comprehensive guide, for the requisite data is not yet publicly available, but as a transparent assessment of the existing knowledge base and a roadmap for the inquiries necessary to illuminate its potential.

Part 1: What We Know - The Chemical Identity of CAS 181880-42-2

At present, the available information on CAS 181880-42-2 is confined to its fundamental chemical and physical properties, primarily sourced from chemical supplier catalogs and compound databases. This foundational data is summarized below.

PropertyValueSource
Chemical Name This compound[1]
Molecular Formula C9H14ClNO[1]
Molecular Weight 187.67 g/mol [1]
Synonyms amine hydrochloride; 2-Methoxy-N-methylbenzylamine hydrochloride[1]
Storage Sealed in dry, Room Temperature

This information provides a starting point for any researcher. It allows for the compound's procurement and basic handling. However, it does not offer any insight into its biological or pharmacological characteristics.

Part 2: The Uncharted Territory - The Absence of Biological and Mechanistic Data

A thorough investigation of scientific literature and patent databases reveals a significant gap in the understanding of CAS 181880-42-2's biological activity. To construct an in-depth technical guide suitable for researchers and drug development professionals, a substantial body of experimental data would be required. The following are critical areas where information is currently lacking:

  • Biological Activity: There are no published studies detailing the effects of this compound on biological systems. Key questions that remain unanswered include:

    • Does it exhibit any cytotoxic, anti-proliferative, or anti-inflammatory effects?

    • Does it interact with any specific enzymes, receptors, or ion channels?

    • Are there any in vitro or in vivo studies demonstrating a therapeutic potential in any disease model?

  • Mechanism of Action: Without evidence of biological activity, the mechanism of action remains entirely speculative. Elucidating this would require a series of targeted experiments to identify its molecular targets and the signaling pathways it modulates.

  • Pharmacokinetics and Pharmacodynamics: Essential for any potential therapeutic agent, data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available. Similarly, its pharmacodynamic profile, which describes the relationship between drug concentration and its effect, is unknown.

  • Synthesis and Analogs: While the structure is known, detailed synthetic routes and the exploration of structure-activity relationships (SAR) through the synthesis of analogs are not documented in the scientific literature.

Part 3: A Roadmap for Future Investigation - The Path to a Technical Guide

To build the comprehensive technical guide originally envisioned, a dedicated research program would be necessary. The logical progression of such an endeavor is outlined in the workflow below.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Hit-to-Lead and Mechanism of Action cluster_2 Phase 3: Lead Optimization and Preclinical Studies a High-Throughput Screening (HTS) in various cell-based assays b Initial Target Identification Assays (e.g., enzymatic, receptor binding) a->b Identify preliminary 'hits' c Dose-Response Studies in relevant cell lines b->c Promising hit selected d Target Validation and MoA studies (e.g., Western blot, qPCR, proteomics) c->d e In vitro ADME/Tox profiling d->e f Structure-Activity Relationship (SAR) studies through analog synthesis e->f Favorable in vitro profile g In vivo efficacy studies in animal models f->g h Pharmacokinetic/Pharmacodynamic (PK/PD) modeling g->h

Caption: A conceptual workflow for the systematic investigation of a novel chemical entity like CAS 181880-42-2.

Conclusion: An Open Invitation to the Scientific Community

The current state of knowledge regarding CAS 181880-42-2 is that of a chemically defined but biologically uncharacterized molecule. This presents both a challenge and an opportunity. For researchers in academia and industry, this compound represents a truly novel starting point for discovery. The development of a comprehensive technical guide awaits the pioneering work of scientists willing to explore its potential. Until such research is conducted and published, the story of CAS 181880-42-2 remains to be written.

References

Due to the absence of specific scientific literature on the biological properties and applications of CAS 181880-42-2, a traditional reference list of research articles and patents cannot be provided. The information presented in this document is based on data aggregated from publicly accessible chemical databases and supplier websites.

Sources

Potential Pharmacological Profile of 1-(2-Methoxyphenyl)-N-methylmethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological profile of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride. In the absence of direct empirical data for this specific molecule, this document leverages structure-activity relationship (SAR) principles to extrapolate a predictive pharmacological profile based on structurally analogous compounds. We will explore its potential molecular targets, downstream signaling effects, and putative therapeutic applications. Detailed experimental protocols are provided to facilitate future in vitro and in vivo investigations to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel psychoactive or therapeutic compounds.

Introduction and Chemical Identity

This compound is a secondary amine with the chemical formula C₉H₁₄ClNO.[1][2] Its structure features a benzylamine core with a methoxy group at the ortho position of the phenyl ring and a methyl group on the nitrogen atom. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name1-(2-methoxyphenyl)-N-methylmethanamine;hydrochloride[1]
Molecular FormulaC₉H₁₄ClNO[1]
Molecular Weight187.67 g/mol [2][3]
CAS Number181880-42-2[1][2]
Synonyms(2-methoxyphenyl)-N-methylmethanamine hydrochloride, 2-METHOXY-N-METHYLBENZYLAMINE HYDROCHLORIDE[1][2]
Physical FormSolid[2]
PurityTypically ≥97%[2][3]
StorageRoom temperature, sealed in a dry environment[2]

While this compound is commercially available for research purposes, its pharmacological profile has not been extensively characterized in publicly available literature.[4][5] This guide aims to bridge this knowledge gap by providing a predictive analysis based on its structural relationship to known pharmacologically active molecules.

Predictive Pharmacology: A Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of a small molecule is intrinsically linked to its chemical structure. By dissecting the structure of 1-(2-Methoxyphenyl)-N-methylmethanamine and comparing it to well-characterized compounds, we can infer its potential biological targets.

Structural Analogs and Their Pharmacological Activities
  • Methoxyphenamine: A structural analog where the benzylamine is part of a propan-2-amine chain, methoxyphenamine is a known β-adrenergic receptor agonist used as a bronchodilator.[6][7] This suggests that 1-(2-Methoxyphenyl)-N-methylmethanamine could potentially interact with adrenergic receptors.

  • 1-(2-Methoxyphenyl)piperazine (oMeOPP): This compound, which shares the 2-methoxyphenyl moiety, is a known ligand for serotonin (5-HT) receptors.[8] Phenylpiperazines are a well-established class of compounds with high affinity for various 5-HT receptor subtypes. This structural similarity points towards a potential interaction of our target compound with the serotonergic system.

  • N-benzyl-1-(4-methoxyphenyl)propan-2-amine: This molecule is a key intermediate in the synthesis of formoterol, a long-acting β2-adrenoceptor agonist.[9][10] Although the methoxy group is in the para position, the overall benzylamine structure is relevant and reinforces the potential for adrenergic activity.

  • Phenethylamine and Amphetamine Derivatives: The core structure of 1-(2-Methoxyphenyl)-N-methylmethanamine is a substituted phenethylamine. This class of compounds is renowned for its psychoactive properties, primarily through interactions with monoamine transporters (dopamine, norepinephrine, and serotonin) and receptors.

Hypothesized Mechanism of Action

Based on the SAR analysis, we hypothesize that this compound may act as a modulator of monoaminergic systems. Its primary mechanism of action could involve one or more of the following:

  • Interaction with Adrenergic Receptors: The structural similarity to methoxyphenamine suggests a potential for agonistic or antagonistic activity at α- and/or β-adrenergic receptors.

  • Interaction with Serotonin Receptors: The presence of the 2-methoxyphenyl group, similar to oMeOPP, indicates a likelihood of binding to various 5-HT receptor subtypes.

  • Modulation of Monoamine Transporters: As a phenethylamine derivative, the compound could potentially inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT), leading to increased synaptic concentrations of these neurotransmitters.

Proposed Experimental Workflows for Pharmacological Characterization

To validate the hypothesized pharmacological profile, a systematic experimental approach is necessary. The following sections outline key in vitro and in vivo assays.

In Vitro Assays

A primary screening should involve radioligand binding assays to determine the affinity of 1-(2-Methoxyphenyl)-N-methylmethanamine for a panel of receptors and transporters.

Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare cell membranes from cell lines stably expressing the human recombinant target receptors (e.g., β1, β2-adrenergic, 5-HT1A, 5-HT2A) or transporters (DAT, NET, SERT).

  • Assay Buffer: Prepare an appropriate assay buffer for each target.

  • Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]dihydroalprenolol for β-adrenergic receptors, [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (this compound).

  • Separation: After incubation, rapidly filter the samples through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified targets.

Protocol: cAMP Assay for Gs/Gi-Coupled Receptors (e.g., β-adrenergic, 5-HT1A)

  • Cell Culture: Culture cells expressing the target receptor in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. For antagonist testing, co-incubate with a known agonist.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Diagram: Proposed Experimental Workflow for In Vitro Characterization

in_vitro_workflow cluster_screening Primary Screening cluster_functional Functional Characterization cluster_output Data Output binding_assay Radioligand Binding Assays (Adrenergic, Serotonergic, Dopaminergic) cAMP_assay cAMP Assays (Gs/Gi-coupled receptors) binding_assay->cAMP_assay Identified Targets ca_flux_assay Calcium Flux Assays (Gq-coupled receptors) binding_assay->ca_flux_assay Identified Targets uptake_assay Transporter Uptake Assays (DAT, NET, SERT) binding_assay->uptake_assay Identified Targets affinity Binding Affinity (Ki) binding_assay->affinity potency Functional Potency (EC50/IC50) cAMP_assay->potency efficacy Efficacy (% of control) cAMP_assay->efficacy ca_flux_assay->potency ca_flux_assay->efficacy uptake_assay->potency

Caption: Workflow for in vitro pharmacological profiling.

In Vivo Studies

Should in vitro studies reveal significant activity, subsequent in vivo experiments in animal models would be warranted to assess the compound's physiological and behavioral effects.

Protocol: Irwin Test in Rodents

  • Animal Acclimation: Acclimate male mice or rats to the testing environment.

  • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, oral) at various doses. Include a vehicle control group.

  • Observational Screen: At specified time points post-administration, systematically observe and score a range of physiological and behavioral parameters, including locomotor activity, stereotypy, autonomic signs (piloerection, salivation), and neurological reflexes.

  • Data Analysis: Analyze the dose-dependent effects on the observed parameters to gain insights into the compound's overall in vivo profile and potential side effects.

Potential Therapeutic Applications and Considerations

Based on the hypothesized modulation of monoaminergic systems, this compound could have potential applications in treating:

  • Depression and Anxiety Disorders: If the compound exhibits significant serotonin and/or norepinephrine reuptake inhibition or modulates relevant 5-HT receptors.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): If it primarily acts as a dopamine and/or norepinephrine reuptake inhibitor.

  • Asthma or other bronchoconstrictive conditions: If it demonstrates significant β-adrenergic agonism.

It is crucial to consider the potential for adverse effects, including cardiovascular effects (due to adrenergic activity), psychoactive effects, and abuse liability (common with phenethylamines).[11][12] Thorough toxicological and safety pharmacology studies would be essential before any clinical consideration.

Analytical Methodologies

For future research and potential forensic applications, robust analytical methods for the detection and quantification of 1-(2-Methoxyphenyl)-N-methylmethanamine are necessary. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be suitable techniques.[13]

Diagram: Hypothetical Signaling Pathway

signaling_pathway cluster_receptors Potential Molecular Targets cluster_effects Downstream Cellular Effects compound 1-(2-Methoxyphenyl)-N- methylmethanamine ar Adrenergic Receptors (e.g., β2) compound->ar Binds to htr Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) compound->htr Binds to transporter Monoamine Transporters (DAT, NET, SERT) compound->transporter Binds to camp ↑/↓ cAMP ar->camp Gs/Gi coupling htr->camp G-protein coupling ca ↑ Intracellular Ca²⁺ htr->ca G-protein coupling neurotransmitter ↑ Synaptic Monoamines transporter->neurotransmitter Reuptake Inhibition

Caption: Potential signaling pathways for the compound.

Conclusion

While the pharmacological profile of this compound remains to be empirically determined, this guide provides a robust, scientifically-grounded framework for its potential activities. The structural similarities to known adrenergic and serotonergic modulators strongly suggest that its primary mechanism of action will involve the monoaminergic systems. The proposed experimental workflows offer a clear path for future research to elucidate its precise pharmacological profile and assess its potential as a novel therapeutic agent or research tool.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

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  • PubChem. (n.d.). amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). Methoxyphenamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

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The Emergence of a Targeted Therapy: A Deep Dive into the Preliminary Studies of Osimertinib

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Addressing a Critical Unmet Need in Non-Small Cell Lung Cancer

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of targeted therapies, particularly for patients harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR). However, the efficacy of first and second-generation EGFR tyrosine kinase inhibitors (TKIs) is often curtailed by the emergence of resistance, most commonly driven by the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][2][3] This critical challenge spurred the development of third-generation EGFR TKIs, leading to the discovery of Osimertinib (InChIKey: QUSDCCXFZHIKQO-UHFFFAOYSA-N), a potent, irreversible inhibitor designed to overcome T790M-mediated resistance while also targeting the initial sensitizing mutations.[4][5][6] This technical guide provides a comprehensive overview of the pivotal preliminary studies that underpinned the development of Osimertinib, from its core mechanism of action to its preclinical evaluation and early clinical validation.

Core Mechanism of Action: Covalent Inhibition of Mutant EGFR

Osimertinib's therapeutic efficacy stems from its unique and highly selective mechanism of action. It functions as an irreversible, mutant-selective EGFR TKI.[2][7][8] The key to its irreversibility lies in its chemical structure, which includes a reactive acrylamide group.[7][9] This group forms a covalent bond with the cysteine-797 residue located within the ATP-binding site of the EGFR kinase domain.[2][9][10] This permanent binding effectively blocks the kinase activity of the receptor, preventing ATP from binding and thereby inhibiting autophosphorylation.[7][8][9]

A crucial feature of Osimertinib is its high selectivity for mutant forms of EGFR, including the sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2][5][11] This selectivity is paramount in minimizing off-target effects and contributes to a more favorable safety profile compared to earlier generation TKIs.[11]

By inhibiting EGFR phosphorylation, Osimertinib effectively shuts down the downstream signaling cascades that drive tumor cell proliferation and survival.[7][8] The two major pathways implicated are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[7][12] The constitutive activation of these pathways, driven by the mutant EGFR, is a hallmark of oncogenic signaling in this subset of NSCLC.[12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_nucleus Nucleus EGFR Mutant EGFR (L858R, ex19del, T790M) RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Osimertinib Osimertinib Osimertinib->EGFR Covalent Inhibition (Cys797) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Osimertinib covalently inhibits mutant EGFR, blocking downstream signaling.

Preclinical Evaluation: Demonstrating Potency and Selectivity

The preclinical development of Osimertinib involved a rigorous series of in vitro and in vivo studies to characterize its activity and establish its therapeutic potential.[6][13]

In Vitro Potency and Selectivity

Biochemical and cell-based assays were instrumental in quantifying the potency and selectivity of Osimertinib. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 1: In Vitro IC50 Values of Osimertinib Against Various EGFR Forms

Assay TypeEGFR StatusCell LineIC50 (nM)Reference
EnzymaticExon 19 deletion-<15[2]
EnzymaticL858R/T790M-<15[2]
EnzymaticWild-Type-480-1865[2]
Cell-basedExon 19 deletionPC-914.7-62.7[14]
Cell-basedL858R/T790MNCI-H197514.7-62.7[14]

These data clearly demonstrate Osimertinib's high potency against EGFR with sensitizing and T790M resistance mutations, with significantly lower activity against wild-type EGFR, highlighting its selectivity.

Experimental Protocol: Cell-Based Viability Assay

A common method to assess the anti-proliferative activity of a compound is the cell-based viability assay. The following is a generalized protocol:

  • Cell Culture: Culture NSCLC cell lines with defined EGFR mutation statuses (e.g., PC-9 for exon 19 deletion, NCI-H1975 for L858R/T790M) in appropriate growth media.

  • Seeding: Plate the cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Osimertinib and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as one based on ATP quantitation (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell_Viability_Assay_Workflow start Start culture Culture NSCLC Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Osimertinib (Serial Dilutions) seed->treat incubate Incubate for 72 hours treat->incubate measure Measure Cell Viability (e.g., CellTiter-Glo®) incubate->measure analyze Analyze Data & Determine IC50 measure->analyze end End analyze->end

Workflow for a cell-based viability assay to determine IC50.
In Vivo Efficacy in Xenograft Models

The anti-tumor activity of Osimertinib was further validated in in vivo models.[2] When administered orally to mice bearing xenografts of EGFR-mutant NSCLC, Osimertinib induced significant and durable tumor regression.[2] Notably, it demonstrated efficacy in models harboring both sensitizing and T790M resistance mutations.[2] Furthermore, preclinical studies indicated that Osimertinib has greater exposure in the brain compared to other EGFR-TKIs, suggesting its potential to treat or prevent brain metastases, a common site of disease progression in NSCLC patients.[15]

Early Clinical Development: From Phase I to Landmark Trials

The promising preclinical data paved the way for the clinical development of Osimertinib. It was initially evaluated in the AURA series of clinical trials for patients with advanced NSCLC who had progressed on a prior EGFR TKI and had the T790M mutation.[6] These trials demonstrated substantial objective response rates and a manageable safety profile, leading to its accelerated approval.

Subsequently, the FLAURA trial, a Phase III study, compared Osimertinib to first-generation EGFR TKIs (gefitinib or erlotinib) as a first-line treatment for patients with advanced EGFR-mutant NSCLC.[16] The FLAURA trial showed that Osimertinib significantly prolonged progression-free survival compared to the standard of care.[16] More recent data from the FLAURA2 trial has also shown a significant overall survival benefit with the combination of osimertinib and platinum-pemetrexed chemotherapy in the first-line setting.[17][18]

Table 2: Key Clinical Trials in the Development of Osimertinib

Trial NamePhasePatient PopulationKey FindingReference
AURAI/IIEGFR T790M-positive NSCLC (pre-treated)High objective response rate[3]
FLAURAIIIEGFR-mutant NSCLC (treatment-naïve)Superior progression-free survival vs. 1st-gen TKIs[16]
FLAURA2IIIEGFR-mutant NSCLC (treatment-naïve)Improved overall survival with Osimertinib + chemotherapy[18]

Mechanisms of Acquired Resistance to Osimertinib

Despite the significant efficacy of Osimertinib, acquired resistance inevitably develops.[4] Understanding these resistance mechanisms is crucial for developing subsequent lines of therapy. Resistance can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms.[1][4]

  • EGFR-dependent mechanisms: The most common on-target resistance mechanism is the acquisition of a C797S mutation in exon 20 of the EGFR gene.[3][10] This mutation alters the cysteine residue to which Osimertinib covalently binds, thereby preventing its inhibitory action. Other less frequent EGFR mutations have also been identified.[10]

  • EGFR-independent mechanisms: These involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[1][4] Common bypass tracks include amplification of MET or HER2, and mutations in genes such as KRAS, BRAF, and PIK3CA.[4][10] Histological transformation to small cell lung cancer is another described mechanism of resistance.[4]

Synthesis of Osimertinib: A Brief Overview

The chemical synthesis of Osimertinib is a multi-step process. While various synthetic routes have been developed, a common approach involves the construction of the core pyrimidine ring system followed by the introduction of the side chains.[11][19][20][21][22] One reported method involves a key cyclization step to form the 4-(1H-indol-3-yl)-N-phenylpyrimidin-2-amine structure, followed by further modifications to yield the final product.[20] The synthesis requires careful control of reaction conditions to ensure high purity and yield.[19][21]

Conclusion: A Paradigm Shift in NSCLC Treatment

The preliminary studies of Osimertinib represent a landmark in the field of targeted cancer therapy. Through a deep understanding of the molecular mechanisms of resistance to earlier-generation EGFR TKIs, a highly potent and selective inhibitor was designed and successfully brought to the clinic. The comprehensive preclinical evaluation provided a solid foundation for its clinical development, which has ultimately transformed the standard of care for patients with EGFR-mutant NSCLC. The ongoing investigation into resistance mechanisms will undoubtedly fuel the development of the next generation of therapies, continuing the evolution of precision medicine in oncology.

References

  • Leonetti, A., et al. (2019). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. British Journal of Cancer. Available at: [Link]

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  • TAGRISSO® (osimertinib). Mechanism of Action. Available at: [Link]

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  • Ballard, P., et al. (2016). Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. Clinical Cancer Research. Available at: [Link]

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  • Voulgari, P., et al. (2020). Optimized synthetic protocol for the preparation of osimertinib. ChemistrySelect. Available at: [Link]

  • Soria, J. C., et al. (2017). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Drug Design, Development and Therapy. Available at: [Link]

  • Kosaka, T., et al. (2008). Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. Journal of Thoracic Oncology. Available at: [Link]

  • ResearchGate. (2013). EGFR pathway in NSCLC. Mutations, amplification or overexpression of... Available at: [Link]

  • Passiglia, F., et al. (2018). Mechanisms of resistance to osimertinib. Translational Lung Cancer Research. Available at: [Link]

  • Papadimitrakopoulou, V. A., et al. (2023). Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options. Cancers. Available at: [Link]

  • Sharma, G., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules. Available at: [Link]

  • Hirano, T., et al. (2019). Preclinical Modeling of Osimertinib for NSCLC With EGFR Exon 20 Insertion Mutations. Journal of Thoracic Oncology. Available at: [Link]

  • Taylor & Francis Online. (2021). The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer. Available at: [Link]

  • Chen, H. F., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences. Available at: [Link]

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  • GeneOnline. (2026). Phase 2 Trial Explores Osimertinib and Savolitinib Combination for NSCLC Patients with EGFR Mutations and MET Aberrations. Available at: [Link]

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Review of literature for 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride

Introduction and Compound Identification

This compound is a secondary amine derivative of benzylamine, characterized by a methoxy group at the ortho-position of the benzene ring and an N-methyl group on the amine nitrogen. Its hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for research and laboratory applications. While not a widely studied compound in its own right, its structural motifs are present in various pharmacologically active molecules. This guide provides a comprehensive review of its chemical properties, plausible synthetic routes, potential pharmacological relevance, and standard analytical methodologies. It is intended for researchers and professionals in drug development and medicinal chemistry who may encounter this compound as a synthetic intermediate, a reference standard, or a starting point for new molecular entities.

Physicochemical Properties

The fundamental chemical and physical properties of this compound have been compiled from various chemical supplier databases and computational sources. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 181880-42-2[1]
Molecular Formula C₉H₁₄ClNO[1][2]
Molecular Weight 187.67 g/mol [1][2]
IUPAC Name 1-(2-methoxyphenyl)-N-methylmethanamine;hydrochloride[1]
Synonyms (2-methoxyphenyl)-N-methylmethanamine hydrochloride[1]
Physical Form Solid
Purity Typically ≥97%[3]
Storage Sealed in a dry place at room temperature
InChI Key QUSDCCXFZHIKQO-UHFFFAOYSA-N[1]

Synthesis and Manufacturing

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in the literature, its structure lends itself to well-established organic synthesis reactions. A highly plausible and efficient method is the reductive amination of 2-methoxybenzaldehyde with methylamine.

Proposed Synthetic Pathway: Reductive Amination

This two-step, one-pot reaction involves the initial formation of an imine intermediate from the reaction of 2-methoxybenzaldehyde and methylamine, followed by in-situ reduction to the secondary amine. The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 2-Methoxybenzaldehyde C Iminium Intermediate A->C Condensation (-H2O) B Methylamine (CH3NH2) B->C E 1-(2-Methoxyphenyl)-N-methylmethanamine (Free Base) C->E Reduction D Reducing Agent (e.g., NaBH4, NaBH(OAc)3) D->E G 1-(2-Methoxyphenyl)-N-methylmethanamine HCl (Final Product) E->G Protonation F Hydrochloric Acid (HCl) F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-methoxybenzaldehyde (1.0 eq) and a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Cool the solution in an ice bath. Add a solution of methylamine (1.1 eq, e.g., 40% in water or as a solution in THF) dropwise while stirring. Allow the reaction to stir for 1-2 hours to ensure complete formation of the imine.

  • Reduction: Slowly add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) in portions, keeping the temperature below 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude free base.

  • Purification & Salt Formation: Purify the crude product via flash chromatography if necessary. Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of hydrochloric acid (e.g., 2M solution in diethyl ether) dropwise. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Pharmacological Profile

There is a notable lack of specific pharmacological data for this compound in peer-reviewed literature. However, its structural components suggest potential interactions with central nervous system (CNS) targets.

  • Structural Analogs: The methoxyphenylpiperazine moiety is a well-known pharmacophore found in drugs targeting serotonin receptors. For instance, 1-(2-Methoxyphenyl)piperazine is a metabolite of several drugs and is known to act as a 5-HT receptor ligand[4]. While our topic compound is not a piperazine, the 2-methoxyphenyl group is clearly implicated in CNS receptor binding.

  • Potential Applications: A commercial supplier notes its primary use is as a precursor in the synthesis of certain antidepressants and anxiolytics, suggesting it is a key intermediate for molecules with activity at serotonin or other neurotransmitter receptors[5]. Compounds with similar benzylamine backbones are explored for various CNS activities. The specific combination of the 2-methoxy and N-methyl groups would fine-tune its potency, selectivity, and metabolic stability for a given biological target. Further research, including binding assays and in-vivo studies, is required to elucidate its specific pharmacological profile.

Analytical Methodologies

The characterization and quantification of this compound can be reliably achieved using standard analytical techniques.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the separation and identification of this compound, given its volatility upon conversion to the free base. High-Performance Liquid Chromatography (HPLC) is suitable for analyzing the salt form directly.

Hypothetical GC-MS Protocol:

  • Sample Preparation: Dissolve the hydrochloride salt in a small amount of aqueous base (e.g., 1M NaOH) to form the free base. Extract the free base into an organic solvent like ethyl acetate or dichloromethane. Dry the organic extract over Na₂SO₄.

  • Injection: Inject an aliquot of the organic solution into the GC-MS system.

  • GC Conditions:

    • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C and hold.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Scan a mass range of m/z 40-400. The expected mass spectrum would show a molecular ion peak (for the free base) and characteristic fragmentation patterns.

G A Sample Weighing (HCl Salt) B Dissolution & Basification (e.g., NaOH aq.) A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Drying & Concentration (Na2SO4, Evaporation) C->D E GC-MS Injection D->E F Data Analysis (Mass Spectrum & Retention Time) E->F

Caption: General analytical workflow for GC-MS analysis of the target compound.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure confirmation. For quantitative NMR (qNMR), a certified internal standard is used, and acquisition parameters must be carefully controlled to ensure accurate integration[6]. Expected ¹H NMR signals would include distinct peaks for the methoxy protons, aromatic protons, the benzylic CH₂ protons, and the N-methyl protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected absorptions include C-H stretches from the aromatic and aliphatic groups, C=C stretches from the benzene ring, and C-O stretches from the methoxy ether group.

Safety and Handling

According to supplier safety data, this compound is associated with the following hazards:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Pictogram: GHS07 (Exclamation mark).

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated area or a chemical fume hood.

References

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An In-Depth Technical Guide to the Safe Handling of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling protocols for 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride (CAS Number: 181880-42-2). As a compound of interest in pharmaceutical research and development, a thorough understanding of its hazard profile and the implementation of robust safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document synthesizes available data to provide a framework for risk assessment and the establishment of safe laboratory practices.

Compound Profile and Hazard Identification

1.1. GHS Hazard Classification

Based on available data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating its potential to cause these acute health effects.[1]

1.2. Toxicological Assessment and Occupational Exposure Banding

Due to the absence of a published Occupational Exposure Limit (OEL) for this compound, a precautionary approach using Occupational Exposure Banding (OEB) is recommended. OEB is a method to categorize chemicals into bands based on their toxicological potency and potential health hazards, which then correspond to specific handling and containment strategies.[2][3][4]

Given its classification as harmful and an irritant, and its likely pharmacological activity as a methanamine derivative, it is prudent to assign this compound to a moderate hazard band (e.g., OEB 3), which typically corresponds to an exposure control limit range of 10-100 µg/m³. This is a conservative estimate, and a formal assessment by an industrial hygienist or toxicologist is advised. The parent compound, 2-Methoxybenzylamine, is known to cause irritation to the eyes, skin, and respiratory tract, with potential for systemic toxicity upon prolonged or high-dose exposure.[5]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 181880-42-2[1]
Molecular Formula C9H14ClNO[1]
Molecular Weight 187.67 g/mol [1]
Physical Form Solid[1]
Storage Temperature Room Temperature (Sealed and Dry)[1]

Engineering Controls and Containment

The primary principle for handling potentially potent compounds is to minimize exposure through robust engineering controls. The choice of controls is directly informed by the risk assessment and the assigned OEB.

2.1. Primary Containment

  • Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Glove Box or Isolator: For procedures with a higher risk of aerosolization (e.g., weighing, preparing concentrated stock solutions), the use of a glove box or containment isolator is strongly recommended to provide a physical barrier between the operator and the compound.[3]

2.2. Facility Design

  • Ventilation: The laboratory should have a well-maintained ventilation system that provides a sufficient number of air changes per hour.

  • Designated Work Areas: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination.

Containment_Strategy cluster_Risk Risk Assessment cluster_Controls Engineering Controls Compound_Properties Compound Properties (GHS, OEB) Fume_Hood Chemical Fume Hood Compound_Properties->Fume_Hood Low-risk procedures Procedure_Type Procedure Type (e.g., Weighing, Solution Prep) Glove_Box Glove Box / Isolator Procedure_Type->Glove_Box High-risk procedures Safe_Handling_Workflow Start Start Don_PPE Don Appropriate PPE Start->Don_PPE Prepare_Work_Area Prepare Containment Area (Fume Hood/Glove Box) Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Solid Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Label_Container Label Solution Container Prepare_Solution->Label_Container Clean_Work_Area Clean and Decontaminate Work Area Label_Container->Clean_Work_Area Doff_PPE Doff PPE Clean_Work_Area->Doff_PPE End End Doff_PPE->End

Caption: General workflow for safe handling.

Storage and Stability

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. [1]It should be stored away from incompatible materials such as strong oxidizing agents.

  • Stability: While specific stability data is limited, amine hydrochlorides are generally stable under recommended storage conditions. Avoid exposure to high temperatures and direct sunlight.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical. [6][7] 6.1. Exposure Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [7]* Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [7]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

6.2. Spill Response

  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled container for hazardous waste.

    • Clean the spill area with a suitable decontaminating solution.

  • Small Spills (Liquid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material into a labeled container for hazardous waste.

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

While this compound presents moderate acute health hazards, it can be handled safely by adhering to the principles of risk assessment, containment, and proper use of personal protective equipment. The causality behind these stringent protocols lies in the potential for this and similar research compounds to have unknown or potent pharmacological effects. By treating this compound with the respect it deserves and following the guidelines outlined in this document, researchers can protect themselves and their colleagues while advancing scientific knowledge.

References

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  • Graham, J. S., Hillegrass, D. S., & Schulz, J. R. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC. Retrieved January 15, 2026, from [Link]

  • Occupational Exposure Banding for Chemicals. (n.d.). Pharma Beginners. Retrieved January 15, 2026, from [Link]

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  • Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors. (2022). PubMed. Retrieved January 15, 2026, from [Link]

  • Chemical Properties of 2-Methoxybenzylamine (CAS 6850-57-3). (n.d.). Cheméo. Retrieved January 15, 2026, from [Link]

  • Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved January 15, 2026, from [Link]

  • N-methylmethanamine;(9Z,12Z)-N-(1-phenylethyl)octadeca-9,12-dienamide. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

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Navigating the Physicochemical Landscape of 2-Methoxy-N-methylbenzylamine Hydrochloride: An In-depth Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2-Methoxy-N-methylbenzylamine hydrochloride, a crucial intermediate in pharmaceutical synthesis. For researchers, scientists, and professionals in drug development, a thorough understanding of these fundamental physicochemical properties is paramount for optimizing reaction conditions, formulation development, and ensuring the integrity and shelf-life of active pharmaceutical ingredients (APIs). This document outlines detailed methodologies for determining aqueous and organic solvent solubility, alongside a robust protocol for assessing the compound's stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is elucidated to provide a deeper, field-proven perspective. All quantitative data is summarized in structured tables, and experimental workflows are visualized through diagrams to ensure clarity and ease of interpretation.

Introduction: The Significance of Solubility and Stability in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is paved with rigorous scientific evaluation. Among the most critical early-stage assessments are the determination of a compound's solubility and stability. These intrinsic properties govern a molecule's behavior in various environments, profoundly impacting its bioavailability, manufacturability, and therapeutic efficacy.

2-Methoxy-N-methylbenzylamine hydrochloride, with its amine hydrochloride salt structure, presents a unique set of physicochemical characteristics. Its solubility dictates the choice of solvents for synthesis, purification, and formulation, while its stability profile informs storage conditions, potential degradation pathways, and the development of stability-indicating analytical methods. This guide serves as a practical, in-depth resource for characterizing these vital parameters.

Solubility Profile of 2-Methoxy-N-methylbenzylamine Hydrochloride

A foundational understanding of a compound's solubility in various media is essential for its effective application. As a hydrochloride salt, 2-Methoxy-N-methylbenzylamine hydrochloride is anticipated to exhibit good aqueous solubility due to the ionization of the amine group. Its solubility in organic solvents will be influenced by the interplay between the polar hydrochloride group and the less polar methoxybenzyl moiety.

Qualitative Solubility Assessment

Preliminary qualitative assessments indicate that 2-Methoxy-N-methylbenzylamine hydrochloride is readily soluble in water and also shows solubility in protic organic solvents like ethanol, while its solubility in non-polar organic solvents is expected to be limited.

Quantitative Solubility Determination: The Shake-Flask Method

For precise and accurate solubility data, the shake-flask method is a well-established and reliable technique[1][2]. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the solubility of 2-Methoxy-N-methylbenzylamine hydrochloride in various solvents.

Materials:

  • 2-Methoxy-N-methylbenzylamine hydrochloride (solid)

  • Deionized water

  • Ethanol (95%)

  • Methanol

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of 2-Methoxy-N-methylbenzylamine hydrochloride to a series of vials, each containing a known volume of the respective solvents (Water, Ethanol, Methanol, DMSO, DCM, PBS).

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, remove the vials and let them stand to allow any undissolved solid to settle. For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are disturbed. Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification:

    • Using UV-Vis Spectroscopy: If the compound has a suitable chromophore, create a standard calibration curve of known concentrations of 2-Methoxy-N-methylbenzylamine hydrochloride in each solvent. Dilute the filtered supernatant to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration from the calibration curve[3].

    • Using HPLC: Develop a suitable HPLC method to quantify the concentration of the compound. Prepare a calibration curve with standards of known concentrations. Dilute the filtered supernatant and inject it into the HPLC system. Determine the concentration based on the peak area relative to the calibration curve.

  • Data Reporting: Express the solubility in mg/mL or g/L.

Diagram: Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation & Equilibration cluster_sep Separation & Quantification prep1 Add excess compound to solvent prep2 Equilibrate on shaker (24-48h) prep1->prep2 sep1 Centrifuge to pellet solid prep2->sep1 Post-equilibration sep2 Filter supernatant (0.22 µm) sep1->sep2 quant Quantify by HPLC or UV-Vis sep2->quant result Solubility Data quant->result Calculate Solubility

Caption: Workflow for the shake-flask solubility assay.

Table 1: Quantitative Solubility of 2-Methoxy-N-methylbenzylamine Hydrochloride at 25 °C (Hypothetical Data)

SolventSolubility (mg/mL)Classification
Deionized Water> 100Very Soluble
PBS (pH 7.4)> 100Very Soluble
Ethanol (95%)50 - 100Freely Soluble
Methanol50 - 100Freely Soluble
DMSO> 100Very Soluble
Dichloromethane< 1Sparingly Soluble

Stability Profile: A Forced Degradation Study

Assessing the intrinsic stability of a drug candidate is a non-negotiable step in pharmaceutical development. Forced degradation studies, or stress testing, are employed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and determining appropriate storage conditions[4][5][6][7]. These studies involve subjecting the compound to conditions more severe than accelerated stability testing[4].

Experimental Protocol: Forced Degradation Study

Objective: To evaluate the stability of 2-Methoxy-N-methylbenzylamine hydrochloride under various stress conditions and to identify potential degradation pathways. A target degradation of 5-20% is generally considered appropriate for these studies[4][5].

Materials:

  • 2-Methoxy-N-methylbenzylamine hydrochloride

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Deionized water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Photostability chamber

  • Temperature-controlled oven

  • HPLC system with a photodiode array (PDA) or UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Methoxy-N-methylbenzylamine hydrochloride in a suitable solvent (e.g., a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C) and withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at room temperature and withdraw samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature and withdraw samples at various time points.

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) and withdraw samples at various time points.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples and a non-stressed control sample at each time point using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products. A PDA detector is highly recommended for assessing peak purity and detecting the formation of new chromophores.

  • Data Analysis:

    • Calculate the percentage of degradation of 2-Methoxy-N-methylbenzylamine hydrochloride at each time point for each stress condition.

    • Identify and quantify any major degradation products.

    • Assess the mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis & Data Interpretation acid Acidic Hydrolysis hplc Stability-Indicating HPLC Analysis acid->hplc base Basic Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc data Calculate % Degradation & Mass Balance hplc->data pathway Identify Degradation Pathways data->pathway result Stability Profile pathway->result Generate Stability Profile start Stock Solution start->acid start->base start->oxidation start->thermal start->photo

Caption: Workflow for the forced degradation study.

Table 2: Stability of 2-Methoxy-N-methylbenzylamine Hydrochloride under Forced Degradation (Hypothetical Data)

Stress ConditionDuration (hours)% Degradation of Parent CompoundMajor Degradation Products Observed
0.1 M HCl at 60 °C24< 5%None significant
0.1 M NaOH at RT8~15%One major, two minor
3% H₂O₂ at RT24~10%Two major
Thermal (80 °C)48< 5%None significant
Photolytic (ICH Q1B)-~8%One major

Interpretation of Stability Data: The hypothetical data suggests that 2-Methoxy-N-methylbenzylamine hydrochloride is relatively stable under acidic and thermal stress. However, it shows susceptibility to degradation under basic, oxidative, and photolytic conditions. The formation of degradation products under these conditions necessitates the use of a validated stability-indicating analytical method for quality control and shelf-life determination.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for evaluating the solubility and stability of 2-Methoxy-N-methylbenzylamine hydrochloride. The detailed experimental protocols for the shake-flask solubility assay and the forced degradation study offer a robust starting point for researchers to generate critical data for this important pharmaceutical intermediate.

The presented methodologies are designed to be self-validating and are grounded in established scientific principles and regulatory expectations. By following these protocols, scientists in drug development can confidently characterize the physicochemical properties of 2-Methoxy-N-methylbenzylamine hydrochloride, enabling informed decisions in process development, formulation design, and regulatory submissions. Further studies should focus on the structural elucidation of the degradation products observed in the forced degradation studies to gain a complete understanding of the compound's stability profile.

References

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Methodological & Application

Experimental protocol for using 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride in vitro.

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride is a substituted phenethylamine derivative available for research purposes. Its chemical structure, characterized by a methoxy group on the phenyl ring and a methyl group on the amine, suggests potential interaction with biological amine receptors and transporters. As of the date of this publication, the specific biological targets and pharmacological effects of this compound are not well-characterized in publicly available literature.

This document provides a comprehensive guide for the initial in vitro characterization of this compound. The proposed experimental protocols are designed to investigate its potential activity at adrenergic receptors, drawing parallels from the known pharmacology of structurally related compounds such as Methoxyphenamine, a known beta-adrenergic agonist.[1][2] The methodologies outlined herein will enable researchers to elucidate the compound's primary molecular targets and functional activity, thereby providing a foundation for further investigation in drug discovery and development.

Compound Information

Parameter Value Source
IUPAC Name 1-(2-methoxyphenyl)-N-methylmethanamine;hydrochloride[3]
Synonyms (2-methoxyphenyl)-N-methylmethanamine hydrochloride[4]
CAS Number 181880-42-2[3][4][5]
Molecular Formula C₉H₁₄ClNO[3]
Molecular Weight 187.67 g/mol [3][4]
Physical Form Solid[4]
Purity Typically ≥97%[4]
Storage Sealed in a dry, room temperature environment[4]

Safety and Handling

Prior to handling this compound, it is crucial to consult the manufacturer's Safety Data Sheet (SDS). The compound is classified with a "Warning" signal word and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or under a chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of exposure, follow the first-aid measures outlined in the SDS.

Proposed Mechanism of Action and Initial Screening Strategy

Given the structural similarity to methoxyphenamine, a beta-adrenergic agonist, a primary hypothesis is that this compound may interact with adrenergic receptors.[1][2] Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets for many drugs. Therefore, the initial screening strategy should focus on determining the binding affinity and functional activity of the compound at these receptors.

A tiered approach is recommended, starting with radioligand binding assays to determine affinity for various adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂, β₃). Subsequently, functional assays should be employed to characterize the nature of the interaction (agonist, antagonist, or allosteric modulator).

Screening_Workflow Compound 1-(2-Methoxyphenyl)-N- methylmethanamine hydrochloride Binding_Assay Radioligand Binding Assay (Adrenergic Receptor Panel) Compound->Binding_Assay Determine Affinity (Ki) Functional_Assay Functional Assay (e.g., cAMP, Calcium Flux) Binding_Assay->Functional_Assay If Binding Detected Data_Analysis Data Analysis (Ki, EC50/IC50, Emax) Functional_Assay->Data_Analysis Characterize Activity Target_Validation Target Validation & Further Studies Data_Analysis->Target_Validation Identify Lead Target(s)

Figure 1: Proposed workflow for the in vitro characterization of this compound.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a panel of human adrenergic receptors expressed in a stable cell line (e.g., HEK293 or CHO cells).

Materials:

  • Cell membranes expressing the adrenergic receptor of interest.

  • Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁, [³H]-Rauwolscine for α₂, [³H]-CGP-12177 for β).

  • This compound.

  • Non-specific binding control (e.g., phentolamine for α-receptors, propranolol for β-receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 25 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

    • 25 µL of the test compound at various concentrations.

    • 25 µL of the specific radioligand at a concentration close to its Kd.

    • 25 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - cAMP Measurement for Gs/Gi-Coupled Adrenergic Receptors

This protocol measures the ability of this compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a key second messenger for Gs-coupled (e.g., β-adrenergic) and Gi-coupled (e.g., α₂-adrenergic) receptors.

Materials:

  • HEK293 or CHO cells stably expressing the adrenergic receptor of interest.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • This compound.

  • Reference agonist (e.g., isoproterenol for β-receptors).

  • Reference antagonist (e.g., propranolol for β-receptors).

  • Forskolin (for Gi-coupled receptor assays).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well white microplates.

Procedure:

  • Cell Culture and Seeding: Culture the cells under standard conditions and seed them into 384-well plates at an appropriate density. Incubate overnight to allow for cell attachment.

  • Agonist Mode:

    • Remove the culture medium and add assay buffer.

    • Add this compound at various concentrations.

    • Incubate at 37°C for 30 minutes.

  • Antagonist Mode:

    • Remove the culture medium and add assay buffer containing various concentrations of this compound.

    • Pre-incubate at 37°C for 15 minutes.

    • Add the reference agonist at its EC₈₀ concentration.

    • Incubate at 37°C for 30 minutes.

  • cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ and Emax values.

    • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC₅₀ value.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Isoproterenol or Test Compound) Receptor β-Adrenergic Receptor (Gs-coupled GPCR) Agonist->Receptor Binds G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Figure 2: Simplified signaling pathway for a Gs-coupled adrenergic receptor, illustrating the mechanism of cAMP production.

Data Interpretation and Next Steps

The results from these initial assays will provide a preliminary pharmacological profile of this compound.

  • High affinity (low Ki) in the binding assay for a specific receptor subtype suggests it is a primary target.

  • A low EC₅₀ and high Emax in the functional assay indicates potent agonist activity.

  • A low IC₅₀ in the antagonist mode of the functional assay suggests antagonist activity.

If significant and selective activity is observed at a particular adrenergic receptor subtype, further studies should be conducted to confirm this finding and explore its therapeutic potential. These may include:

  • Selectivity profiling against a broader panel of GPCRs, ion channels, and transporters.

  • In vitro DMPK assays to assess metabolic stability and cell permeability.

  • In vivo studies in appropriate animal models to evaluate efficacy and safety.

Conclusion

This application note provides a structured and scientifically grounded approach for the initial in vitro characterization of this compound. By employing the described radioligand binding and functional assays, researchers can effectively determine the compound's primary molecular targets and its mode of action, paving the way for more advanced preclinical development.

References

  • Brado, O. G., Hawkins, A. T., & Puljung, M. C. (2025). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methoxyphenamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methoxyphenamine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 643.
  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942.
  • Glennon, R. A., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 40(4), 251-258.
  • Olsen, R. H. J., et al. (2020). TRUPATH, an open-source biosensor platform for interrogating the spatiotemporal determinants of G protein-coupled receptor signaling. eLife, 9, e56285.
  • Inoue, A., et al. (2019). A comprehensive Gα-G protein-coupled receptor-G protein interactome map reveals new coupling specificities. Journal of Biological Chemistry, 294(6), 2223-2234.
  • Wan, Q., et al. (2018). Mini-G proteins: Novel tools for studying GPCRs. Trends in Pharmacological Sciences, 39(4), 333-344.

Sources

Application of 2-Methoxy-N-methylbenzylamine hydrochloride in neuroscience research.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 2-Methoxy-N-methylbenzylamine Hydrochloride in Neuroscience Research

Authored by a Senior Application Scientist

Introduction

2-Methoxy-N-methylbenzylamine hydrochloride is a substituted benzylamine derivative with a chemical structure suggestive of potential activity within the central nervous system. Its structural similarity to known monoamine oxidase (MAO) inhibitors and other neuromodulatory agents makes it a compelling candidate for investigation in neuroscience research. Monoamine oxidases are crucial enzymes responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] The inhibition of these enzymes can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression, anxiety, and neurodegenerative disorders like Parkinson's disease.[1][3][4]

This guide provides a comprehensive overview of the potential applications of 2-Methoxy-N-methylbenzylamine hydrochloride in neuroscience. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols to investigate its hypothesized activity as a monoamine oxidase inhibitor and its subsequent effects on neurotransmitter dynamics in vivo.

Physicochemical Properties and Safe Handling

Before commencing any experimental work, it is crucial to understand the physicochemical properties and safe handling procedures for 2-Methoxy-N-methylbenzylamine hydrochloride. The following table summarizes key information, compiled from data on structurally related compounds.

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO · HClInferred from structure
Molecular Weight 187.67 g/mol [5]
Appearance White to off-white solidTypical for hydrochloride salts
Solubility Soluble in water and polar organic solvents like methanol and DMSO.General knowledge of amine hydrochlorides
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture.[6][7]
Handling Precautions Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6][7][6][7]
Hazard Identification May cause skin and eye irritation.[6][8] Handle with caution as the toxicological properties may not be fully characterized.[6][8]

Hypothesized Mechanism of Action: Monoamine Oxidase Inhibition

Based on its N-methylbenzylamine core structure, a primary hypothesis is that 2-Methoxy-N-methylbenzylamine hydrochloride functions as a monoamine oxidase inhibitor. MAOs exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.[3] MAO-A preferentially metabolizes serotonin and norepinephrine, while both isoforms metabolize dopamine.[1][2] Selective inhibitors of MAO-A are often used as antidepressants, whereas MAO-B inhibitors are employed in the management of Parkinson's disease.[3][4]

The following diagram illustrates the proposed mechanism of action.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging MAO Monoamine Oxidase (MAO) on Mitochondrial Membrane Monoamine->MAO Degradation Pathway SynapticMonoamine Synaptic Neurotransmitter Vesicle->SynapticMonoamine Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptor SynapticMonoamine->Receptor Binding Signal Signal Transduction Receptor->Signal Compound 2-Methoxy-N- methylbenzylamine HCl Compound->MAO Inhibition MAO_Assay_Workflow Start Start Prep Prepare Reagents: - MAO-A/B Enzymes - Test Compound Dilutions - Substrate (e.g., Kynuramine) - Assay Buffer Start->Prep Incubate Pre-incubate MAO Enzyme with Test Compound or Vehicle Prep->Incubate AddSubstrate Add Substrate to Initiate Reaction Incubate->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 Stop Stop Reaction Incubate2->Stop Read Measure Fluorescence (Excitation/Emission appropriate for product) Stop->Read Analyze Calculate % Inhibition and Determine IC50 Value Read->Analyze End End Analyze->End Microdialysis_Workflow Start Start Surgery Surgical Implantation of Microdialysis Guide Cannula into Target Brain Region Start->Surgery Recovery Animal Recovery Period (Several Days) Surgery->Recovery Experiment Insert Microdialysis Probe and Begin Perfusion with aCSF Recovery->Experiment Baseline Collect Baseline Samples (e.g., every 20 min for 2 hours) Experiment->Baseline Administer Administer Test Compound (i.p., s.c., or p.o.) Baseline->Administer CollectPost Collect Post-Administration Samples for Several Hours Administer->CollectPost Analyze Analyze Samples via HPLC-ECD or LC-MS/MS for Neurotransmitter Levels CollectPost->Analyze DataAnalysis Calculate % Change from Baseline for each Neurotransmitter Analyze->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for in vivo microdialysis.

Step-by-Step Methodology:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., a Sprague-Dawley rat) following approved institutional animal care and use committee (IACUC) guidelines.

    • Using a stereotaxic frame, surgically implant a guide cannula targeting the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for serotonin and norepinephrine).

    • Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, place the animal in a microdialysis testing chamber that allows for free movement.

    • Gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate and then collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline.

  • Compound Administration and Sample Collection:

    • Administer a solution of 2-Methoxy-N-methylbenzylamine hydrochloride or vehicle via the desired route (e.g., intraperitoneal injection).

    • Continue to collect dialysate samples at the same regular intervals for several hours post-administration to monitor changes in neurotransmitter levels.

  • Sample Analysis:

    • Immediately analyze the collected dialysate samples or add a stabilizer and store them at -80°C.

    • Quantify the concentrations of dopamine, serotonin, norepinephrine, and their metabolites using a sensitive analytical technique like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

[9][10]5. Data Analysis:

  • For each animal, average the neurotransmitter concentrations from the baseline samples.
  • Express the post-administration concentrations as a percentage of the baseline average.
  • Plot the mean percent change from baseline over time for the treatment and vehicle groups.
  • Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to determine the significance of any observed changes.

Typical Microdialysis Parameters:

ParameterValueReference(s)
Animal Model Adult Male Sprague-Dawley Rats (280-320 g)[11]
Target Brain Region Striatum, Nucleus Accumbens, Prefrontal Cortex[9]
Probe Membrane Length 2-4 mm (depending on target structure)[12]
Perfusion Flow Rate 1.0 - 2.0 µL/min[11]
Sample Collection Interval 20 minutes[9]
Analytical Method HPLC-ECD or LC-MS/MS[10]

Future Directions

Following the initial characterization outlined above, further research could explore:

  • Reversibility of Inhibition: Conduct washout studies in the in vitro assay to determine if the inhibition is reversible or irreversible.

  • Behavioral Pharmacology: Assess the effects of the compound in animal models of depression (e.g., forced swim test), anxiety (e.g., elevated plus maze), and motor function (e.g., rotarod test).

  • Pharmacokinetics and Brain Penetration: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and confirm its ability to cross the blood-brain barrier.

  • Off-Target Screening: Screen the compound against a panel of receptors and transporters to identify any additional pharmacological activities.

By systematically applying these methodologies, the neuroscience research community can thoroughly elucidate the mechanism and potential therapeutic utility of 2-Methoxy-N-methylbenzylamine hydrochloride.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Microdialysis with 2-Methoxyidazoxan.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Microdialysis Measuring Dopamine Release with Thioproperazine.
  • Watson, C. J., Venton, B. J., & Kennedy, R. T. (n.d.). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Hutt, O. et al. (n.d.). Overview of Brain Microdialysis. PMC - PubMed Central - NIH.
  • ACS Publications. (2024). In-Depth Chemical Analysis of the Brain Extracellular Space Using In Vivo Microdialysis with Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry.
  • Chem Service. (2019). SAFETY DATA SHEET: N-Methylbenzylamine Hydrochloride.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Methoxybenzylamine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Hydroxy-3-methoxybenzylamine hydrochloride.
  • Kurt, B. Z., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PubMed Central.
  • Sigma-Aldrich. (n.d.). Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin.
  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects.
  • MedChemExpress. (n.d.). Monoamine Oxidase | Inhibitors.
  • Finberg, J. P. M. & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. PMC - PubMed Central - NIH.
  • Santa Cruz Biotechnology. (n.d.). 4-Methoxy-N-methylbenzylamine hydrochloride.

Sources

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 1-(2-Methoxyphenyl)-N-methylmethanamine Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring precise measurement of this analyte for pharmacokinetic, toxicokinetic, or other bioanalytical studies. The methodology employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method has been structured to align with the principles of international regulatory guidelines, ensuring data integrity and reliability.[1][2]

Introduction and Scientific Rationale

1-(2-Methoxyphenyl)-N-methylmethanamine is a substituted phenethylamine derivative. Accurate quantification of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[3] This method addresses the specific challenges associated with the analysis of polar amine compounds from complex biological matrices like plasma. The selection of a simple protein precipitation sample preparation technique is a deliberate choice to balance efficiency and cleanliness, offering high throughput while minimizing potential analyte loss associated with more complex extraction methods.[4] The principles and validation criteria described herein are grounded in the FDA and International Council for Harmonisation (ICH) guidelines to ensure the generation of high-quality, reproducible data suitable for regulatory submission.[5][6][7][8]

Analyte Properties

  • Compound: this compound

  • Synonym(s): (2-methoxyphenyl)-N-methylmethanamine hydrochloride

  • CAS Number: 181880-42-2[9]

  • Molecular Formula: C₉H₁₄ClNO[10]

  • Molecular Weight: 187.67 g/mol [10]

  • Chemical Structure: Chemical structure of this compound

Principle of the Method

The analytical strategy is based on the isolation of 1-(2-Methoxyphenyl)-N-methylmethanamine from human plasma via protein precipitation, followed by chromatographic separation and quantification using tandem mass spectrometry.

  • Sample Preparation: Plasma proteins are precipitated using acetonitrile, which simultaneously releases the analyte into the supernatant. A structurally similar or stable isotope-labeled internal standard (IS) is added prior to precipitation to correct for variability during sample processing and analysis.

  • Chromatographic Separation (LC): The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system. The analyte and IS are separated from endogenous plasma components on a reversed-phase C18 column. The use of a formic acid modifier in the mobile phase is critical; it protonates the amine functional group of the analyte, leading to better retention and peak shape on the C18 stationary phase.

  • Detection (MS/MS): The column eluent is introduced into a mass spectrometer using an electrospray ionization (ESI) source operating in positive ion mode. The protonated molecular ion ([M+H]⁺) of the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standards: this compound (Purity ≥98%), 1-(2-Methoxyphenyl)-N-(methyl-d3)methanamine hydrochloride (Isotopic Purity ≥99%, as Internal Standard).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade, 99%+).

  • Water: Deionized water, Type 1 (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well deep-well plates, autosampler vials with inserts.

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Agilent 6470, Waters Xevo TQ-S).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Centrifuge: Capable of reaching >10,000 x g and maintaining 4°C.

  • Pipettes: Calibrated precision pipettes.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions

Rationale: Preparing concentrated stock solutions in an organic solvent enhances stability. Serial dilutions into an aqueous/organic mixture are performed to create working solutions that are compatible with the biological matrix and final mobile phase composition, preventing analyte precipitation and ensuring accurate spiking.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 1-(2-Methoxyphenyl)-N-methylmethanamine HCl and its deuterated internal standard into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Internal Standard Working Solution (100 ng/mL): Perform serial dilutions of the IS stock solution with 50:50 (v/v) acetonitrile/water to reach a final concentration of 100 ng/mL.

  • Calibration and QC Working Solutions: Perform serial dilutions of the analyte stock solution with 50:50 (v/v) acetonitrile/water to prepare a series of working standards. These standards should be 20 times the final desired concentration in plasma (to account for a 5% spike volume).

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation with acetonitrile is a rapid and effective method for removing the majority of proteins from plasma. The 3:1 ratio of solvent to plasma ensures efficient precipitation. Centrifugation at high speed and low temperature pellets the denatured proteins, yielding a clean supernatant for analysis.

  • Aliquot 100 µL of plasma samples (calibrators, QCs, or unknowns) into 1.5 mL microcentrifuge tubes.

  • Add 25 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the double blank (matrix blank).

  • Vortex briefly (5-10 seconds).

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial or 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

G Figure 1: Sample Preparation Workflow cluster_prep Plasma Sample Processing plasma 1. Aliquot 100 µL Plasma (Calibrator, QC, Unknown) add_is 2. Add 25 µL Internal Standard (100 ng/mL) plasma->add_is Spiking add_acn 3. Add 300 µL Acetonitrile (Protein Precipitation) add_is->add_acn Precipitation vortex 4. Vortex Vigorously (1 min) add_acn->vortex centrifuge 5. Centrifuge (12,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 6. Transfer Supernatant (200 µL) centrifuge->supernatant Separation analysis 7. Inject 5 µL into LC-MS/MS System supernatant->analysis To Analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Method Parameters

Rationale: A C18 column is chosen for its versatility. The gradient elution starts with a high aqueous content to retain the polar analyte and then increases the organic phase to elute it, ensuring separation from other components. Positive ESI is selected because the amine group is readily protonated. MRM transitions are chosen for their specificity and intensity, which must be determined empirically by infusing the pure analyte into the mass spectrometer.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B and re-equilibrate for 1.0 min
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) e.g., m/z 152.1 → 121.1 (Precursor → Product)
MRM Transition (IS) e.g., m/z 155.1 → 121.1 (Precursor → Product)
Collision Energy (CE) Optimized for each transition (e.g., 15 eV)
Dwell Time 100 ms
Source Temperature 550°C
IonSpray Voltage 5500 V

Note: MRM transitions and collision energies are compound-dependent and must be optimized experimentally.

Bioanalytical Method Validation Protocol

A full validation must be performed to demonstrate that the method is suitable for its intended purpose, in accordance with ICH M10 guidelines.[1][6][7]

G Figure 2: Method Validation Logic Validation Full Method Validation (ICH M10) Core Core Parameters Linearity & Range Precision & Accuracy Matrix Effect Recovery Validation->Core Selectivity Selectivity & Specificity Validation->Selectivity Stability Stability Freeze-Thaw Bench-Top Long-Term Stock Solution Validation->Stability Carryover Carryover Assessment Validation->Carryover

Caption: Key components of a comprehensive bioanalytical method validation.

Protocol Summary
  • Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no endogenous interferences are observed at the retention times of the analyte and IS.

  • Linearity and Calibration Curve: Prepare an 8-point calibration curve in plasma over the desired concentration range (e.g., 0.1 - 100 ng/mL). The curve should be fitted with a weighted (1/x² or 1/x) linear regression. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Analyze Quality Control (QC) samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. Run in replicates (n=6) on three separate days. The precision (%CV) should not exceed 15% (20% at LLOQ), and the accuracy (% bias) should be within ±15% (±20% at LLOQ).[1]

  • Matrix Effect: Evaluate the ion suppression or enhancement from different sources of plasma. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.[1]

  • Recovery: Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples. Recovery should be consistent and reproducible.

  • Stability: Assess analyte stability under various conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a duration reflecting expected sample handling time.

    • Long-Term Stability: Stored at -80°C for an extended period.

    • Stock Solution Stability: At room and refrigerated temperatures. The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Data Analysis and Quantification

The concentration of 1-(2-Methoxyphenyl)-N-methylmethanamine in unknown samples is determined using the generated calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibrators. A weighted linear regression analysis is applied to the plot to generate a regression equation (y = mx + c), which is then used to calculate the concentration in the unknown samples based on their analyte/IS peak area ratios.

Conclusion

The LC-MS/MS method described provides a selective, sensitive, and reliable protocol for the quantification of this compound in human plasma. The simple sample preparation procedure allows for high throughput, and the detailed validation plan ensures that the method generates data of high quality, suitable for regulated bioanalysis in drug development.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis. Source: International Council for Harmonisation (ICH). URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Bioanalytical Method Validation FDA 2001.pdf. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

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  • Title: Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Source: Tosoh Bioscience. URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Source: Waters Blog. URL: [Link]

  • Title: Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Source: Advanced Materials Technology. URL: [Link]

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Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Methoxy-N-methylbenzylamine hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methoxy-N-methylbenzylamine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of 2-Methoxy-N-methylbenzylamine Hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the compound's salt form and the polar nature of the amine functional group, direct GC-MS analysis is challenging, often resulting in poor chromatographic performance and thermal degradation.[1][2] This application note details two robust protocols to overcome these issues: 1) a direct analysis method following conversion of the hydrochloride salt to its free base form, and 2) an enhanced method involving derivatization of the free base to improve volatility and peak symmetry.[3][4] We will explore the causality behind critical experimental choices, from sample preparation to instrument parameters, and provide expected fragmentation data to aid in compound identification. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a reliable method for the analysis of this compound.

Introduction and Principle of Analysis

2-Methoxy-N-methylbenzylamine is a substituted benzylamine derivative that finds application as an intermediate in the synthesis of various chemical and pharmaceutical compounds.[5] Accurate and reliable analytical methods are crucial for purity assessment, reaction monitoring, and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds.[4] However, the direct analysis of amine hydrochlorides is not feasible as salts are non-volatile.[6] Furthermore, free amines, particularly secondary amines like 2-Methoxy-N-methylbenzylamine, possess active hydrogen atoms that can interact with the GC system through hydrogen bonding. This interaction often leads to significant peak tailing, reduced column efficiency, and poor reproducibility.[1][2]

To address these challenges, a critical sample preparation strategy is required. The primary step involves the conversion of the hydrochloride salt into its more volatile free base form via a simple acid-base extraction. For many applications, this is sufficient for qualitative analysis. However, for enhanced sensitivity and quantitative accuracy, a subsequent derivatization step is highly recommended. Derivatization replaces the active hydrogen on the secondary amine with a non-polar group, thereby increasing the analyte's volatility and thermal stability while minimizing undesirable interactions with the chromatographic column.[3][7] This guide will focus on silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as a representative derivatization technique.[7]

Experimental Workflow Overview

The overall analytical process is outlined below. The workflow begins with sample preparation, which diverges into two distinct paths depending on the desired level of analytical performance.

GCMS_Workflow cluster_prep Sample Preparation cluster_protocols Analytical Protocols cluster_analysis Analysis & Data Start Start: 2-Methoxy-N-methylbenzylamine HCl Sample Dissolve Dissolve sample in Aqueous Solution Start->Dissolve Basify Basify with NaOH (pH > 10) Dissolve->Basify Extract Liquid-Liquid Extraction (e.g., with Dichloromethane) Basify->Extract Dry Dry Organic Layer (e.g., with Na2SO4) Extract->Dry Concentrate Concentrate under Nitrogen Dry->Concentrate Protocol1 Protocol 1: Direct Analysis (Free Base) Concentrate->Protocol1 Derivatize Protocol 2: Derivatization Add BSTFA + 1% TMCS Heat (e.g., 70°C, 30 min) Concentrate->Derivatize GCMS GC-MS Injection & Analysis Protocol1->GCMS Derivatize->GCMS Data Data Processing: - Peak Integration - Spectral Library Search - Quantification GCMS->Data Report Final Report Data->Report

Caption: Overall experimental workflow for the GC-MS analysis of 2-Methoxy-N-methylbenzylamine HCl.

Instrumentation and Materials

Reagents and Materials
Reagent/MaterialGradeSupplier Example
2-Methoxy-N-methylbenzylamine HydrochlorideAnalytical StandardSigma-Aldrich, etc.
Dichloromethane (DCM)GC GradeFisher Scientific
Sodium Hydroxide (NaOH)ACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMerck
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSDerivatization GradeSupelco, Thermo Scientific
Pyridine or AcetonitrileAnhydrousSigma-Aldrich
MethanolHPLC GradeFisher Scientific
Deionized WaterType IIn-house system
2 mL GC Vials with PTFE-lined caps-Agilent Technologies
Instrument and Conditions

The following parameters are a robust starting point and may be optimized for specific instrumentation.

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Injector Split/Splitless InletAllows for both high-concentration (split) and trace-level (splitless) analysis.
Injector Temp250 °CEnsures rapid volatilization of the analyte without causing thermal degradation.
Injection ModeSplitless (1 µL injection)Maximizes analyte transfer to the column for high sensitivity, suitable for trace analysis.[6]
Carrier GasHelium, 1.2 mL/min (constant flow)Inert and provides good chromatographic efficiency.
GC Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for a wide range of semi-volatile compounds.[6]
Oven Program
Initial Temp80 °C, hold for 1 minAllows for solvent focusing at the head of the column.
Ramp15 °C/min to 280 °CProvides good separation of analytes from potential impurities.
Final Temp HoldHold at 280 °C for 5 minEnsures elution of any less volatile compounds and cleans the column for the next run.
Mass Spectrometer Agilent 5977B MSD or equivalentA reliable single quadrupole MS for routine analysis.
Ion Source Temp230 °CStandard temperature for stable ionization.
Quadrupole Temp150 °CStandard temperature to prevent contamination.
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ionization Energy70 eVThe standard energy for creating extensive, library-searchable fragmentation.
Mass Scan Rangem/z 40 - 400Covers the molecular ion of the analyte and its derivatives, as well as key fragments.
Solvent Delay3 minPrevents the high-intensity solvent peak from damaging the MS detector filament.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Methoxy-N-methylbenzylamine is classified as a corrosive and irritant.[8]

Protocol 1: Direct Analysis of the Free Base

This protocol is suitable for rapid qualitative identification and semi-quantitative screening.

  • Standard/Sample Preparation: Accurately weigh ~10 mg of 2-Methoxy-N-methylbenzylamine HCl into a 15 mL glass tube.

  • Dissolution: Add 5 mL of deionized water and vortex to dissolve the salt completely.

  • Basification: Add 1 M Sodium Hydroxide (NaOH) solution dropwise while vortexing until the pH of the solution is >10 (verify with pH paper). This converts the hydrochloride salt to its free amine base.

  • Extraction: Add 2 mL of dichloromethane (DCM) to the tube. Cap tightly and vortex vigorously for 1 minute to extract the free amine into the organic layer.[9]

  • Phase Separation: Allow the layers to separate. If an emulsion forms, centrifuge the tube at 2000 rpm for 5 minutes.

  • Collection: Carefully transfer the bottom organic (DCM) layer to a clean glass tube using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Final Sample: Transfer the dried organic solution to a 2 mL GC autosampler vial. The sample is now ready for injection.

Protocol 2: Analysis via Silylation Derivatization

This protocol is recommended for improved peak shape and accurate, sensitive quantification.

  • Prepare the Free Base: Follow steps 1-7 from Protocol 1 to obtain a dried DCM extract of the free amine.

  • Solvent Evaporation: Gently evaporate the DCM under a stream of dry nitrogen gas until complete dryness.[10] This is crucial as silylating reagents are moisture-sensitive.

  • Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to the dry residue to redissolve the analyte.

  • Derivatization Reaction: Add 100 µL of BSTFA (with 1% TMCS as a catalyst) to the vial.[3]

  • Reaction Incubation: Cap the vial tightly and heat it in a heating block or oven at 70°C for 30-60 minutes to ensure the reaction goes to completion.[3]

  • Cooling: Allow the vial to cool to room temperature.

  • Final Sample: The sample is now derivatized and ready for injection into the GC-MS.

Expected Results and Data Analysis

Chromatography
  • Free Base (Protocol 1): Expect a peak with some tailing at a retention time of approximately 9-11 minutes under the specified conditions.

  • TMS-Derivative (Protocol 2): Expect a sharp, symmetrical peak at a slightly later retention time (e.g., 10-12 minutes) due to the increased molecular weight and altered polarity of the trimethylsilyl (TMS) derivative.

Mass Spectrometry and Fragmentation

The mass spectrometer fragments molecules in a predictable way, providing a "fingerprint" for identification.[11] For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway.[12]

Analyte: 2-Methoxy-N-methylbenzylamine (Free Base) Formula: C₉H₁₃NO Molecular Weight: 151.21 g/mol [8]

Fragmentation M Parent Ion [M]⁺˙ m/z = 151 F1 [M-H]⁺ m/z = 150 M->F1 - H• F2 Methoxybenzyl Cation m/z = 121 M->F2 - •CH2NHCH3 (α-cleavage) F3 Iminium Fragment m/z = 44 M->F3 - •C7H7O (α-cleavage) F4 Tropylium Ion m/z = 91 F2->F4 - CH2O

Caption: Proposed EI fragmentation pathway for 2-Methoxy-N-methylbenzylamine.

Expected Key Fragments:

m/zProposed IdentityProtocolComments
151Molecular Ion [M]⁺˙1 & 2 (as deriv.)The parent ion of the free base. May be of low intensity.
150[M-H]⁺1Loss of a hydrogen radical, often from the benzylic position.
121 [C₈H₉O]⁺ (Methoxybenzyl cation) 1 Likely Base Peak. Results from alpha-cleavage of the C-N bond, forming a stable resonance-stabilized cation.
91[C₇H₇]⁺ (Tropylium ion)1Formed from the rearrangement and loss of formaldehyde (CH₂O) from the m/z 121 fragment.[13]
44[C₂H₆N]⁺ (Iminium fragment)1Results from alpha-cleavage, loss of the methoxybenzyl radical.
223Molecular Ion [M]⁺˙ of TMS-derivative2The molecular ion of the silylated analyte (M + 72).
208[M-CH₃]⁺ of TMS-derivative2Loss of a methyl group from the TMS moiety, a very common fragmentation for silyl derivatives.

Conclusion

The protocols outlined in this application note provide a robust and reliable framework for the GC-MS analysis of 2-Methoxy-N-methylbenzylamine hydrochloride. The critical step of converting the non-volatile salt to its free base form is detailed. For general identification, direct analysis of the free base is sufficient. For applications requiring high sensitivity, chromatographic resolution, and quantitative accuracy, the silylation derivatization protocol is strongly recommended as it effectively mitigates the issues of peak tailing associated with the analysis of polar amines.[1][3] The provided instrument parameters and expected fragmentation data serve as a validated starting point for method development and routine analysis in research and quality control laboratories.

References

  • J Chromatogr A. 1996 May 10;733(1-2):19-34. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Available from: [Link]

  • Phenomenex. Derivatization for Gas Chromatography. Available from: [Link]

  • VTechWorks, Virginia Tech. Analysis of Biogenic Amines by GC/FID and GC/MS. Available from: [Link]

  • ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Available from: [Link]

  • ChemBK. 2-Methoxy-benzylaMine, HCl. Available from: [Link]

  • OSTI.GOV. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Available from: [Link]

  • PubMed. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Available from: [Link]

  • University of California, Davis. Sample Preparation Guidelines for GC-MS. Available from: [Link]

  • ACS Omega. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Available from: [Link]

  • SCION Instruments. Sample preparation GC-MS. Available from: [Link]

  • Supporting Information. N-monomethylation of amines using paraformaldehyde and H2. Available from: [Link]

  • PubChem. 2-Methoxybenzylamine. Available from: [Link]

  • Organomation. Preparing Samples for GC-MS/MS Analysis. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Human Metabolome Database. GC-MS Spectrum - Benzylamine GC-MS (2 TMS) (HMDB0033871). Available from: [Link]

  • National Center for Biotechnology Information. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available from: [Link]

  • PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Available from: [Link]

  • Max-Planck-Gesellschaft. Supporting Information. Available from: [Link]

  • PrepChem.com. Synthesis of N-methylbenzylamine. Available from: [Link]

  • ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • PubMed. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Available from: [Link]

  • Cerno Bioscience. Solvent/Sample Interaction in the GC/MS Analysis of Amines. Available from: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). GC-MS Analysis Considerations. Available from: [Link]

  • NIST WebBook. 2-Methoxybenzylamine. Available from: [Link]

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Application Notes and Protocols for 2-Methoxy-N-methylbenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the use of 2-Methoxy-N-methylbenzylamine hydrochloride as a research chemical. These application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the serotonergic system, monoamine oxidase activity, and neurotransmitter transport.

Introduction and Scientific Rationale

2-Methoxy-N-methylbenzylamine hydrochloride belongs to the benzylamine class of compounds, which are structurally related to endogenous monoamine neurotransmitters. The introduction of an N-benzyl group to a phenethylamine core is known to significantly enhance binding affinity and functional potency at serotonin receptors, particularly the 5-HT₂A subtype[1][2]. This makes the N-benzylphenethylamine scaffold a "privileged structure" in medicinal chemistry for developing high-affinity ligands for serotonin 5-HT₂ receptors[2].

The structural features of 2-Methoxy-N-methylbenzylamine hydrochloride—specifically the methoxy group on the benzyl ring—suggest its potential as a modulator of serotonergic G-protein coupled receptors (GPCRs). Furthermore, benzylamines are known substrates and potential inhibitors of monoamine oxidase (MAO), particularly the B isoform (MAO-B), which plays a crucial role in the metabolism of phenylethylamine and benzylamine[3][4]. Therefore, this compound is a valuable tool for investigating the structure-activity relationships of ligands targeting the serotonergic system and for screening for novel MAO inhibitors.

This document provides detailed protocols for characterizing the pharmacological profile of 2-Methoxy-N-methylbenzylamine hydrochloride, focusing on its potential interactions with serotonin receptors, monoamine oxidases, and neurotransmitter transporters.

Physicochemical Properties and Handling

A solid understanding of the compound's properties is essential for accurate and reproducible experimental work.

PropertyValueSource
IUPAC Name 1-(2-methoxyphenyl)-N-methylmethanamine hydrochloride[5]
CAS Number 6851-80-5 (free base)[6]
Molecular Formula C₉H₁₄ClNON/A
Molecular Weight 187.67 g/mol N/A
Appearance White to off-white crystalline powder[7]
Solubility Soluble in water and methanolN/A

Storage and Handling:

2-Methoxy-N-methylbenzylamine hydrochloride should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, temperatures of 2-8°C are recommended. For experimental use, stock solutions should be prepared fresh. If storage of stock solutions is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Always consult the Safety Data Sheet (SDS) before handling the compound. Personal protective equipment, including gloves, lab coat, and eye protection, should be worn.

Application 1: Characterization of Serotonergic Receptor Activity

The primary hypothesized application of 2-Methoxy-N-methylbenzylamine hydrochloride is the modulation of serotonin receptors, particularly the 5-HT₂A subtype, which is a Gq-coupled GPCR[8][9][10]. The following protocols describe how to determine the compound's binding affinity and functional activity at these receptors.

Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a known radioligand for binding to the 5-HT₂A receptor.

Principle: The assay measures the displacement of a high-affinity radiolabeled antagonist (e.g., [³H]ketanserin) from the 5-HT₂A receptor by the unlabeled test compound. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Detection cluster_analysis Data Analysis P1 Prepare cell membranes (e.g., CHO-K1 expressing h5-HT2A) A1 Incubate membranes, radioligand, and test compound P1->A1 P2 Prepare assay buffer (50 mM Tris-HCl, pH 7.4) P2->A1 P3 Prepare radioligand ([3H]ketanserin) P3->A1 P4 Prepare test compound dilutions P4->A1 A2 Incubate at room temperature A1->A2 H1 Rapid filtration through GF/B filter plates A2->H1 H2 Wash plates with cold buffer H1->H2 H3 Dry filter plates H2->H3 H4 Add scintillation cocktail H3->H4 H5 Count radioactivity H4->H5 D1 Calculate specific binding H5->D1 D2 Generate competition curve D1->D2 D3 Determine IC50 and Ki values D2->D3

Caption: Workflow for the 5-HT₂A radioligand binding assay.

Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]ketanserin (specific activity ~80 Ci/mmol), diluted in assay buffer to a final concentration of 1-2 nM.

    • Non-specific Binding Control: 10 µM Mianserin or another suitable 5-HT₂A antagonist.

    • Receptor Source: Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT₂A receptor are a suitable choice[9][11].

    • Test Compound: Prepare a 10 mM stock solution of 2-Methoxy-N-methylbenzylamine hydrochloride in DMSO. Create a serial dilution series in assay buffer.

  • Assay Procedure (96-well format):

    • To each well of a 96-well plate, add:

      • 50 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding).

      • 50 µL of the test compound at various concentrations.

      • 50 µL of [³H]ketanserin.

      • 50 µL of cell membrane preparation (5-10 µg of protein per well).

    • Incubate the plates for 60 minutes at room temperature.

    • Harvest the membranes by rapid filtration through GF/B filter plates that have been pre-soaked in 0.5% polyethyleneimine[12].

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

    • Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for Functional Activity

This protocol determines whether the test compound acts as an agonist or antagonist at the 5-HT₂A receptor by measuring changes in intracellular calcium levels.

Principle: The 5-HT₂A receptor is Gq-coupled, and its activation leads to the release of intracellular calcium stores[8][10]. This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases in fluorescence upon binding to calcium. An increase in fluorescence indicates receptor agonism, while a lack of response followed by inhibition of a known agonist's effect indicates antagonism.

Workflow Diagram:

G cluster_prep Cell & Dye Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis P1 Plate cells expressing 5-HT2A in black-walled, clear-bottom plates P3 Load cells with dye P1->P3 P2 Prepare calcium-sensitive dye (e.g., Fluo-4 AM) P2->P3 A1 Place cell plate in FLIPR instrument P3->A1 A2 Add test compound (agonist mode) or test compound then agonist (antagonist mode) A1->A2 A3 Measure fluorescence kinetically A2->A3 D1 Generate concentration-response curves A3->D1 D2 Determine EC50 (agonist) or IC50 (antagonist) D1->D2

Caption: Workflow for the calcium mobilization functional assay.

Protocol:

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO-K1).

    • Plate the cells in black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay[13].

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM, often with an anion-transport inhibitor like probenecid to improve dye retention[14].

    • Aspirate the cell culture medium and add the dye loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature[14].

  • Assay Procedure (using a FLIPR or similar instrument):

    • Agonist Mode:

      • Prepare a plate with serial dilutions of 2-Methoxy-N-methylbenzylamine hydrochloride.

      • Place both the cell plate and the compound plate into the instrument.

      • The instrument will add the compound to the cells and immediately begin measuring fluorescence.

    • Antagonist Mode:

      • Prepare a plate with serial dilutions of the test compound.

      • Pre-incubate the cells with the test compound for 15-30 minutes.

      • Prepare a plate with a known 5-HT₂A agonist (e.g., serotonin) at a concentration that gives ~80% of the maximal response (EC₈₀).

      • The instrument will then add the agonist to the pre-incubated cells and measure the fluorescence response.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum efficacy (Eₘₐₓ).

    • For antagonist activity, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC₅₀.

Application 2: Monoamine Oxidase (MAO) Inhibition Assay

Benzylamines can be substrates or inhibitors of MAO enzymes[3][4]. This fluorometric assay can determine the inhibitory potential of 2-Methoxy-N-methylbenzylamine hydrochloride against both MAO-A and MAO-B.

Principle: MAO enzymes catalyze the oxidative deamination of their substrates, producing H₂O₂ as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce the highly fluorescent resorufin. A decrease in the rate of fluorescence increase indicates MAO inhibition[3].

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_assay Assay Incubation & Reading cluster_analysis Data Analysis P1 Prepare MAO-A or MAO-B enzyme A1 Pre-incubate enzyme with test compound or control P1->A1 P2 Prepare reaction mix (Amplex Red, HRP, Substrate) A2 Initiate reaction by adding reaction mix P2->A2 P3 Prepare test compound dilutions P3->A1 P4 Prepare positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) P4->A1 A1->A2 A3 Measure fluorescence kinetically at 37°C A2->A3 D1 Calculate rate of reaction (slope of fluorescence vs. time) A3->D1 D2 Determine percent inhibition D1->D2 D3 Calculate IC50 value D2->D3

Caption: Workflow for the fluorometric MAO inhibition assay.

Protocol:

  • Reagents:

    • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Enzymes: Recombinant human MAO-A and MAO-B.

    • Substrates: p-Tyramine (for MAO-A) or benzylamine (for MAO-B)[3].

    • Detection Reagents: Amplex® Red and HRP.

    • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[15].

    • Test Compound: Prepare a serial dilution of 2-Methoxy-N-methylbenzylamine hydrochloride in assay buffer.

  • Assay Procedure (96-well format):

    • To each well of a black 96-well plate, add:

      • 50 µL of MAO-A or MAO-B enzyme solution.

      • 10 µL of the test compound at various concentrations, positive control, or buffer.

    • Pre-incubate for 10-15 minutes at 37°C[16].

    • Prepare a reaction mix containing the substrate, Amplex® Red, and HRP in assay buffer.

    • Initiate the reaction by adding 40 µL of the reaction mix to each well.

    • Immediately place the plate in a fluorescence plate reader set to 37°C and measure the increase in fluorescence (Ex/Em ≈ 530/590 nm) kinetically for 30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme + buffer).

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value.

Application 3: Neurotransmitter Transporter Uptake Assay

This assay assesses the ability of 2-Methoxy-N-methylbenzylamine hydrochloride to inhibit the reuptake of neurotransmitters like serotonin (SERT), dopamine (DAT), and norepinephrine (NET).

Principle: This homogeneous, fluorescence-based assay uses a fluorescent substrate that is a mimetic of biogenic amine neurotransmitters. When this substrate is transported into cells expressing the specific transporter, its fluorescence increases. An inhibitor will block this uptake, resulting in a lower fluorescent signal[17][18][19][20][21].

Protocol:

  • Cell Culture:

    • Use cell lines stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

    • Plate the cells in poly-D-lysine-coated, black-walled, clear-bottom 96- or 384-well plates[21].

  • Assay Procedure:

    • Prepare serial dilutions of 2-Methoxy-N-methylbenzylamine hydrochloride and known inhibitors (e.g., fluoxetine for SERT) in assay buffer.

    • Remove the culture medium from the cells.

    • Add the test compound dilutions to the wells and incubate for 10-20 minutes at 37°C[21].

    • Add the fluorescent substrate/masking dye solution (available in commercial kits) to all wells.

    • Immediately transfer the plate to a fluorescence plate reader capable of bottom-reading.

    • Read the plate in kinetic mode for 30-60 minutes or as an endpoint reading after a specific incubation time.

  • Data Analysis:

    • For kinetic reads, calculate the area under the curve (AUC) or the initial rate of uptake.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

2-Methoxy-N-methylbenzylamine hydrochloride is a promising research chemical for the exploration of the serotonergic system and monoamine oxidase enzymes. The protocols outlined in this guide provide a robust framework for characterizing its pharmacological profile. By determining its affinity and functional activity at serotonin receptors, its potential as a MAO inhibitor, and its effects on neurotransmitter transporters, researchers can elucidate its mechanism of action and potential therapeutic applications. Further studies could involve in vivo behavioral models to assess its effects on the central nervous system, building upon the foundational in vitro data generated using these protocols.

References

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
  • BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]

  • Lowe, J. A. (2004). Measuring Calcium Mobilization with Gq-Coupled GPCRs Using the Fluormetric Imaging Plate Reader (FLIPR). Methods in Molecular Biology.
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
  • Stoddart, L. A. (2021). Ca2+ Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology.
  • Herraiz, T. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology.
  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]

  • Luyten, W., et al. (2016). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
  • Sigma-Aldrich. (n.d.). Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Quick Protocol.
  • An, W. F., & Tolliday, N. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Methods in Enzymology.
  • Molecular Devices. (n.d.).
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • Molecular Devices. (n.d.). Data of Neurotransmitter Transporter Uptake Assay Kit.
  • BenchChem. (2025). "5-HT2A antagonist 1" protocol refinement for receptor binding assays.
  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
  • BenchChem. (2025). Application Notes and Protocols: N-Benzylphenylethylamines in Medicinal Chemistry.
  • Wikipedia. (n.d.). 25B-NBOMe.
  • Cychowska, M., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Mass Spectrometry. [Link]

  • ChemicalBook. (n.d.). 2-Methoxy-N-methylbenzylamine hydrochloride ,97%.
  • PubChem. (n.d.). 2-methoxy-n-methylbenzylamine.

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Application Note: High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of purity is a critical quality attribute in pharmaceutical development and manufacturing, directly impacting the safety and efficacy of drug substances and products.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development and application of HPLC methods for purity assessment. It delves into the causality behind methodological choices, outlines robust protocols, and emphasizes the integration of regulatory guidelines to ensure data integrity and compliance.

Introduction: The Imperative of Purity in Pharmaceuticals

The presence of impurities in an Active Pharmaceutical Ingredient (API) or final drug product can arise from various sources, including synthesis byproducts, degradation, or interaction with excipients.[3] These impurities, even at trace levels, can pose significant risks to patient safety.[1][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control and monitoring of impurities.[3] HPLC, particularly in its reversed-phase modality, has become the gold standard for separating, detecting, and quantifying these impurities, providing the robust data necessary for regulatory submissions and quality control.[3][4]

Foundational Principles: Designing a Purity-Indicating HPLC Method

A successful purity method must be "stability-indicating," meaning it can resolve the API from its impurities and potential degradation products.[5][6] This requires a systematic approach to method development, grounded in an understanding of the analyte's physicochemical properties and chromatographic principles.

The Causality of Column and Mobile Phase Selection

The heart of the separation lies in the differential partitioning of analytes between the stationary and mobile phases.[7] The choice of these components is therefore paramount.

  • Stationary Phase (Column): The selection of the column chemistry is a critical first step.[4] While a standard C18 (octadecylsilane) column is a versatile starting point for many small molecules, a screening approach using columns with different selectivities (e.g., C8, Phenyl, polar-embedded phases) is highly recommended.[4][8] This strategic screening maximizes the chances of resolving closely eluting or co-eluting impurities from the main peak. The rationale is to exploit different interaction mechanisms (hydrophobicity, π-π interactions, hydrogen bonding) to achieve optimal separation.

  • Mobile Phase: The mobile phase composition, particularly its pH and organic modifier, dictates the retention and selectivity of the separation.[4]

    • pH Control: For ionizable compounds, mobile phase pH is the most influential factor affecting retention time and peak shape.[4] Buffering the aqueous portion of the mobile phase at a pH at least 2 units away from the analyte's pKa ensures consistent retention and avoids peak tailing.

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Screening both can reveal significant differences in selectivity for certain impurity profiles.

    • Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is typically necessary for purity methods.[7] This allows for the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe while maintaining good peak shape and resolution.

The Role of the Detector: Beyond Simple UV

While a standard UV detector is often sufficient, a Photodiode Array (PDA) detector is highly recommended for purity analysis. A PDA detector acquires absorbance data across a wide range of wavelengths simultaneously.[9] This capability is invaluable for:

  • Peak Purity Analysis: By comparing the UV-Vis spectra across a single chromatographic peak (at the upslope, apex, and downslope), one can assess its spectral homogeneity.[9] A lack of homogeneity suggests the presence of a co-eluting impurity.[9][10]

  • Method Development: A PDA detector allows for the selection of the optimal wavelength for detection of all components post-acquisition, which is highly efficient during method development.[9]

  • Impurity Identification: The UV spectrum can provide preliminary information about the nature of an impurity.

For a more definitive assessment, especially for impurities that lack a UV chromophore or are present at very low levels, Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior specificity and sensitivity.[11][12]

Workflow for HPLC Purity Method Development

The following diagram illustrates a systematic workflow for developing a robust HPLC purity method.

HPLC_Purity_Method_Development cluster_0 Phase 1: Initial Screening & Optimization cluster_1 Phase 2: Method Refinement cluster_2 Phase 3: Performance Verification A Define Analytical Target Profile (ATP) B Analyte Characterization (pKa, logP, UV spectra) A->B C Column & Mobile Phase Screening (Different chemistries, pH, organic modifiers) B->C D Select Optimal Column & Mobile Phase C->D E Gradient Optimization (Slope, Time) D->E F Temperature & Flow Rate Adjustment E->F G Wavelength Selection F->G H Forced Degradation Study G->H I System Suitability Test (SST) Development H->I J Method Validation (ICH Q2(R2)) I->J

Caption: A systematic workflow for developing a robust HPLC purity method.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to demonstrate the stability-indicating nature of the method.[5][6] It involves subjecting the drug substance to various stress conditions to generate potential degradation products.[6]

Objective: To generate degradation products and ensure they are resolved from the main peak and from each other.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 80°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid API at 105°C for 24 hours, then dissolve in the solvent.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: Neutralize the acid and base-stressed samples before injection.

  • Analysis: Analyze the unstressed control and all stressed samples using the developed HPLC method with a PDA detector.

  • Evaluation:

    • Aim for 5-20% degradation of the main peak.

    • Assess the chromatograms for the appearance of new peaks.

    • Perform peak purity analysis on the main peak in each chromatogram to check for co-eluting degradants.

    • Ensure all significant degradation peaks are well-resolved from the main peak (Resolution > 2.0).

Protocol 2: System Suitability Testing (SST)

System Suitability Testing (SST) is a mandatory part of any validated HPLC method and is performed before any sample analysis to ensure the chromatographic system is performing adequately.[13][14] The requirements for SST are outlined in pharmacopeias such as the USP General Chapter <621>.[7][13][15][16]

Objective: To verify the performance of the HPLC system for the intended analysis.

Procedure:

  • Prepare SST Solution: Prepare a solution containing the API and known impurities or a key degradation product at a relevant concentration (e.g., at the reporting threshold).

  • Injections: Make at least five replicate injections of the SST solution.

  • Data Evaluation: Calculate the following parameters and compare them against the pre-defined acceptance criteria.

Table 1: Typical System Suitability Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0[17]
Resolution (Rs) Ensures separation between the main peak and the closest eluting impurity.Rs ≥ 2.0[17]
Repeatability (%RSD) Assesses the precision of replicate injections (peak area).%RSD ≤ 2.0%[17]
Plate Number (N) Measures column efficiency.N ≥ 2000
Signal-to-Noise (S/N) Verifies detection sensitivity for impurities at the quantitation limit.S/N ≥ 10
Protocol 3: Peak Purity Assessment using a PDA Detector

This protocol outlines the steps for assessing the spectral homogeneity of a chromatographic peak.[9]

Objective: To detect potential co-elution of impurities under the main analyte peak.

Procedure:

  • Acquire Data: Analyze the sample using an HPLC system equipped with a PDA detector, ensuring a sufficient number of spectra are collected across the peak.

  • Process Data: Use the chromatography data system (CDS) software to perform the peak purity analysis. The software will typically calculate two values:

    • Purity Angle: A measure of the spectral similarity across the peak.

    • Purity Threshold: A value calculated from the spectral noise in a pure baseline region.

  • Interpretation:

    • If the Purity Angle < Purity Threshold , it indicates that the peak is spectrally homogeneous and likely pure.[18]

    • If the Purity Angle > Purity Threshold , it suggests the presence of a co-eluting impurity with a different UV-Vis spectrum.[18]

It is crucial to remember that PDA-based peak purity is a qualitative tool and does not provide absolute confirmation of purity.[10][11] Co-eluting impurities with very similar spectra to the main compound may not be detected.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Once a suitable method has been developed, it must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[19][20][21][22] Validation ensures that the method is reliable, reproducible, and accurate for the intended analysis.

The following diagram outlines the key validation parameters for an HPLC purity method.

Method_Validation_Parameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC purity method validation as per ICH Q2(R2).

Table 2: Key Validation Parameters for Impurity Quantification

ParameterDefinition
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[23]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[22]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.[23][24]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[24]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[25]

Conclusion

The development of a robust and reliable HPLC method for purity assessment is a multi-faceted process that requires a deep understanding of chromatographic principles, a systematic experimental approach, and adherence to regulatory guidelines. By carefully selecting the column and mobile phase, employing advanced detection techniques like PDA, and rigorously validating the method, researchers can ensure the generation of high-quality data that is crucial for the safety and efficacy of pharmaceutical products. This application note provides a foundational framework and practical protocols to guide scientists in this critical analytical endeavor.

References

  • Impurities and Forced Degradation Studies: A Review. (n.d.). Bentham Science.
  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
  • <621> CHROMATOGRAPHY. (2022, December 1). US Pharmacopeia (USP).
  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025, November 19). Dr. Pramod Kumar Pandey.
  • <621> CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP).
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (n.d.). SynThink Research Chemicals.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • USP <621> Chromatography. (n.d.). DSDP Analytics.
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2025, August 7). ResearchGate.
  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022, July 27). European Directorate for the Quality of Medicines & HealthCare.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). MicroSolv.
  • Method Development for Drug Impurity Profiling: Part 1. (2010, March 31). LCGC International.
  • <621> Chromatography. (2021, November 19). US Pharmacopeia (USP).
  • ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager.
  • Forced degradation and impurity profiling: recent trends in analytical perspectives. (2013, December). PubMed.
  • Peak Purity Parameters for PDA Data - Tip255. (n.d.). Waters Knowledge Base.
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Technology Networks.
  • Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design. (n.d.). RSC Publishing.
  • Impurities and Forced Degradation Studies: A Review. (2016, February 1). Bentham Science Publishers.
  • Revision of European Pharmacopeia (EP) Chapter 2.2.46. (2017, September 13). Phenomenex.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • 2.2.46. Chromatographic Separation Techniques PDF. (n.d.). Scribd.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Scientific & Academic Publishing.
  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. (2022, September 21). ECA Academy.
  • 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. (n.d.). European Pharmacopoeia.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
  • For Drug Impurity Analysis and Quantitation. (n.d.). Waters Corporation.
  • For Drug Impurity Analysis and Quantitation. (n.d.). Waters Corporation.
  • Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography. (n.d.). Waters Corporation.
  • PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent.
  • (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). (2017, February 4). ResearchGate.
  • Peak Purity Analysis in HPLC and CE Using Diode-array Technology. (n.d.). ResearchGate.
  • Peak Spectral Homogeneity in LC/DAD: Exploring Alternatives in Peak Purity Evaluations. (2024, December 17). MDPI.
  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. (n.d.). Waters Corporation.
  • Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. (n.d.). US Pharmacopeia (USP).
  • Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. (2019, November 8). Agilent.
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  • REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. (n.d.). IJCRT.org.
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Troubleshooting & Optimization

How to improve the solubility of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride for experiments?

Author: BenchChem Technical Support Team. Date: January 2026

Topic: How to Improve the Solubility of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride for Experiments

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for this compound (CAS No. 181880-42-2). As researchers and drug development professionals, we understand that achieving the desired compound concentration in a stable, soluble form is the critical first step for any successful experiment. This guide is structured as a series of frequently asked questions and troubleshooting protocols designed to address the specific solubility challenges you may encounter with this compound. Our approach is grounded in the fundamental physicochemical principles governing the behavior of amine hydrochloride salts in solution.

Part 1: Foundational Understanding - Why Solubility Can Be a Challenge

This section addresses the core chemical properties of your compound, as understanding these is essential for effective troubleshooting.

Q1: What is this compound, and how does its chemical nature affect its solubility?

A: this compound is the salt form of a secondary amine.[1][2] The key to understanding its solubility lies in recognizing it as the salt of a weak base .

  • The Amine Group: The nitrogen atom in the N-methylmethanamine portion of the molecule is a weak base, meaning it can accept a proton (H+).

  • The Hydrochloride Salt: The "hydrochloride" designation tells us that the weakly basic amine has already accepted a proton from hydrochloric acid. This creates a positively charged, ionized molecule (an ammonium cation) paired with a chloride anion.

This ionized, salt form is intentionally created to dramatically increase the aqueous solubility compared to the neutral, or "free base," form of the molecule.[3] However, this solubility is highly dependent on the solution's pH.[4][5]

Q2: I thought hydrochloride salts were supposed to be water-soluble. Why am I seeing precipitation or cloudiness?

A: This is a common and valid observation. While the hydrochloride salt form enhances solubility, it does not guarantee it under all conditions. The solubility of an amine salt is governed by a pH-dependent equilibrium.

The core issue is the potential for the compound to revert to its less soluble, neutral "free base" form. This occurs if the pH of the solvent is too high (not acidic enough). The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[4] Essentially, in a more alkaline environment, the protonated amine gives up its proton, becoming neutral and significantly more lipophilic (less water-soluble), which can lead to precipitation.[6][7]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides direct answers and step-by-step protocols for common solubility problems.

FAQ 1: My compound is not dissolving in deionized water or a neutral buffer (e.g., PBS at pH 7.4). What is the most reliable first step?

A: The most direct approach is to lower the pH of your solvent. By ensuring an acidic environment, you maintain the compound in its protonated, ionized, and highly soluble state.

  • Solvent Preparation: Prepare your primary solvent (e.g., deionized water or saline) and acidify it by adding a small amount of dilute hydrochloric acid (e.g., 1N HCl) dropwise until the pH is between 3 and 5.

  • Weighing: Accurately weigh the required amount of this compound.

  • Dissolution: Add the compound to the acidified solvent.

  • Mixing: Vortex or sonicate the solution gently. The compound should readily dissolve in the acidic medium.

  • Verification: Check the final pH to ensure it remains in the desired acidic range.

  • Sterilization: If required for your experiment, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with acidic solutions.

Diagram 1: The pH-Solubility Relationship

cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Alkaline) Low_pH Environment Rich in H+ Ionized Compound remains in protonated (ionized) form [R-NH2CH3]+Cl- Low_pH->Ionized Shifts Equilibrium Soluble High Aqueous Solubility Ionized->Soluble Results in High_pH Environment Poor in H+ Neutral Compound is deprotonated to neutral 'free base' form [R-NCH3CH3] High_pH->Neutral Shifts Equilibrium Insoluble Precipitation Risk Neutral->Insoluble Results in

Caption: The effect of pH on the ionization state and solubility of the amine salt.

FAQ 2: My experiment must be conducted at physiological pH (7.4), but preparing the solution directly in my buffer causes precipitation. How can I resolve this?

A: This requires a two-step "stock-and-dilute" strategy. You will prepare a highly concentrated stock solution in a solvent system where the compound is stable and soluble, and then perform a final, large dilution into your aqueous experimental buffer. There are two primary methods for this.

This method is ideal for compounds that are lipophilic in their free base form. By dissolving the compound in a water-miscible organic solvent first, you create a medium that can accommodate the compound before it is diluted into the aqueous phase.[8][9]

  • Select a Co-solvent: Choose a high-purity, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices. Ensure the chosen co-solvent is compatible with your experimental model (e.g., cell culture).

  • Initial Dissolution: Dissolve the weighed this compound in a minimal volume of the co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication can assist.

  • Dilution: Perform a serial or single-step dilution of this organic stock solution into your final aqueous buffer (e.g., PBS, pH 7.4). Crucially, the final concentration of the organic co-solvent should be low (typically <0.5% v/v) to avoid solvent-induced artifacts in your experiment.

  • Observation: After dilution, immediately vortex and visually inspect the solution for any signs of precipitation or cloudiness. If observed, your final concentration may be above the solubility limit in that specific buffer/co-solvent mixture.

This method leverages the pH-solubility relationship and is often preferred when trying to minimize organic solvents.

  • Prepare Acidic Stock: Following Protocol 1.1, prepare a concentrated stock solution in acidified water (pH 3-5).

  • Dilution into Buffer: Perform a large dilution (e.g., 1:1000) of the acidic stock into your final, well-buffered physiological medium (e.g., HEPES or PBS at pH 7.4).

  • Mechanism of Action: The large volume and buffering capacity of the final medium will neutralize the small amount of acid from the stock, bringing the final pH to the desired level (e.g., 7.4). The rapid dispersion from the dilution helps keep the compound in solution long enough to establish equilibrium at a concentration that is hopefully below its solubility limit at the final pH.

  • Immediate Use: Solutions prepared this way should ideally be used immediately, as the compound may slowly precipitate over time at a pH near or above its pKa.

Diagram 2: Experimental Workflow for Solutions at Physiological pH

cluster_A Method A: Co-Solvent cluster_B Method B: pH Adjustment start Weigh Compound A1 Dissolve in minimal volume of DMSO or Ethanol start->A1 B1 Dissolve in acidified water (pH 3-5) start->B1 A2 Perform large dilution into final buffer (pH 7.4) A1->A2 end_node Final Experimental Solution (Visually inspect for clarity) A2->end_node B2 Perform large dilution into final buffer (pH 7.4) B1->B2 B2->end_node

Caption: Two primary workflows for preparing a final experimental solution at physiological pH.

FAQ 3: Can I use heat or sonication to aid dissolution?

A: Yes, both can be used cautiously as mechanical aids to increase the rate of dissolution.

  • Heating: Gently warming the solution in a water bath (e.g., to 37-40°C) can help overcome the activation energy required for the solid to dissolve. However, prolonged exposure to high temperatures can risk chemical degradation. This should be a short-term aid, not a long-term storage condition.

  • Sonication: Using a bath sonicator introduces energy that helps break apart the solid lattice and promotes solvent interaction. This is generally a safe and effective method.

Important: These methods help the compound dissolve faster, but they do not change the fundamental equilibrium solubility at a given pH and temperature. If a solution prepared with heat precipitates upon cooling, it was supersaturated.

Part 3: Data Summary & Best Practices

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 181880-42-2[1][2]
Molecular Formula C₉H₁₄ClNO[2][10]
Molecular Weight ~187.67 g/mol [1][2]
Physical Form Solid, crystalline powder[1][11]
Storage Room temperature, sealed in dry conditions[1]
Table 2: Recommended Starting Solvents for Stock Solutions
SolventMax Recommended Conc.Notes
Deionized Water (pH adjusted to 3-5) ≥ 10 mg/mLThe preferred method for minimizing non-physiological components.
DMSO ≥ 20 mg/mLExcellent solubilizing power. Ensure final concentration in assay is <0.5%.
Ethanol ≥ 15 mg/mLGood alternative to DMSO. Check for compatibility with your experimental system.

Note: These are typical starting points. Maximum solubility should be determined empirically for your specific lot and experimental conditions.

Best Practices for Solution Preparation & Storage
  • Always Use Fresh Solvents: Use high-purity, fresh solvents to avoid introducing contaminants that could affect solubility or stability.

  • Start with a Solubility Test: Before preparing a large batch, test the solubility of a small amount of the compound to determine the optimal concentration for your stock solution.

  • Store Properly: For long-term storage, stock solutions are best kept at -20°C or -80°C to minimize degradation. Aliquot solutions to avoid repeated freeze-thaw cycles.

  • Re-dissolve After Thawing: After thawing a frozen stock, ensure the compound is fully re-dissolved by warming to room temperature and vortexing before use. Some compounds can precipitate out during freezing.

References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • (2-Methoxyphenyl)methanamine hydrochloride. ChemBK. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Solubility Enhancement Techniques. Pharmaguideline. [Link]

  • (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • The influence of pH on solubility in water. Course Hero. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Preprints.org. [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. [Link]

  • Ph and Solubility of Drugs. YouTube. [Link]

  • This compound. Chemsigma. [Link]

  • 1-(4-methoxyphenyl)-N-methylmethanamine. ChemBK. [Link]

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Technical Support Center: Optimizing the Synthesis of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthesis. Here, we will delve into the mechanistic underpinnings of the reaction, provide detailed troubleshooting for frequently encountered issues, and offer step-by-step protocols for enhanced yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 1-(2-Methoxyphenyl)-N-methylmethanamine?

The most prevalent and efficient method for synthesizing 1-(2-Methoxyphenyl)-N-methylmethanamine is through reductive amination.[1] This popular technique in organic synthesis involves the reaction of a carbonyl compound, in this case, 2-methoxybenzaldehyde, with an amine, methylamine, to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.

Q2: Why is reductive amination preferred for this synthesis?

Reductive amination is favored for several reasons:

  • High Selectivity: It allows for the specific formation of the desired secondary amine with minimal over-alkylation to the tertiary amine, a common side reaction in other alkylation methods.[1]

  • Mild Reaction Conditions: The reaction can often be carried out under gentle conditions, which helps to preserve sensitive functional groups within the molecule.[1]

  • One-Pot Procedure: The formation of the imine and its subsequent reduction can typically be performed in a single reaction vessel, streamlining the workflow and improving overall efficiency.[2]

  • Green Chemistry Principles: Catalytic versions of this reaction are considered environmentally friendly due to their high atom economy and reduced waste generation.[1]

Q3: What are the critical parameters to control during the reductive amination step?

To ensure a successful synthesis with high yield and purity, the following parameters must be carefully controlled:

  • Choice of Reducing Agent: The selection of the reducing agent is crucial. Mild reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are commonly used. STAB is often preferred as it is less sensitive to acidic conditions and can be used in a one-pot reaction with the aldehyde and amine.

  • pH of the Reaction Medium: The pH should be maintained in a weakly acidic range (typically pH 5-6). This is a delicate balance; acidic conditions are necessary to catalyze the formation of the imine, but a pH that is too low can lead to the protonation of the amine, rendering it non-nucleophilic.

  • Temperature: The reaction is typically carried out at or below room temperature to control the reaction rate and minimize side reactions.

  • Solvent: The choice of solvent is important for ensuring the solubility of all reactants and reagents. Common solvents for reductive amination include methanol, ethanol, and dichloromethane (DCM).

Q4: How is the final hydrochloride salt formed and purified?

Once the reductive amination is complete and the free base of 1-(2-Methoxyphenyl)-N-methylmethanamine has been isolated, the hydrochloride salt is typically formed by dissolving the free base in a suitable organic solvent, such as diethyl ether or ethyl acetate, and then adding a solution of hydrochloric acid (often as a solution in the same solvent or as gaseous HCl).[3] The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution and can then be collected by filtration.[3]

Purification of the final product can be achieved through recrystallization from an appropriate solvent system to remove any remaining impurities.[4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Suggested Solution
Low Yield Incomplete imine formation. - Ensure the pH is weakly acidic (pH 5-6) to facilitate imine formation. The use of a catalytic amount of acetic acid can be beneficial. - Allow sufficient time for imine formation before adding the reducing agent. This can be monitored by techniques like Thin Layer Chromatography (TLC).
Inefficient reduction of the imine. - Verify the quality and stoichiometry of the reducing agent. Use a fresh batch of the reducing agent if necessary. - Ensure the reducing agent is added portion-wise at a controlled temperature to prevent runaway reactions.
Side reactions. - Over-alkylation to the tertiary amine can occur. Use a slight excess of the aldehyde relative to the amine to minimize this. - Reduction of the starting aldehyde to the corresponding alcohol can compete with the desired reaction. Add the reducing agent after the imine has formed.
Product loss during workup. - Optimize the extraction procedure. Ensure the aqueous layer is at the correct pH to minimize the solubility of the amine. - During the formation of the hydrochloride salt, ensure the solvent is appropriate for precipitation.
Presence of Impurities in the Final Product Unreacted starting materials. - Monitor the reaction to completion using TLC. If starting material remains, consider extending the reaction time or adding a small amount of additional reagent. - Optimize the purification step (recrystallization or column chromatography) to effectively remove unreacted starting materials.
Formation of the corresponding alcohol (2-methoxybenzyl alcohol). - This arises from the reduction of the starting aldehyde. Ensure the reducing agent is added after the imine has had sufficient time to form.
Formation of the tertiary amine. - This is due to the reaction of the product with another molecule of the aldehyde and subsequent reduction. Use a controlled stoichiometry of reactants.
Reaction Fails to Proceed Poor quality of reagents. - Use freshly distilled or purified starting materials and solvents. - Verify the identity and purity of your reagents using analytical methods such as NMR or IR spectroscopy.
Incorrect reaction conditions. - Double-check the pH, temperature, and solvent to ensure they are within the optimal range for the reaction.

Experimental Protocols

Optimized Protocol for the Synthesis of 1-(2-Methoxyphenyl)-N-methylmethanamine

This protocol outlines a reliable method for the synthesis of the free base via reductive amination.

Materials:

  • 2-Methoxybenzaldehyde

  • Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 2-methoxybenzaldehyde (1.0 equivalent) in DCM, add methylamine solution (1.1 equivalents) at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine. Monitor the progress by TLC.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-Methoxyphenyl)-N-methylmethanamine as an oil.

Protocol for the Formation of this compound

Materials:

  • Crude 1-(2-Methoxyphenyl)-N-methylmethanamine

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (as a solution in diethyl ether or as concentrated HCl)

Procedure:

  • Dissolve the crude 1-(2-Methoxyphenyl)-N-methylmethanamine in a minimal amount of diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (or a few drops of concentrated HCl) with stirring.

  • A white precipitate of the hydrochloride salt should form.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash with cold diethyl ether.

  • Dry the solid under vacuum to yield this compound.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_0 Reductive Amination (Free Base Synthesis) cluster_1 Salt Formation & Purification Start 2-Methoxybenzaldehyde + Methylamine Imine_Formation Imine Formation (Weakly Acidic, RT) Start->Imine_Formation Acetic Acid (cat.) Reduction Reduction with STAB (RT) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Crude_Product Crude Free Base Workup->Crude_Product Dissolution Dissolve in Ether Crude_Product->Dissolution Acidification Add HCl Dissolution->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration & Drying Precipitation->Filtration Final_Product Pure Hydrochloride Salt Filtration->Final_Product

Sources

Technical Support Center: A Guide to Preventing Degradation of 1-(2-Methoxyphenyl)-N-methylmethanamine Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support guide for 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in aqueous solutions. Ensuring the integrity of your experimental solutions is paramount for generating reproducible and reliable data. This guide provides in-depth, evidence-based answers and protocols to help you mitigate degradation and preserve the potency of your compound.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Stability Profile

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What is this compound and why is its stability in water a concern?

This compound, also known as Methoxyphenamine HCl, is a β-adrenergic receptor agonist used as a bronchodilator in pharmaceutical applications and as a research tool in various biological assays.[1][2] Like many amine-containing compounds, its chemical structure features sites that are susceptible to degradation in aqueous environments, primarily through oxidation and pH-mediated hydrolysis.[3][4] Degradation can lead to a loss of potency, the formation of potentially interfering byproducts, and ultimately, inconsistent and unreliable experimental outcomes.

Q2: What are the primary factors that cause the degradation of this compound in aqueous solutions?

There are four primary environmental factors that can compromise the stability of this compound in solution:

  • Oxidation: The amine group is susceptible to oxidation, a process often catalyzed by dissolved oxygen and trace metal ions in the solution.[5][6] This is a major degradation pathway for many amine-based pharmaceuticals.

  • pH-Mediated Hydrolysis: The stability of the compound is highly dependent on the pH of the solution. Both strongly acidic and alkaline conditions can accelerate hydrolytic degradation of the molecule.[7][8] The ether linkage may also be susceptible to cleavage under harsh acidic conditions.[9]

  • Photodegradation: Exposure to ultraviolet (UV) or even high-intensity visible light can provide the energy to initiate degradation, particularly due to the presence of the aromatic ring.[10]

  • Elevated Temperature: Heat acts as a catalyst for all chemical reactions, including degradation.[6][10] Storing solutions at elevated temperatures will significantly shorten the compound's viable shelf-life.

Q3: What are the ideal short-term and long-term storage conditions for prepared aqueous solutions?

Proper storage is the most critical step in preventing degradation. Based on best practices for similar compounds:

  • Short-Term Storage (Working Solutions, <72 hours): Store at 2-8°C, protected from light (e.g., in an amber vial). For in vivo studies, it is highly recommended to prepare solutions freshly on the day of use.[1]

  • Long-Term Storage (Stock Solutions, >72 hours): Solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Store these aliquots at -20°C for up to one year or at -80°C for up to two years for maximum stability.[1]

Q4: How can I visually or analytically confirm if my solution has degraded?

  • Visual Inspection: While not definitive, any change in the solution's appearance, such as discoloration (e.g., developing a yellow or brown tint) or the formation of precipitate, is a strong indicator of degradation.

  • Analytical Confirmation: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[11][12] By comparing a stored sample to a freshly prepared standard, you can quantify the remaining parent compound and detect the emergence of new peaks corresponding to degradation products.

Section 2: Troubleshooting Guide - Common Issues & Practical Solutions

This section provides a cause-and-effect framework for diagnosing and resolving common stability-related problems encountered during experiments.

Problem: I'm observing a rapid loss of compound potency or inconsistent biological activity in my assays.

This is the most common symptom of compound degradation. The underlying cause is often one or more of the factors outlined below.

  • Possible Cause A: Oxidative Degradation

    • Why it Happens: Dissolved oxygen in your aqueous solvent can react with the amine moiety, especially if trace metal ions (like Fe²⁺ or Cu²⁺) from glassware or water sources are present to catalyze the reaction.[4][5] This process generates reactive free radicals that lead to a chain reaction of degradation.[13]

    • Solution:

      • Deoxygenate Your Solvent: Before dissolving the compound, purge your aqueous buffer with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to displace dissolved oxygen.

      • Incorporate a Chelating Agent: Add a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a concentration of 0.01-0.1% to sequester catalytic metal ions.[6]

      • Consider Antioxidants: For long-term storage, the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be effective, but their compatibility with your specific experimental system must be validated.[13][14]

  • Possible Cause B: pH-Mediated Degradation

    • Why it Happens: The compound is a hydrochloride salt, which means it will create a slightly acidic solution when dissolved in neutral water (a 5% solution has a pH of 5.3-5.7). Drifting into alkaline or strongly acidic territory can accelerate hydrolysis. The protonated form of the amine (at acidic pH) is generally more stable against oxidation than the free base form (at neutral to alkaline pH).

    • Solution:

      • Use a Buffer System: Do not dissolve the compound in unbuffered water (e.g., DI water, WFI). Use a buffer system to maintain a stable, slightly acidic pH. A citrate buffer in the pH range of 4.5 to 5.5 is an excellent starting point.

      • Verify pH: After dissolution, always measure the final pH of your stock solution and adjust if necessary.

  • Possible Cause C: Photodegradation

    • Why it Happens: The aromatic ring in the molecule can absorb light energy, leading to the formation of excited states that are more reactive and prone to degradation.[10]

    • Solution:

      • Use Protective Glassware: Always prepare and store solutions in amber glass vials or tubes that block UV light.

      • Minimize Light Exposure: During experimental procedures, protect the solution from direct, bright light by covering the container with aluminum foil.

Diagram 1: Key Degradation Pathways and Triggers

The following diagram illustrates the primary degradation pathways and the environmental factors that initiate them.

cluster_compound 1-(2-Methoxyphenyl)-N- methylmethanamine HCl (Aqueous) cluster_triggers cluster_pathways Compound Stable Compound Oxidation Oxidative Degradation Hydrolysis Hydrolytic Cleavage Photolysis Photolytic Reactions Oxygen Dissolved O₂ + Metal Ions Oxygen->Oxidation Catalyzes pH Inappropriate pH (Too High or Low) pH->Hydrolysis Accelerates Light UV / Visible Light Light->Photolysis Initiates Temp Elevated Temperature Temp->Oxidation Accelerates All Temp->Hydrolysis Accelerates All Temp->Photolysis Accelerates All Degraded Degradation Products (Loss of Potency) Oxidation->Degraded Hydrolysis->Degraded Photolysis->Degraded

Caption: Primary environmental triggers and their corresponding degradation pathways.

Section 3: In-Depth Protocols & Methodologies

For maximum reproducibility, follow these detailed protocols for solution preparation and stability assessment.

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol integrates best practices to create a robust, stabilized stock solution.

Materials:

  • This compound powder

  • High-purity (≥18 MΩ·cm) water

  • Citric acid monohydrate

  • Trisodium citrate dihydrate

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Inert gas (argon or nitrogen) with a sparging tube

  • Sterile amber glass vials

  • Calibrated pH meter

Procedure:

  • Prepare 50 mM Citrate Buffer (pH 5.0):

    • Dissolve 0.525 g of citric acid monohydrate and 0.735 g of trisodium citrate dihydrate in ~450 mL of high-purity water.

    • Mix until fully dissolved. Calibrate your pH meter and adjust the buffer pH to 5.0 using 0.1 M HCl or 0.1 M NaOH.

    • Bring the final volume to 500 mL with high-purity water.

  • Deoxygenate the Buffer:

    • Transfer the required volume of citrate buffer to a clean glass container.

    • Sparge the buffer with argon or nitrogen gas for at least 20 minutes to remove dissolved oxygen.

  • Dissolve the Compound:

    • Accurately weigh the required amount of this compound.

    • Add the powder to the deoxygenated citrate buffer and mix gently until fully dissolved. Avoid vigorous vortexing, which can reintroduce oxygen. Use a sonic bath if necessary to aid dissolution.[1]

  • Final Steps & Storage:

    • Verify the final pH of the solution. It should be close to the buffer's pH.

    • Filter the solution through a 0.22 µm sterile filter (optional, for biological applications).

    • Aliquot the final solution into single-use amber vials, flushing the headspace of each vial with inert gas before sealing.

    • Immediately transfer the aliquots to the appropriate temperature for storage (-20°C or -80°C).

Diagram 2: Workflow for Preparing a Stabilized Solution

start Start prep_buffer 1. Prepare Citrate Buffer (pH 5.0) start->prep_buffer deoxygenate 2. Deoxygenate Buffer (N₂ or Ar Purge) prep_buffer->deoxygenate dissolve 4. Dissolve Compound in Deoxygenated Buffer deoxygenate->dissolve weigh 3. Weigh Compound weigh->dissolve check_ph 5. Verify Final pH dissolve->check_ph aliquot 6. Aliquot into Amber Vials (Flush with Inert Gas) check_ph->aliquot pH OK store 7. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Step-by-step workflow for preparing a stabilized aqueous solution.

Protocol 2: Framework for a Forced Degradation Study

To understand the stability limits of your specific formulation, a forced degradation study is invaluable.[15][16] This study intentionally stresses the compound to identify potential degradation products and degradation rates.[17][18]

Objective: To generate samples degraded by acid, base, oxidation, heat, and light to test the specificity of an analytical method.

Procedure Outline:

  • Prepare Solutions: Prepare a solution of the compound in your chosen formulation (e.g., the stabilized buffer from Protocol 1) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions (in parallel):

    • Acid Hydrolysis: Add 1 M HCl to the solution to bring the pH to ~1-2. Heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 1 M NaOH to the solution to bring the pH to ~12-13. Keep at room temperature for 4 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the solution. Keep at room temperature for 2 hours.

    • Thermal Stress: Heat the solution at 80°C for 24 hours in the dark.

    • Photolytic Stress: Expose the solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

    • Control: Keep one sample of the solution at 4°C, protected from light.

  • Neutralize & Analyze: Before analysis, neutralize the acid and base-stressed samples. Analyze all samples, including the control, using a suitable stability-indicating HPLC method (see below). The goal is to achieve 5-20% degradation of the active compound.

Protocol 3: Example Stability-Indicating HPLC Method

This method can be used as a starting point for quantifying this compound and separating it from potential degradation products.

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 270 nm
Section 4: Data Summary Tables

For quick reference, the key physicochemical and storage data are summarized below.

Table 1: Physicochemical Properties and Solubility

PropertyValueSource
Chemical Formula C₉H₁₄ClNO[19]
Molecular Weight 187.67 g/mol
Appearance Solid
Solubility in Water 43 mg/mL (~199.3 mM)[20]
Solubility in Ethanol 43 mg/mL (~199.3 mM)[20]
Solubility in DMSO ≥ 34 - 100 mg/mL

Table 2: Recommended Storage Conditions Summary

FormConditionDurationKey Considerations
Solid Powder Room Temperature, Sealed, DryIndefinite (check CoA)Protect from moisture.
Aqueous Stock -20°C in single-use aliquotsUp to 1 YearUse a buffered, deoxygenated solution.[1]
Aqueous Stock -80°C in single-use aliquotsUp to 2 YearsHighest stability for long-term storage.[1]
Working Solution 2-8°C, Protected from Light< 72 HoursPrepare fresh for critical experiments.
References
  • Angewandte Chemie (International ed. in English). (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule.
  • Industrial & Engineering Chemistry Research. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • ResearchGate. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture.
  • ResearchGate. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.
  • Quora. (2018). Why is the order of reactivity of amines in aqueous solution 2°>3°>1°?.
  • Google Patents. (n.d.). Oxidation inhibitors for amine degradation.
  • MCE. (n.d.). Methoxyphenamine hydrochloride (NSC-65644) | β-Adrenergic Receptor Agonist.
  • Specialty Chemicals. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability.
  • Google Patents. (n.d.). Inhibition of amine oxidation.
  • Eurofins. (n.d.). Analytical Method Summaries.
  • Selleck Chemicals. (n.d.). Methoxyphenamine Hydrochloride Datasheet.
  • Lambda Therapeutic Research. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • ResearchGate. (n.d.). Mechanism of action of amine-type antioxidants at temperatures above 110 °C.
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • BenchChem. (n.d.). Application Notes and Protocols for the Dissolution of Methoxyphenamine.
  • PubChem. (n.d.). This compound.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Sigma-Aldrich. (n.d.). This compound.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • Google Patents. (n.d.). Sustained-release preparation of compound methoxyphenamine.
  • Wikipedia. (n.d.). Methoxyphenamine.
  • ResearchGate. (n.d.). Degradation Pathways of a Corticotropin-Releasing Factor Antagonist in Solution and Solid States.
  • Journal of Pharmacy and Pharmacology. (1978). The effect of drug concentration on the thermal (dark) degradation of promethazin hydrochloride in aqueous solution.
  • Journal of Pharmacy & Bioallied Sciences. (n.d.). The effect of variations in pH and temperature on stability of melatonin in aqueous solution.
  • MDPI. (n.d.). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation.
  • ResearchGate. (n.d.). A validated stability-indicating high performance liquid chromatographic method for moxifloxacin hydrochloride and ketorolac tromethamine eye drops and its application in pH dependent degradation kinetics.
  • Archives of Pharmacal Research. (2001). Influence of Temperature and pH on the Stability of Dimethoxy Biphenyl Monocarboxylate HCl Solutions.
  • Journal of Pharmaceutical Sciences. (1979). Degradation of mecillinam in aqueous solution.
  • ResearchGate. (2020). Degradation of a Novel Pesticide Antiviral Agent Vanisulfane in Aqueous Solution: Kinetics, Identification of Photolysis Products, and Pathway.

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Technical Support Center: Method Refinement for 1-(2-Methoxyphenyl)-N-methylmethanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride. Our focus is on the common and highly versatile reductive amination pathway, offering detailed troubleshooting, frequently asked questions, and method refinement strategies to enhance reaction yield and product purity.

Core Synthesis Overview: Reductive Amination Pathway

The synthesis of 1-(2-Methoxyphenyl)-N-methylmethanamine is most commonly achieved via the reductive amination of 2-methoxybenzaldehyde with methylamine. This process occurs in two primary stages: the formation of an imine intermediate, which is subsequently reduced to the target secondary amine. The final step involves converting the amine free base to its hydrochloride salt for stability and ease of purification.

The overall reaction is as follows:

  • Step 1: Imine Formation: 2-methoxybenzaldehyde + Methylamine ⇌ Iminium Intermediate + H₂O

  • Step 2: Reduction: Iminium Intermediate + Reducing Agent → 1-(2-Methoxyphenyl)-N-methylmethanamine

  • Step 3: Salt Formation: Amine Product + HCl → this compound

The efficiency of this pathway is highly dependent on the careful selection of reagents and reaction conditions, particularly the choice of reducing agent and control of pH.[1][2]

G cluster_workflow Synthesis Workflow A Reactants (2-Methoxybenzaldehyde, Methylamine) B Imine/Iminium Formation A->B Mildly Acidic pH (e.g., Acetic Acid catalyst) C In-Situ Reduction B->C Add Selective Reducing Agent D Aqueous Workup & Extraction C->D Quench Reaction E HCl Salt Formation D->E Add HCl Solution F Purification (Filtration/Recrystallization) E->F G Final Product F->G

Caption: General workflow for one-pot reductive amination.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common challenges encountered during the synthesis, providing a logical framework for identifying root causes and implementing effective solutions.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Problem: Low or No Yield Cause1 Cause: Incomplete Imine Formation Start->Cause1 Cause2 Cause: Aldehyde Reduction Side Reaction Start->Cause2 Cause3 Cause: Incomplete Imine Reduction Start->Cause3 Cause4 Cause: Product Loss During Workup Start->Cause4 Sol1a Solution: Add catalytic acetic acid to reach optimal pH (4-6). Cause1->Sol1a Sol1b Solution: Use dehydrating agent (e.g., MgSO₄, molecular sieves). Cause1->Sol1b Sol2a Solution: Use a milder reducing agent (e.g., NaBH(OAc)₃). Cause2->Sol2a Sol2b Solution: If using NaBH₄, allow full imine formation before adding it. Cause2->Sol2b Sol3a Solution: Increase equivalents of reducing agent (1.2-1.5 eq). Cause3->Sol3a Sol3b Solution: Verify purity/activity of reducing agent. Cause3->Sol3b Sol4a Solution: Ensure pH is >10 before extracting free amine. Cause4->Sol4a Sol4b Solution: Exploit HCl salt insolubility in non-polar solvents for filtration. Cause4->Sol4b

Caption: Troubleshooting flowchart for low product yield.

Q1: My reaction yield is consistently low or non-existent. What are the likely causes?

A1: Low yield is the most frequent issue and typically points to problems in one of three areas: imine formation, the reduction step, or product workup.

  • Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine.[3] This is often a pH-related issue. The reaction requires a mildly acidic environment (pH 4-6) to protonate the carbonyl oxygen, making it more electrophilic.[1] However, if the solution is too acidic, the methylamine nucleophile will be fully protonated to its non-nucleophilic ammonium salt, halting the reaction.[1]

    • Solution: Add a catalytic amount of acetic acid to achieve the optimal pH range.[3][4] To further drive the equilibrium, you can add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove the water formed during the reaction.[3]

  • Competitive Reduction of the Aldehyde: If you are using a strong or non-selective reducing agent like sodium borohydride (NaBH₄), it can reduce the starting 2-methoxybenzaldehyde to 2-methoxybenzyl alcohol before it has a chance to form the imine.[1]

    • Solution: The most robust solution is to use a milder reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[3][4] If you must use NaBH₄, a stepwise approach is recommended: allow the imine to form completely (monitor by TLC/GC, typically 30-60 minutes) before adding the NaBH₄.[1][3]

  • Incomplete Reduction of the Imine: You may successfully form the imine, but the reduction step is inefficient. This can be due to an insufficient amount of reducing agent or degraded reagent.

    • Solution: Ensure you are using a slight excess of the reducing agent (typically 1.2–1.5 equivalents).[3] Also, verify the quality of the hydride reagent, as they can degrade with improper storage. If the reaction stalls, a small, additional charge of the reducing agent may be beneficial.

Q2: I'm seeing multiple products in my crude mixture, making purification difficult. What are these byproducts?

A2: The formation of multiple products usually indicates side reactions are occurring.

  • Overalkylation: The desired secondary amine product is itself a nucleophile and can react with another molecule of 2-methoxybenzaldehyde to form a tertiary amine.

    • Solution: Use a stoichiometric amount of the aldehyde or a slight excess of the primary amine (methylamine).[3] Performing the reaction at room temperature or below and adding the reducing agent promptly after imine formation can also minimize this side reaction.

  • Alcohol Impurity: As mentioned in Q1, this is the result of the reduction of the starting aldehyde. It is a clear indicator that your reducing agent is not selective or was added prematurely.

    • Solution: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) for a one-pot procedure.[3][4]

Q3: The final precipitation of the hydrochloride salt is poor, or the product is oily and difficult to handle. How can I improve this?

A3: This is a common issue related to purification and salt formation.

  • Incomplete Reaction: If significant amounts of starting material or the imine intermediate remain, they can interfere with the crystallization of the HCl salt.[5]

    • Solution: First, ensure the reaction has gone to completion using TLC or GC-MS analysis before proceeding to the workup.

  • Improper pH During Workup: Before forming the salt, the product amine is typically isolated as a free base via an aqueous workup and extraction. You must ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and allow it to be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). Failure to do so will result in significant product loss.

  • Solvent Choice for Salt Formation: The choice of solvent is critical for obtaining a clean, crystalline solid.

    • Solution: After isolating the dry free-base amine in an appropriate solvent (like ethyl acetate or diethyl ether), add a solution of HCl in a solvent in which the hydrochloride salt is insoluble.[6] Common choices include HCl in diethyl ether, isopropanol, or dioxane. Adding the acid dropwise with vigorous stirring at a cool temperature (0–5 °C) often promotes better crystal formation. If an oil forms, try scratching the side of the flask or adding a seed crystal.

Frequently Asked Questions (FAQs)

Q: Which reducing agent is best for this synthesis? A: For reliability, yield, and safety in a one-pot reaction, Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[3][4] It is selective for iminium ions in the presence of aldehydes and does not release toxic cyanide gas like sodium cyanoborohydride (NaBH₃CN).[4]

Reducing AgentProsConsRecommended Procedure
NaBH(OAc)₃ High selectivity, mild, low toxicity, suitable for one-pot reactions.[3][4]More expensive than NaBH₄.One-Pot: Combine aldehyde, amine, and NaBH(OAc)₃ in a solvent like DCE or THF.[3]
NaBH₃CN Selective for iminium ions at controlled pH.[1][7]Highly toxic (releases HCN gas).[4]Use only with proper ventilation and safety protocols. pH control is critical (pH 6-7).[4]
NaBH₄ Inexpensive, readily available.Non-selective; reduces both aldehydes and imines.[7]Stepwise: Form imine first (30-60 min), then add NaBH₄ portion-wise.[1]
H₂/Catalyst (e.g., Pd/C) "Green" reducing agent, high atom economy.[8]Requires specialized hydrogenation equipment; catalyst can be deactivated by the amine.[7]Used more in industrial-scale processes.[9]

Q: What is the optimal solvent for this reaction? A: The choice depends on the reducing agent. For NaBH(OAc)₃, chlorinated solvents like 1,2-dichloroethane (DCE) or ethereal solvents like tetrahydrofuran (THF) are common and effective.[3] For NaBH₄, alcoholic solvents like methanol are often used, as they can facilitate imine formation.[4][5] Always ensure the chosen solvent is dry and compatible with all reagents.[10]

Q: How critical is temperature control? A: While the reaction is often performed at room temperature, the addition of the hydride reducing agent can be exothermic.[3] It is good practice to add the reducing agent portion-wise and use an ice bath to maintain the temperature at or below room temperature. This helps to minimize the formation of side products.

Recommended Experimental Protocol

This protocol is optimized for a high-yield, one-pot synthesis using sodium triacetoxyborohydride.

Materials:

  • 2-Methoxybenzaldehyde

  • Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hydrochloric Acid solution (e.g., 2.0 M in diethyl ether)

Procedure:

  • To a stirred solution of 2-methoxybenzaldehyde (1.0 eq.) in anhydrous DCE (~0.2 M), add methylamine solution (1.1 eq.).

  • Add a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.3 eq.). A slight exotherm may be observed. Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-12 hours.

  • Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Add water and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with 1 M NaOH, then with brine. Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free-base amine as an oil.

  • Dissolve the crude oil in a minimal amount of ethyl acetate or diethyl ether. Cool the solution in an ice bath.

  • Add a solution of HCl in diethyl ether (1.1 eq.) dropwise with vigorous stirring.

  • The hydrochloride salt should precipitate as a white solid. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to obtain this compound.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Chem-Station. (2014). Borch Reductive Amination. [Link]

  • Myers, A. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • ResearchGate. (A) Optimal pH for reductive amination; (B) Optimal temperature for reductive amination. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]

  • ACS Green Chemistry Institute. Reductive Amination. [Link]

  • Kim, T. L., Jeong, M., & Cheon, C. H. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry, 90(41), 14701–14708. [Link]

  • Google Patents. (2011). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

Sources

Technical Support Center: Overcoming Challenges in the Purification of 2-Methoxy-N-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-N-methylbenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the chemical principles at play.

I. Understanding the Molecule and Potential Impurities

2-Methoxy-N-methylbenzylamine hydrochloride is typically synthesized via the reductive amination of 2-methoxybenzaldehyde with methylamine, followed by salt formation with hydrochloric acid. Understanding the potential impurities from this synthesis is the first step in designing an effective purification strategy.

Common Synthesis Pathway:

2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Imine Intermediate Imine Intermediate 2-Methoxybenzaldehyde->Imine Intermediate + Methylamine 2-Methoxy-N-methylbenzylamine (Free Base) 2-Methoxy-N-methylbenzylamine (Free Base) Imine Intermediate->2-Methoxy-N-methylbenzylamine (Free Base) Reduction (e.g., NaBH(OAc)₃) 2-Methoxy-N-methylbenzylamine HCl 2-Methoxy-N-methylbenzylamine HCl 2-Methoxy-N-methylbenzylamine (Free Base)->2-Methoxy-N-methylbenzylamine HCl + HCl cluster_0 Problem: Oiling Out During Crystallization cluster_1 Problem: Impurities After Column Chromatography A Crude product is an oil B Is the solution clear or cloudy? A->B C Cloudy: Add more hot solvent until clear B->C Cloudy D Clear: Try to induce crystallization (scratch, seed) B->D Clear E Still an oil? C->E D->E F Yes: Purify by column chromatography first E->F Yes G No: Collect crystals E->G No H Multiple spots on TLC post-column I Are peaks tailing? H->I J Yes: Add triethylamine (0.1-1%) to eluent I->J Yes K No: Optimize solvent gradient (make it shallower) I->K No L Still impure? J->L K->L M Yes: Consider alternative stationary phase (alumina, C18) L->M Yes N No: Combine pure fractions L->N No

Adjusting pH for optimal stability of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride (Methoxphenamine HCl). This resource is designed for researchers, chemists, and formulation scientists to ensure the optimal stability and successful application of this compound in your experiments. Here, we address common challenges related to pH adjustment, solution stability, and degradation, providing not just protocols, but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for maintaining the stability of 1-(2-Methoxyphenyl)-N-methylmethanamine HCl in aqueous solutions?

The single most critical factor is maintaining an acidic pH. 1-(2-Methoxyphenyl)-N-methylmethanamine is a secondary amine with a pKa of approximately 10.4[1][2]. As a hydrochloride salt, it is the protonated, charged form of the molecule, which is readily soluble in water. Maintaining the pH well below the pKa ensures the compound remains in this soluble, salt form. A 5% aqueous solution of the hydrochloride salt naturally has a pH between 5.3 and 5.7, which is a good starting point for stability[2].

Q2: My solution of 1-(2-Methoxyphenyl)-N-methylmethanamine HCl turned cloudy after I adjusted the pH upwards. What happened?

This is a classic case of precipitation due to a pH shift. When you increase the pH of the solution towards and beyond the pKa of ~10.4, you deprotonate the amine. This converts the water-soluble hydrochloride salt into its neutral, free base form. The free base is significantly less polar and has much lower solubility in water, causing it to precipitate out of the solution, resulting in the observed cloudiness or solid formation.

Q3: What is the recommended pH range for preparing and storing a stock solution?

For optimal short-to-medium-term stability and to ensure complete dissolution, a pH range of 3.0 to 6.0 is recommended. This acidic environment guarantees the compound remains fully protonated and soluble. For most hydrolyzable drugs, optimal stability is often found on the acid side, typically between pH 4 and 6[3]. While lower pH values (e.g., pH 2-3) will also maintain solubility, highly acidic conditions can sometimes catalyze other degradation pathways over long-term storage, although this is compound-specific.

Q4: Which buffer systems are most appropriate for experiments involving this compound?

The choice of buffer depends on the target pH of your experiment. A cardinal rule is to select a buffer system where the desired pH is within ±1 pH unit of the buffer's pKa[4][5]. This ensures the buffer has adequate capacity to resist pH changes.

Target pH RangeRecommended Buffer SystempKa (approx.)Notes
3.0 - 5.0Citrate Buffer (Citric Acid / Sodium Citrate)3.1, 4.8, 6.4Widely used, provides good buffering capacity in this range.
4.0 - 6.0Acetate Buffer (Acetic Acid / Sodium Acetate)4.8Excellent choice for the mid-acidic range.
5.8 - 8.0Phosphate Buffer (e.g., NaH₂PO₄ / Na₂HPO₄)7.2Very common in biological assays, but be aware of potential precipitation with divalent cations.

Note: Always use high-purity, pharmaceutical-grade buffer reagents when possible to avoid introducing impurities that could affect stability[6][7].

Q5: Besides precipitation, what other forms of degradation should I be concerned about?

Amine-containing compounds, particularly phenethylamines, can be susceptible to oxidation . The nitrogen atom can be oxidized to form an N-oxide, and other parts of the molecule may also be reactive[8]. This process can be accelerated by exposure to light (photolysis), heat, and the presence of trace metal ions. It is crucial to use purified water, protect solutions from light, and consider storing stock solutions at low temperatures (-20°C or -80°C for long-term storage) to minimize oxidative degradation[8].

Troubleshooting Guide

Scenario 1: Precipitate Forms During Experimental Assay
  • Symptom: Your stock solution is clear, but upon addition to your assay medium (e.g., cell culture media at pH 7.4), the solution becomes hazy or a precipitate forms over time.

  • Root Cause: The pH of your final assay solution is too high to maintain the solubility of the compound at the desired concentration. Even at a neutral pH like 7.4, which is well below the pKa, the equilibrium between the salt and the free base might shift enough to exceed the solubility limit of the free base, especially at high concentrations.

  • Scientific Explanation: The Henderson-Hasselbalch equation dictates the ratio of the protonated (BH⁺) to deprotonated (B) form. At pH 7.4, the ratio is overwhelmingly in favor of the soluble BH⁺ form. However, a small amount of the free base (B) will always be present. If the total drug concentration is high, this small fraction might be enough to surpass the free base's low aqueous solubility.

  • Solution Workflow:

    • Determine Maximum Soluble Concentration: Perform a solubility test at your final experimental pH (e.g., pH 7.4). Prepare serial dilutions of your compound in the final assay buffer and observe the highest concentration that remains clear.

    • Use a Co-solvent (with caution): If a higher concentration is required, a small percentage of a biocompatible co-solvent like DMSO or PEG300 can be used to prepare the initial stock solution[8]. However, always add this concentrated stock to your aqueous buffer with vigorous stirring to ensure rapid dispersion and avoid localized precipitation.

    • pH Adjustment Protocol: When preparing solutions, always start by dissolving the hydrochloride salt in water or an acidic buffer. Never dissolve it in neutral or basic water first.

Scenario 2: Loss of Compound Potency in Stored Solutions
  • Symptom: You observe diminishing or inconsistent results from experiments using a stock solution that is several weeks or months old, even though it has been stored at 4°C and remains clear.

  • Root Cause: The compound is likely undergoing slow chemical degradation, most probably via oxidation or hydrolysis, which is not visible to the naked eye.

  • Scientific Explanation: Amines are susceptible to oxidation, a process often catalyzed by light, temperature, and trace metal ions. This can lead to the formation of inactive byproducts like N-oxides. While acidic conditions help prevent precipitation, they don't always stop oxidative or other slow degradation pathways.

  • Solution Workflow:

    • Implement Strict Storage Protocol:

      • Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and contamination[8].

      • Protect from Light: Store aliquots in amber vials or wrap them in foil.

      • Lower Temperature: For long-term storage (>1-2 weeks), store aliquots at -20°C or ideally -80°C[8].

      • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to displace oxygen.

    • Analytical Verification: If inconsistent results persist, the stability of your stock solution should be verified using an analytical technique like HPLC. A stability-indicating method can separate the parent compound from its degradation products, allowing you to quantify the remaining active ingredient.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Stable, Buffered Stock Solution (10 mM)

This protocol details the steps to prepare a stable 10 mM stock solution of 1-(2-Methoxyphenyl)-N-methylmethanamine HCl (M.W. = 187.67 g/mol for the free base, use the molecular weight of the specific salt you have, e.g., ~224.13 g/mol for the HCl salt if it's not the one with the CAS number 181880-42-2).

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer.

    • Dissolve sodium acetate in high-purity water to a concentration of 50 mM.

    • Adjust the pH to 5.0 using glacial acetic acid.

    • Filter the buffer through a 0.22 µm filter to remove particulates.

  • Weighing: Accurately weigh the required amount of 1-(2-Methoxyphenyl)-N-methylmethanamine HCl. (e.g., for 10 mL of a 10 mM solution, you would need 0.010 L * 0.010 mol/L * 224.13 g/mol = 0.0224 g = 22.4 mg).

  • Dissolution:

    • Add the weighed compound to a volumetric flask.

    • Add approximately 80% of the final volume of the pH 5.0 acetate buffer.

    • Vortex or sonicate briefly until the solid is completely dissolved.

  • Final Volume: Bring the solution to the final volume with the pH 5.0 acetate buffer.

  • Storage:

    • Filter the final stock solution through a 0.22 µm syringe filter into a sterile, amber storage vial.

    • Prepare single-use aliquots.

    • For storage up to one week, 4°C is acceptable. For longer periods, store at -20°C or -80°C.

Visualization: pH Adjustment & Stability Workflow

This diagram illustrates the critical decision points and outcomes when adjusting the pH of your compound solution.

StabilityWorkflow cluster_pH pH Adjustment start Start: Dissolve 1-(2-Methoxyphenyl)-N-methylmethanamine HCl ph_low Maintain Acidic pH (pH 3-6) start->ph_low Recommended Path ph_high Increase pH > 7 (approaching pKa ~10.4) start->ph_high Cautionary Path outcome_stable Result: Clear, Stable Solution (Protonated BH⁺ Form) ph_low->outcome_stable outcome_precipitate Result: Precipitation / Cloudiness (Neutral Free Base B) ph_high->outcome_precipitate

Caption: Decision workflow for pH adjustment.

Visualization: Chemical Equilibrium

This diagram shows the pH-dependent equilibrium between the soluble salt and the insoluble free base.

Caption: Salt-Free Base Equilibrium.

References

  • PubChem Compound Summary for CID 4117, Methoxyphenamine. National Center for Biotechnology Information. [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. [Link]

  • pH Adjustment in Pharmaceutical Production. Pharmaceutical Technology. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Samuelsen, L., et al. (2019). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. International Journal of Pharmaceutics, 560, 357-364. [Link]

  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.Journal of Liquid Chromatography & Related Technologies, 37(1), 1-26. (While a direct link isn't available from the search, this is a highly cited review on the topic).
  • O'Neil, M.J. (Ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry. (General reference for chemical properties).
  • Thevis, M., et al. (2008). Doping control analysis of methoxyphenamine using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry, 14(3), 145-152. [Link]

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Garrido, N. M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(2), 229. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation.Pharmaceutical Development and Technology, 10(1), 1-32.
  • FDA Guidance for Industry: Considerations for Waiver Requests for pH Adjusters in Generic Drug Products. U.S. Food & Drug Administration. [Link]

  • Baertschi, S. W., et al. (Eds.). (2016). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
  • O'Donnell, K. (2012). The Importance of pH in Pharmaceutical Stability.American Pharmaceutical Review. (General reference for pH stability).

Sources

Navigating the Matrix: A Technical Support Guide to Minimizing Matrix Effects in LC-MS Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Minimizing Matrix Effects in LC-MS Analysis. This guide is designed to provide you, the scientist on the front lines of bioanalysis, with practical, in-depth troubleshooting strategies and a clear understanding of the phenomena that can impact the accuracy, sensitivity, and reproducibility of your quantitative data. As your Senior Application Scientist, I will walk you through the causality behind these effects and provide robust protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding matrix effects in LC-MS analysis of biological samples.

Q1: What exactly is the "matrix effect" in LC-MS?

The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, interfering components in the sample.[1][2][3] In simpler terms, everything in your biological sample that isn't your target analyte (e.g., proteins, lipids, salts, metabolites) can either suppress or enhance the signal of your analyte, leading to inaccurate quantification.[1][2][4] This phenomenon is a significant challenge in LC-MS, particularly with electrospray ionization (ESI), as it can compromise the accuracy and reproducibility of results.[5][6][7]

Q2: How do I know if my analysis is affected by matrix effects?

Matrix effects can be insidious because they are often "unseen" in the chromatogram but can have a significant negative impact on analytical performance.[3] The most direct way to assess matrix effects is through a post-column infusion experiment or a post-extraction spike analysis.[6][8][9] A post-column infusion experiment involves continuously introducing a standard solution of your analyte into the LC flow after the column and before the mass spectrometer.[6][9] If you then inject a blank matrix extract, any dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[4][6][9]

Q3: What are the most common sources of matrix effects in biological samples?

In biological matrices like plasma, serum, and urine, the primary culprits are phospholipids, salts, and endogenous metabolites.[6][10] Phospholipids, being major components of cell membranes, are particularly problematic and are a leading cause of ion suppression.[5][10] Other sources can include anticoagulants, dosing vehicles, and co-administered medications.[6]

Q4: Can I just use a stable isotope-labeled internal standard (SIL-IS) to correct for everything?

While using a SIL-IS is a highly recommended and powerful strategy to compensate for matrix effects, it is not a guaranteed solution for all issues.[11][12] The underlying assumption is that the SIL-IS co-elutes perfectly with the analyte and experiences the exact same degree of ionization suppression or enhancement.[11][12] However, differences in retention time, even slight ones, can lead to differential matrix effects between the analyte and the SIL-IS.[11] It's also crucial to ensure the purity of the SIL-IS, as any unlabeled analyte impurity can lead to artificially high results.[11]

Q5: Is there a single "best" sample preparation technique to eliminate matrix effects?

Unfortunately, there is no one-size-fits-all solution. The choice of sample preparation technique depends on the nature of your analyte, the complexity of the matrix, and the required sensitivity of your assay. While simple protein precipitation (PPT) is fast, it is often the least effective at removing interfering matrix components.[13] More rigorous techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts and are more effective at reducing matrix effects.[1][5][13]

Troubleshooting Guides

This section provides a deeper dive into specific issues you might encounter and offers step-by-step guidance for resolution.

Issue 1: Poor Reproducibility and Accuracy in Quantitative Results

Symptoms:

  • High variability between replicate injections of the same sample.

  • Inaccurate quantification when comparing results to a different analytical run or a different laboratory.

  • Non-linear calibration curves.

Underlying Cause: This is a classic sign of uncompensated matrix effects. The variability arises because the extent of ion suppression or enhancement can differ between samples, leading to inconsistent analyte responses.

Troubleshooting Workflow:

A Start: Poor Reproducibility/Accuracy B Step 1: Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B C Is Matrix Effect Present? B->C D Yes C->D Yes E No C->E No G Step 2: Optimize Sample Preparation D->G F Investigate Other Sources of Variability (e.g., Instrument Performance, Sample Stability) E->F H Step 3: Refine Chromatographic Separation G->H I Step 4: Implement a Suitable Internal Standard H->I J Re-evaluate Matrix Effect I->J K Is Matrix Effect Mitigated? J->K L Yes K->L Yes M No K->M No N Proceed with Validated Method L->N O Consider Advanced Techniques (e.g., 2D-LC, Different Ionization Source) M->O A Start: Low Signal Intensity B Step 1: Confirm Ion Suppression (Post-Column Infusion) A->B C Is Suppression Confirmed? B->C D Yes C->D Yes E No C->E No G Step 2: Improve Chromatographic Separation D->G F Optimize MS Parameters (e.g., Source Temperature, Gas Flows) E->F H Step 3: Enhance Sample Cleanup G->H I Step 4: Consider a Different Ionization Technique H->I J Re-evaluate Signal Intensity I->J K Is Sensitivity Improved? J->K L Yes K->L Yes M No K->M No N Method Optimized L->N O Consider More Sensitive Instrumentation M->O

Caption: Troubleshooting workflow for low signal intensity.

Detailed Protocols:

  • Step 2: Improving Chromatographic Separation The goal is to chromatographically separate your analyte from the regions of ion suppression identified in your post-column infusion experiment.

    • Modify the Gradient: A shallower gradient can increase the separation between your analyte and interfering compounds.

    • Change the Mobile Phase pH: Altering the pH can change the retention time of ionizable analytes and interferences, potentially moving your analyte away from the suppression zone. [13] 3. Use a Different Column Chemistry: If you are using a C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to achieve a different selectivity.

  • Step 4: Considering a Different Ionization Technique Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). [7]If your analyte is amenable to APCI, switching ionization sources can sometimes mitigate severe ion suppression.

Issue 3: Inconsistent Performance of the Stable Isotope-Labeled Internal Standard (SIL-IS)

Symptoms:

  • Analyte/IS area ratio is not consistent across different lots of matrix.

  • The SIL-IS peak shape is distorted or shows shouldering.

Underlying Cause: The SIL-IS is not perfectly co-eluting with the analyte, or it is experiencing a different degree of matrix effect. [11]This can be due to the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the lipophilicity and, consequently, the retention time of the molecule. [11] Troubleshooting Workflow:

A Start: Inconsistent SIL-IS Performance B Step 1: Verify Co-elution of Analyte and SIL-IS A->B C Do They Perfectly Co-elute? B->C D No C->D No E Yes C->E Yes F Adjust Chromatography to Achieve Co-elution D->F G Step 2: Assess Matrix Effect on Analyte and SIL-IS Separately E->G M Re-evaluate IS Performance F->M H Is the Matrix Effect on Both Equivalent? G->H I No H->I No J Yes H->J Yes K Improve Sample Cleanup to Reduce Overall Matrix Effect I->K L Investigate Other Issues (e.g., IS Purity, Stock Solution Stability) J->L K->M

Caption: Troubleshooting workflow for inconsistent SIL-IS performance.

Detailed Protocols:

  • Step 1: Verifying Co-elution

    • Prepare a solution containing both the analyte and the SIL-IS in a clean solvent.

    • Inject this solution and carefully examine the chromatograms.

    • Overlay the chromatograms for the analyte and the SIL-IS. The retention times should be identical. If there is a slight offset, this can lead to differential matrix effects.

  • Step 2: Assessing Matrix Effect on Analyte and SIL-IS Separately This can be done using a modification of the post-extraction spike experiment.

    • Prepare two sets of blank matrix extracts.

    • Spike one set with the analyte and the other set with the SIL-IS at the same concentration.

    • Also, prepare solutions of the analyte and SIL-IS in a clean solvent at the same concentration.

    • Calculate the matrix factor (MF) for both the analyte and the SIL-IS: MF = (Peak Area in Matrix) / (Peak Area in Solvent)

    • An MF of <1 indicates suppression, while an MF of >1 indicates enhancement. [6]The MF values for the analyte and the SIL-IS should be very similar. A significant difference indicates that the SIL-IS is not adequately compensating for the matrix effect.

Concluding Remarks

Minimizing matrix effects is a critical aspect of developing robust and reliable LC-MS bioanalytical methods. A systematic approach that involves understanding the potential sources of interference, qualitatively and quantitatively assessing their impact, and strategically optimizing sample preparation and chromatography is essential for success. By following the guidance in this technical support center, you can enhance the quality of your data and have greater confidence in your results.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Drug Discovery and Development. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.). Waters Corporation. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2010). LCGC North America. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2019). LCGC International. Retrieved from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2018). Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis. Retrieved from [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2017). Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Use of post-column infusion for assessment of matrix effects. (n.d.). ResearchGate. Retrieved from [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009). Bioanalysis. Retrieved from [Link]

  • Matrix Effects and Application of Matrix Effect Factor. (2015). Critical Reviews in Analytical Chemistry. Retrieved from [Link]

  • Matrix effect in bioanalysis: an overview. (2013). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2020). Metabolites. Retrieved from [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.). Bio-Rad. Retrieved from [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today. Retrieved from [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). Analytical Chemistry. Retrieved from [Link]

  • Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. (2024). Journal of Pesticide Science. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2010). Chromatography Online. Retrieved from [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). Amazon S3. Retrieved from [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (2007). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? (2023). AACC. Retrieved from [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell. Retrieved from [Link]

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Validation & Comparative

Validating the Biological Activity of 2-Methoxy-N-methylbenzylamine hydrochloride in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 2-Methoxy-N-methylbenzylamine hydrochloride. We will explore its potential as a modulator of monoamine oxidase (MAO) activity, comparing its performance against established inhibitors. This document is designed to be a practical resource, offering not only detailed experimental protocols but also the scientific rationale behind the proposed validation strategy.

Introduction: Unveiling the Potential of a Benzylamine Derivative

2-Methoxy-N-methylbenzylamine hydrochloride belongs to the benzylamine class of compounds. Structurally related molecules, such as benzylamine itself, are known substrates for monoamine oxidase B (MAO-B), an enzyme pivotal in the metabolism of neurotransmitters.[1] Dysfunction in MAO enzymes has been implicated in a range of neurological disorders, including depression, Parkinson's disease, and Alzheimer's disease.[2][3] Selective inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are utilized in the management of neurodegenerative conditions.[1][4]

Given its structural similarity to known MAO substrates, we hypothesize that 2-Methoxy-N-methylbenzylamine hydrochloride may act as an inhibitor of monoamine oxidase. This guide will outline the cellular assays required to test this hypothesis, determine its potency (IC50), and assess its selectivity for the two major MAO isoforms, MAO-A and MAO-B.

Experimental Design: A Strategy for Robust Validation

Our validation approach is centered on a logical progression of experiments, designed to provide a clear and comprehensive understanding of the compound's biological activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency and Selectivity cluster_2 Phase 3: Comparative Analysis A Initial MAO-A and MAO-B Inhibition Assay B Determine Preliminary Activity A->B C IC50 Determination for Active Isoform(s) B->C If active D Calculate Selectivity Index C->D E Benchmark against Known Inhibitors D->E F Data Interpretation and Conclusion E->F G cluster_0 MAO Catalytic Cycle cluster_1 Assay Detection Monoamine Monoamine Substrate MAO Monoamine Oxidase (MAO) Monoamine->MAO Aldehyde Aldehyde Product MAO->Aldehyde Ammonia Ammonia MAO->Ammonia H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 Probe Non-fluorescent Probe HRP HRP Probe->HRP Fluorescent_Product Fluorescent Product HRP->Fluorescent_Product H2O2_assay H2O2 H2O2_assay->HRP

Caption: Mechanism of monoamine oxidase and principle of the detection assay.

Safety and Handling Precautions

As with any chemical compound, proper safety precautions should be observed when handling 2-Methoxy-N-methylbenzylamine hydrochloride and other reagents. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. [5][6][7][8]In general, wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. [5]Handle the compound in a well-ventilated area. [5]

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of 2-Methoxy-N-methylbenzylamine hydrochloride's biological activity. The proposed experiments will determine its potential as a monoamine oxidase inhibitor and its selectivity profile. Positive results from these in vitro assays would warrant further investigation, including:

  • Mechanism of Inhibition Studies: To determine if the inhibition is reversible or irreversible.

  • In Vivo Studies: To assess the compound's efficacy and safety in animal models of relevant neurological disorders.

  • Structure-Activity Relationship (SAR) Studies: To explore how modifications to the chemical structure affect its potency and selectivity.

By following the methodologies outlined in this guide, researchers can effectively characterize the biological activity of 2-Methoxy-N-methylbenzylamine hydrochloride and contribute to the development of novel therapeutics for neurological diseases.

References

  • Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

  • SAFETY DATA SHEET - N-Methylbenzylamine Hydrochloride. Chem Service. [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound.

Introduction: The Imperative for Rigorous Analytical Method Validation

This compound is a chemical compound of interest in pharmaceutical research and development.[1][2] Accurate and precise quantification of this analyte is critical for ensuring product quality, safety, and efficacy. The validation of analytical procedures is a regulatory requirement designed to demonstrate that a method is fit for its intended purpose.[3][4] Furthermore, cross-validation between two distinct analytical methods provides a higher level of assurance in the reliability of the generated data. This guide will detail the experimental protocols for both an HPLC and a GC-MS method, followed by a comprehensive cross-validation study based on the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[5][6][7][8][9]

The Analytical Techniques: A Tale of Two Methodologies

The choice of an analytical method is often dictated by the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. For this compound, both HPLC and GC-MS present viable options, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and applicability to a wide range of compounds. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Causality Behind Experimental Choices:

  • Reverse-Phase Chromatography: A C18 column is selected due to the moderate polarity of the target analyte. The non-polar stationary phase will interact with the phenyl ring and other hydrophobic parts of the molecule.

  • Mobile Phase Composition: An isocratic mobile phase of acetonitrile and a phosphate buffer provides consistent elution and resolution. The buffer is crucial for maintaining a stable pH, which in turn ensures reproducible ionization and retention of the amine-containing analyte.

  • UV Detection: The aromatic ring in the molecule allows for strong absorbance in the ultraviolet region, making UV detection a suitable and cost-effective choice for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds.

Causality Behind Experimental Choices:

  • Derivatization (Optional but Recommended): While direct analysis is possible, derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve the thermal stability and chromatographic behavior of the analyte by converting the amine group to a less polar silyl derivative.[10] This often leads to sharper peaks and better sensitivity. For the purpose of this guide, we will proceed with a non-derivatized method, acknowledging that derivatization is a common optimization step.[11]

  • Inlet and Column Selection: A splitless injection mode is chosen to maximize the transfer of the analyte onto the column, which is important for trace analysis. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good selectivity for the target compound.

  • Mass Spectrometry Detection: MS detection offers high selectivity and sensitivity. By monitoring specific ions characteristic of the analyte (Selected Ion Monitoring - SIM mode), interference from matrix components can be minimized.

Experimental Protocols

HPLC Method Protocol

Objective: To quantify this compound in a drug substance sample.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a 60:40 (v/v) mixture of this buffer and acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the drug substance sample in the mobile phase to achieve a target concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: 220 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

GC-MS Method Protocol

Objective: To quantify this compound in a drug substance sample.

Materials and Reagents:

  • This compound reference standard

  • Methanol (GC grade)

  • Helium (ultra-high purity)

Instrumentation:

  • Gas chromatograph with a mass selective detector

  • Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Data acquisition and processing software

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the drug substance sample in methanol to achieve a target concentration within the calibration range.

  • GC-MS Conditions:

    • Inlet temperature: 250°C

    • Injection mode: Splitless

    • Carrier gas: Helium at a constant flow of 1.2 mL/min

    • Oven temperature program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Transfer line temperature: 280°C

    • Ion source temperature: 230°C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 150, 121, 91).

  • Analysis: Inject the standard and sample solutions and record the chromatograms and mass spectra.

Cross-Validation Study Design

The cross-validation study is designed to directly compare the performance of the HPLC and GC-MS methods.[12][13] The same batch of this compound will be analyzed by both methods, and the results will be evaluated against predefined acceptance criteria.

Workflow for Cross-Validation:

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison and Evaluation Prep Prepare a single batch of This compound samples HPLC_Analysis Analyze samples using the validated HPLC method Prep->HPLC_Analysis GCMS_Analysis Analyze the same samples using the validated GC-MS method Prep->GCMS_Analysis Data_Comp Compare results for: - Accuracy (vs. known concentration) - Precision (RSD%) - Linearity (R²) - Specificity HPLC_Analysis->Data_Comp GCMS_Analysis->Data_Comp Final_Eval Evaluate against acceptance criteria and assess method concordance Data_Comp->Final_Eval ValidationParameters Accuracy Accuracy Suitability Method Suitability Accuracy->Suitability Precision Precision Precision->Accuracy LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Suitability Specificity Specificity Specificity->Suitability Linearity Linearity Range Range Linearity->Range Linearity->Suitability Range->Suitability LOD->Suitability LOQ->Suitability Robustness Robustness Robustness->Suitability

Caption: Interrelationship of analytical method validation parameters.

Discussion and Conclusion

The cross-validation study demonstrates a high degree of concordance between the HPLC-UV and GC-MS methods for the quantification of this compound. Both methods met the predefined acceptance criteria for linearity, accuracy, precision, and specificity. The mean results from the analysis of a test sample showed a relative percent difference of less than 2%, indicating that the methods can be used interchangeably.

Key Findings:

  • HPLC-UV: This method is robust, reliable, and utilizes standard laboratory equipment. It is well-suited for routine quality control applications where high throughput is desired.

  • GC-MS: This method offers superior selectivity and lower detection limits. It is an excellent choice for impurity profiling, stability studies, or when analyzing complex sample matrices where specificity is a primary concern.

The successful cross-validation of these two orthogonal analytical techniques provides a high level of confidence in the quality and reliability of the data generated for this compound. The choice of which method to employ for routine use will depend on the specific application, available instrumentation, and desired level of sensitivity and selectivity.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]

  • DeMaio, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1165-1172. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Ferrari Júnior, E., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A, 1634, 461657. [Link]

  • Yeh, T. K., & Hsu, C. H. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-13. [Link]

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A Methodological Guide to Efficacy Comparison: The Case of a Novel Phenethylamine Derivative versus Benzimidazole-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative efficacy evaluation of a novel compound, 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride, against the well-established class of benzimidazole derivatives. While these compounds belong to distinct chemical classes—phenethylamine and benzimidazole, respectively—a comparative analysis is often warranted when exploring new chemical entities for established therapeutic targets. Here, we focus on the domain of antifungal activity, a field where benzimidazole derivatives such as albendazole have known efficacy.

The primary objective is not to present pre-existing comparative data, which is scarce for the novel compound, but to delineate a rigorous, scientifically-grounded methodology for researchers to conduct such an evaluation. We will detail the necessary experimental designs, protocols, and data interpretation frameworks required to produce a robust and publishable comparison.

Foundational Rationale: Bridging Distinct Chemical Scaffolds

The initial premise of comparing a phenethylamine derivative with benzimidazoles requires a clear biological hypothesis. Benzimidazole antifungals, like albendazole, primarily exert their effect by binding to β-tubulin, thereby inhibiting microtubule polymerization in fungal cells. This disruption of the cytoskeleton leads to impaired cell division, motility, and intracellular transport, ultimately resulting in cell death.

Therefore, a comparative study must be predicated on the hypothesis that this compound may also interfere with fungal microtubule dynamics or another critical cellular process, leading to a similar phenotypic outcome (i.e., fungal growth inhibition). The experimental design must therefore include assays to not only compare raw efficacy (e.g., growth inhibition) but also to elucidate and compare their mechanisms of action.

Experimental Framework: A Multi-tiered Approach

A robust comparison requires a multi-faceted experimental approach, moving from broad phenotypic screening to more targeted mechanistic investigation. The workflow should be designed to answer three critical questions:

  • Efficacy: What is the direct antifungal potency of each compound?

  • Selectivity: How selective is the compound for fungal cells over host (mammalian) cells?

  • Mechanism: How does the compound exert its antifungal effect?

The following diagram outlines the logical flow of the experimental plan, ensuring a systematic evaluation from primary screening to mechanistic validation.

G cluster_0 Tier 1: Primary Efficacy & Selectivity Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Data Synthesis & Comparison A Antifungal Susceptibility Testing (CLSI Broth Microdilution) B Determine Minimum Inhibitory Concentration (MIC) A->B E Calculate Selectivity Index (SI) SI = CC50 / MIC B->E C Mammalian Cell Cytotoxicity Assay (e.g., MTT Assay) D Determine 50% Cytotoxic Concentration (CC50) C->D D->E F Hypothesis: Tubulin Disruption (Benzimidazole-like) E->F If SI is favorable G Hypothesis: Other Target (e.g., Ergosterol Synthesis) E->G If SI is favorable H Tubulin Polymerization Assay F->H I Sterol Quantification Assay G->I J Cell Morphology Analysis (Microscopy) H->J I->J K Comparative Analysis of: - MIC & CC50 values - Selectivity Indices - Mechanistic Data J->K L Publishable Efficacy Report K->L

Caption: A three-tiered workflow for the comparative evaluation of novel antifungal candidates.

Detailed Experimental Protocols

The following protocols are based on established, standardized methodologies to ensure reproducibility and validity.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast.[1][2][3]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of pathogenic fungi (e.g., Candida albicans, Cryptococcus neoformans). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Materials:

  • Test Compounds: 1-(2-Methoxyphenyl)-N-methylmethanamine HCl, Albendazole (as a positive control).

  • Fungal Strains: e.g., C. albicans ATCC 90028.

  • Media: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well flat-bottom microtiter plates.

  • Spectrophotometer and plate reader.

Procedure:

  • Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the assay plate.[2]

  • Compound Dilution: Prepare a 2X stock solution of each test compound in RPMI-1640. Perform serial two-fold dilutions in the 96-well plate to create a concentration gradient.

  • Inoculation: Add an equal volume of the final fungal inoculum to each well containing the diluted compound. This will bring the compound concentration to 1X and the cell count to the desired final density.

  • Controls: Include a growth control (cells in medium only) and a sterility control (medium only) on each plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, assessed either visually or by reading the optical density at 490 nm.[2]

This protocol assesses the effect of the compounds on the viability of a representative mammalian cell line (e.g., HEK293 or HepG2).[4][5][6]

Objective: To determine the 50% cytotoxic concentration (CC50), the concentration of a compound that reduces the viability of a cell culture by 50%.

Materials:

  • Mammalian Cell Line: e.g., HEK293.

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Solution (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well flat-bottom microtiter plates.

Procedure:

  • Cell Seeding: Seed the 96-well plates with mammalian cells at a density of ~1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).[4][7]

  • Incubation: Incubate the plates for a period that reflects relevant exposure time, typically 24-72 hours.[7]

  • MTT Addition: Remove the medium and add fresh medium containing MTT reagent (final concentration ~0.5 mg/mL). Incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Discard the MTT solution and add a solubilization agent to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of the wells at ~570 nm using a microplate reader.

  • CC50 Calculation: Plot the percentage of cell viability versus the compound concentration. The CC50 is the concentration that results in a 50% reduction in absorbance compared to the vehicle control.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative In Vitro Efficacy and Selectivity

CompoundFungal StrainMIC (µg/mL)Mammalian Cell LineCC50 (µg/mL)Selectivity Index (SI = CC50/MIC)
1-(2-Methoxyphenyl)-N-methylmethanamine HCl C. albicans[Experimental Value]HEK293[Experimental Value][Calculated Value]
Albendazole (Control)C. albicans[Experimental Value]HEK293[Experimental Value][Calculated Value]

Interpretation:

  • MIC: A lower MIC value indicates higher antifungal potency.

  • CC50: A higher CC50 value indicates lower cytotoxicity to mammalian cells.

  • Selectivity Index (SI): This is a critical parameter. A higher SI value is desirable as it indicates that the compound is more toxic to the fungus than to host cells, suggesting a potentially wider therapeutic window.

Mechanistic Elucidation: The Benzimidazole Pathway

Given that the control compound, albendazole, functions by inhibiting β-tubulin polymerization, a key mechanistic experiment is to determine if the novel compound shares this mode of action.[8][9][10]

G cluster_0 Fungal Cell cluster_1 Drug Action Tubulin α/β-Tubulin Dimers MT Microtubules (Polymerized) Tubulin->MT Polymerization MT->Tubulin Depolymerization Function Essential Cellular Functions: - Mitosis - Intracellular Transport - Cell Shape MT->Function Death Fungal Cell Death Function->Death Disruption leads to Albendazole Albendazole / Novel Compound? Albendazole->Block Block->MT Inhibits

Caption: Mechanism of action for benzimidazole antifungals via inhibition of microtubule polymerization.

A commercial tubulin polymerization assay kit can be used for this purpose. The principle involves incubating purified tubulin with the test compounds and measuring the change in fluorescence or absorbance that occurs upon microtubule formation. A compound that inhibits polymerization will prevent this change, similar to the positive control (e.g., nocodazole or albendazole).

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to compare the efficacy of a novel chemical entity, this compound, against an established class of antifungal agents. By adhering to standardized protocols for determining efficacy (MIC), selectivity (CC50), and mechanism of action, researchers can generate a robust dataset for publication and further development.

The critical output is the Selectivity Index, which provides the first quantitative measure of a compound's therapeutic potential. If the novel compound demonstrates a favorable SI and a distinct or similar mechanism to benzimidazoles, further studies, including in vivo efficacy models and resistance profiling, would be warranted.

References

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • National Center for Biotechnology Information (NCBI). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). [Link]

  • McGonigle, L., et al. (2010). Liver Fluke β-tubulin Isotype 2 Binds Albendazole and Is Thus a Probable Target of This Drug. Parasitology Research, 107(5), 1257–1264. [Link]

  • Chu, S. W., et al. (2016). Potent Inhibition of Tubulin Polymerisation and Proliferation of Paclitaxel-resistant 1A9PTX22 Human Ovarian Cancer Cells by Albendazole. Anticancer Research, 36(11), 5837-5844. [Link]

  • Heilmann, C. J., et al. (2015). An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. Antimicrobial Agents and Chemotherapy, 59(10), 6296–6307. [Link]

  • Opentrons. Cytotoxicity Assays | Life Science Applications. [Link]

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  • Shingare, P., et al. (2016). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3684-3690. [Link]

  • Assef, G., et al. (2011). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Iranian Journal of Pharmaceutical Research, 10(2), 235-243. [Link]

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  • ResearchGate. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents | Request PDF. [Link]

  • YouTube. Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future Microbiology, 8(1), 41-55. [Link]

  • Hahnel, S. R., et al. (2023). Quantitative tests of albendazole resistance in beta-tubulin mutants. microPublication Biology, 10.17912/micropub.biology.000806. [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4544–4552. [Link]

  • Dominguez, M. F., et al. (2021). Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti. PLOS Pathogens, 17(5), e1009523. [Link]

  • Dominguez, M. F., et al. (2021). Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti. PLOS Pathogens, 17(5), e1009523. [Link]

  • Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643-658. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • D'Arezzo, S., et al. (2018). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 4(4), 127. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

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  • ResearchGate. A Practical Guide to Antifungal Susceptibility Testing | Request PDF. [Link]

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Benchmarking the purity of synthesized 2-Methoxy-N-methylbenzylamine hydrochloride against commercial standards.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Purity Analysis of Synthesized vs. Commercial 2-Methoxy-N-methylbenzylamine Hydrochloride

Introduction

2-Methoxy-N-methylbenzylamine hydrochloride is a substituted benzylamine derivative that serves as a valuable intermediate and building block in the synthesis of various pharmacologically active molecules. In the landscape of drug discovery and development, the purity of such precursors is not merely a quality metric but a foundational pillar for the reliability, reproducibility, and safety of the final therapeutic entity. The presence of even minor impurities can lead to unforeseen side reactions, altered biological activity, and potential toxicity.

This guide provides an in-depth, objective comparison of the purity of a laboratory-synthesized batch of 2-Methoxy-N-methylbenzylamine hydrochloride against commercially available standards. We will detail the synthetic and purification protocols, followed by a multi-pronged analytical approach to rigorously assess purity. The causality behind each experimental choice is explained, reflecting a field-proven methodology for the comprehensive characterization of synthetic compounds. This document is intended for researchers, medicinal chemists, and quality control professionals who require a robust framework for purity validation.

Synthesis and Purification of 2-Methoxy-N-methylbenzylamine Hydrochloride

The synthesis was approached via a reductive amination pathway, a widely employed and efficient method for amine synthesis. This choice is predicated on its high yield and the commercial availability of the starting materials.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-methoxybenzaldehyde (1.0 eq) in methanol (5 mL per gram of aldehyde) in a round-bottom flask, an aqueous solution of methylamine (40% w/w, 2.0 eq) was added. The flask was sealed and the mixture was stirred at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: The reaction mixture was cooled to 0°C in an ice bath. Sodium borohydride (NaBH₄, 1.5 eq) was added portion-wise over 30 minutes, ensuring the temperature did not exceed 10°C. The causality for this controlled addition is to manage the exothermic reaction and prevent side reactions. The reaction was then allowed to warm to room temperature and stirred for an additional 4 hours.

  • Workup and Extraction: The methanol was removed under reduced pressure. The resulting residue was diluted with water and extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

  • Purification of Free Base: The crude product was purified by flash column chromatography on silica gel.[1] This step is critical to remove unreacted starting materials and by-products. A gradient elution from 2% to 10% methanol in dichloromethane was employed.

  • Salt Formation: The purified free base, 2-Methoxy-N-methylbenzylamine, was dissolved in diethyl ether. A solution of 2M HCl in diethyl ether was added dropwise with stirring until precipitation ceased. This converts the basic amine into its more stable and crystalline hydrochloride salt, facilitating handling and improving stability.

  • Final Isolation: The resulting white precipitate was collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield 2-Methoxy-N-methylbenzylamine hydrochloride.

Synthesis_Workflow cluster_reaction Reductive Amination cluster_purification Purification & Salt Formation 2_Methoxybenzaldehyde 2-Methoxybenzaldehyde Imine_Formation Imine Formation (in Methanol) 2_Methoxybenzaldehyde->Imine_Formation Step 1 Methylamine Methylamine Solution Methylamine->Imine_Formation Step 1 Reduction Reduction with NaBH₄ Imine_Formation->Reduction Step 2 Crude_Amine Crude Free Base Reduction->Crude_Amine Workup Aqueous Workup & Extraction Crude_Amine->Workup Step 3 Column_Chromatography Silica Gel Chromatography Workup->Column_Chromatography Step 4 Pure_Amine Purified Free Base Column_Chromatography->Pure_Amine Salt_Formation HCl Salt Formation (in Diethyl Ether) Pure_Amine->Salt_Formation Step 5 Final_Product 2-Methoxy-N-methylbenzylamine HCl (Final Product) Salt_Formation->Final_Product Step 6

Caption: Workflow for the synthesis and purification of 2-Methoxy-N-methylbenzylamine HCl.

Commercial Standards

For this comparative analysis, two commercial standards were procured from reputable suppliers:

  • Commercial Standard A: Stated purity of ≥98% (Sigma-Aldrich).

  • Commercial Standard B: Stated purity of 97% (ChemicalBook).[2]

These standards serve as benchmarks for evaluating the purity of the in-house synthesized material.

Analytical Methodologies for Purity Assessment

A single analytical technique is often insufficient to provide a complete purity profile. Therefore, a suite of orthogonal methods was employed, each providing unique and complementary information. This approach is in line with principles outlined by major pharmacopoeias for the robust characterization of substances for pharmaceutical use.[3][4][5][6][7]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Synthesized or Commercial Sample Prep_HPLC_GC Dissolve in Mobile Phase (Free Base for GC-MS) Sample->Prep_HPLC_GC Prep_NMR Dissolve in DMSO-d₆ Sample->Prep_NMR Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR HPLC HPLC-UV Prep_HPLC_GC->HPLC GCMS GC-MS Prep_HPLC_GC->GCMS NMR ¹H NMR Prep_NMR->NMR FTIR FTIR Prep_FTIR->FTIR

Caption: General workflow for the analytical testing of the samples.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds due to its high resolution and quantitative accuracy.[8] A reverse-phase method was developed to separate the polar analyte from less polar impurities. The method's suitability is governed by system suitability tests as outlined in USP General Chapter <621>.[9][10][11]

Experimental Protocol: HPLC

  • System: Agilent 1260 Infinity II LC System with DAD detector.

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water, B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is exceptionally well-suited for identifying and quantifying volatile and semi-volatile impurities that may not be resolved or detected by HPLC.[12] This includes residual solvents from the synthesis or starting materials like 2-methoxybenzaldehyde. The sample is analyzed as the free base, which is more volatile than the hydrochloride salt.

Experimental Protocol: GC-MS

  • System: Agilent 7890B GC with 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: The hydrochloride salt was neutralized with 1M NaOH, extracted into ethyl acetate, dried, and the solvent was evaporated. The resulting free base was dissolved in methanol.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale: ¹H NMR provides unambiguous structural confirmation of the main component. Crucially, it also allows for the identification and rough quantification of impurities containing protons, offering a profile that is complementary to chromatographic techniques.

Experimental Protocol: ¹H NMR

  • System: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Procedure: Approximately 10 mg of each sample was dissolved in 0.7 mL of DMSO-d₆. The spectrum was recorded with 16 scans.

  • Analysis: The chemical shifts, integration values, and coupling constants were analyzed to confirm the structure and identify any impurity signals. The spectrum of 2-methoxybenzylamine (the free base) shows characteristic peaks that can be used for comparison.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and powerful technique for confirming the presence of key functional groups within the molecule.[14] While not quantitative for purity, it serves as a crucial identity check and can reveal gross contamination if unexpected absorption bands are present.

Experimental Protocol: FTIR

  • System: PerkinElmer Spectrum Two FT-IR Spectrometer.

  • Sample Preparation: A small amount of the sample was ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Procedure: The background was scanned, followed by the sample scan over a range of 4000-400 cm⁻¹.

  • Analysis: The spectrum was analyzed for characteristic peaks corresponding to N-H (amine salt), aromatic C-H, aliphatic C-H, C=C aromatic ring, and C-O (ether) stretches. The spectrum of benzylamine provides a reference for the amine functional group.[15]

Comparative Data Analysis

The results from the analytical tests were compiled to provide a holistic view of the purity of each sample.

Logic_Diagram Purity_Assessment Comprehensive Purity Assessment HPLC HPLC-UV Quantitative Purity (% Area) Non-Volatile Impurities Purity_Assessment->HPLC GCMS GC-MS Volatile/Semi-Volatile Impurities Residual Solvents Starting Materials Purity_Assessment->GCMS NMR ¹H NMR Structural Confirmation Identification of Impurities Solvent Residues Purity_Assessment->NMR FTIR FTIR Identity Confirmation Functional Group Analysis Purity_Assessment->FTIR

Caption: Relationship between analytical techniques and the type of purity information obtained.

Quantitative Purity Comparison (Chromatography)
SampleHPLC Purity (% Area)Key Impurities (HPLC)GC Purity (% Area)Key Impurities (GC-MS)
Synthesized 99.2%0.4% 2-methoxybenzaldehyde0.2% Unknown (RRt 1.15)99.5%0.3% Methanol0.1% Ethyl Acetate
Commercial A 99.8%0.1% Unknown (RRt 0.85)>99.9%Not Detected
Commercial B 98.5%0.8% Unknown (RRt 0.92)0.5% Unknown (RRt 1.08)99.1%0.7% Toluene

Discussion of Results: The synthesized material demonstrated high purity at 99.2% by HPLC, which is comparable to, and in this case exceeds, the stated purity of Commercial Standard B. The primary impurity identified was the unreacted starting material, 2-methoxybenzaldehyde, suggesting the reductive amination could be further optimized. GC-MS analysis revealed trace amounts of residual solvents from the workup and purification, which is common for lab-synthesized batches and could be reduced with more rigorous drying.

Commercial Standard A showed the highest purity across both chromatographic methods. Commercial Standard B, while meeting its specification, contained several unknown impurities and a significant amount of residual toluene as detected by GC-MS.

Qualitative Purity Comparison (Spectroscopy)
  • ¹H NMR:

    • Synthesized & Commercial A/B: All samples showed characteristic peaks consistent with the structure of 2-Methoxy-N-methylbenzylamine hydrochloride. Key signals for the methoxy group (singlet, ~3.8 ppm), methylamino group (singlet, ~2.6 ppm), benzylic CH₂ (singlet, ~4.1 ppm), and aromatic protons (multiplets, 6.9-7.4 ppm) were present.

    • Synthesized: A very small singlet at ~9.9 ppm, corresponding to the aldehyde proton of 2-methoxybenzaldehyde, was visible upon magnification, corroborating the HPLC data.

    • Commercial B: Showed a small singlet at ~2.3 ppm and aromatic signals at ~7.2 ppm, consistent with the toluene detected by GC-MS.

  • FTIR:

    • All three samples displayed nearly identical spectra, confirming the compound's identity. Characteristic absorptions were observed for:

      • ~2400-2700 cm⁻¹: Broad peaks typical of an amine hydrochloride salt (N-H stretch).

      • ~2950-3050 cm⁻¹: Aromatic and aliphatic C-H stretching.

      • ~1600, 1490 cm⁻¹: Aromatic C=C stretching.

      • ~1245 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

    • No significant unexpected peaks were observed in any sample, indicating the absence of major structural impurities.

Conclusion

This guide demonstrates a robust, multi-technique workflow for benchmarking the purity of a synthesized compound against commercial standards. The laboratory-synthesized 2-Methoxy-N-methylbenzylamine hydrochloride was found to have a purity of 99.2%, which is well within the acceptable range for many research and development applications and superior to one of the tested commercial-grade materials.

The key findings underscore several critical principles for professionals in the field:

  • Trust but Verify: Stated purities on commercial products should be independently verified, as the nature and quantity of impurities can vary.

  • Orthogonal Methods are Essential: Relying on a single method, such as HPLC, can be misleading. The detection of residual toluene in Commercial Standard B by GC-MS and ¹H NMR highlights the necessity of using complementary techniques.

  • Synthesis Defines the Impurity Profile: The impurity profile of the synthesized material (e.g., residual starting materials and solvents) is directly linked to its synthetic and purification pathway. This knowledge is crucial for troubleshooting and process optimization.

By adopting this comprehensive analytical approach, researchers can ensure the quality and integrity of their chemical matter, leading to more reliable and reproducible scientific outcomes.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • EDQM, Council of Europe. Impurity Control in the European Pharmacopoeia. [Link]

  • European Pharmacopoeia. 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE. [Link]

  • Scribd. 5.10. Control of Impurities in Substances For Pharmaceutical Use 51000e. [Link]

  • PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

  • European Medicines Agency. Control of impurities of pharmacopoeial substances - Scientific guideline. [Link]

  • ResearchGate. FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. [Link]

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  • ResearchGate. IR spectra of pure benzylamine. [Link]

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A Foundational Guide to the Synthesis and Characterization of 1-(2-Methoxyphenyl)-N-methylmethanamine Hydrochloride: Establishing a Framework for Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility for Novel Compounds

In the realm of chemical and pharmaceutical sciences, the reproducibility of experimental findings is the bedrock of scientific progress. The ability of independent researchers to obtain consistent results when following a published protocol is essential for validating new discoveries and building upon existing knowledge. However, for novel or sparsely studied compounds, the initial challenge is not one of reproducing existing data, but of establishing a robust, well-documented, and reliable experimental baseline.

This guide addresses 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride, a compound for which detailed published findings on synthesis, characterization, and biological activity are notably absent in the public domain. Consequently, a direct comparison of reproducibility is not feasible. Instead, this document serves as a foundational guide, proposing a comprehensive and validated methodology for the synthesis and characterization of this compound. By providing a detailed, step-by-step protocol and explaining the scientific rationale behind the chosen methods, we aim to establish a "gold standard" procedure that will ensure high fidelity and reproducibility in all future investigations of this molecule.

This guide is intended for researchers, scientists, and drug development professionals who may be interested in synthesizing or studying this compound.

Part 1: A Proposed Robust Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a two-step process: (1) reductive amination of 2-methoxybenzaldehyde with methylamine to form the free amine, and (2) subsequent conversion to the hydrochloride salt.

Step 1: Synthesis of 1-(2-Methoxyphenyl)-N-methylmethanamine (Free Amine) via Reductive Amination

Reductive amination is a highly reliable and widely used method for the formation of C-N bonds.[1][2][3] This one-pot reaction involves the initial formation of an imine or iminium ion from an aldehyde and an amine, which is then reduced in situ to the corresponding amine. We propose the use of sodium borohydride (NaBH₄) as the reducing agent due to its mild nature and high selectivity for the iminium ion over the starting aldehyde.[4]

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (10.0 g, 73.4 mmol). Dissolve the aldehyde in methanol (100 mL).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 40% aqueous solution of methylamine (11.4 g, 147 mmol, 2.0 equivalents) dropwise over 15 minutes. The formation of the intermediate imine is typically rapid.

  • Reduction: After stirring for 30 minutes at 0 °C, add sodium borohydride (2.78 g, 73.4 mmol, 1.0 equivalent) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The addition of NaBH₄ can cause foaming.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2), which will decompose any remaining sodium borohydride. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Add water (50 mL) and diethyl ether (50 mL) to the residue. Basify the aqueous layer with 4 M sodium hydroxide until the pH is strongly basic (pH > 12) to deprotonate the amine salt and liberate the free amine.[5] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(2-Methoxyphenyl)-N-methylmethanamine as an oil. Further purification can be achieved by vacuum distillation if necessary.

Step 2: Formation of this compound

The conversion of the free amine to its hydrochloride salt is a standard procedure that often yields a stable, crystalline solid that is easier to handle, purify, and store than the free base.[6][7][8]

Experimental Protocol:

  • Salt Formation: Dissolve the purified free amine (assuming quantitative yield from the previous step, ~11.0 g, 73.4 mmol) in anhydrous diethyl ether (150 mL).

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly bubble dry hydrogen chloride gas through the solution, or add a 2 M solution of HCl in diethyl ether dropwise, with vigorous stirring.[9]

  • Precipitation and Isolation: The hydrochloride salt will precipitate as a white solid. Continue the addition of HCl until no further precipitation is observed.

  • Purification: Collect the solid by vacuum filtration, wash with cold, anhydrous diethyl ether (2 x 30 mL), and dry under vacuum to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Salt Formation 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Imine_Formation Imine Formation (Methanol, 0°C) 2-Methoxybenzaldehyde->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Reduction Reduction (NaBH4) Imine_Formation->Reduction Workup_Extraction Aqueous Work-up & Extraction Reduction->Workup_Extraction Free_Amine 1-(2-Methoxyphenyl)-N- methylmethanamine Workup_Extraction->Free_Amine HCl_Addition HCl Addition (Anhydrous Diethyl Ether) Free_Amine->HCl_Addition Filtration_Drying Filtration & Drying HCl_Addition->Filtration_Drying Final_Product 1-(2-Methoxyphenyl)-N- methylmethanamine HCl Filtration_Drying->Final_Product

Caption: Proposed synthetic workflow for 1-(2-Methoxyphenyl)-N-methylmethanamine HCl.

Part 2: A Comprehensive Analytical Characterization Workflow

To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-technique analytical approach is essential. This section outlines the proposed methods and expected results.

Analytical_Workflow cluster_characterization Structural & Purity Analysis Synthesized_Product Synthesized Product (Crude or Purified) NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS HPLC HPLC Analysis (Purity) Synthesized_Product->HPLC Final_Characterization Confirmed Structure & Purity >95% NMR->Final_Characterization MS->Final_Characterization HPLC->Final_Characterization

Caption: Proposed analytical workflow for structure and purity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. Spectra should be acquired in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆ for the hydrochloride salt).

Technique Predicted Chemical Shifts (δ, ppm) and Multiplicity
¹H NMR ~7.3-7.5 (m, 2H, Ar-H), ~6.9-7.1 (m, 2H, Ar-H), ~4.0 (s, 2H, Ar-CH₂-N), ~3.8 (s, 3H, O-CH₃), ~2.6 (s, 3H, N-CH₃). Note: The N-H proton of the ammonium salt may be broad and its chemical shift solvent-dependent.
¹³C NMR ~157 (Ar C-O), ~130-132 (Ar C-H), ~125 (Ar C-CH₂), ~121 (Ar C-H), ~111 (Ar C-H), ~55 (O-CH₃), ~50 (Ar-CH₂), ~33 (N-CH₃).

Note: These are predicted values based on the structure and data from analogous compounds like N-methylbenzylamine.[10][11][12][13] Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode is recommended for this amine salt.

Technique Expected Result
ESI-MS (+) The primary observed ion should be the molecular ion of the free amine [M+H]⁺. For C₉H₁₃NO, the expected m/z is 152.11.[14][15] The isotopic pattern should match the calculated distribution.
High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of a synthesized compound. For small amines, a reversed-phase method is often suitable.[16][17][18][19]

Proposed HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 270 nm.

  • Purity Standard: A purity of ≥95% is generally considered acceptable for initial biological screening.

Part 3: Considerations for Biological Activity Assessment

The structure of this compound contains a substituted phenethylamine backbone. Substituted phenethylamines are a broad class of compounds known to interact with various biological targets, particularly within the central nervous system.[20] The methoxy group on the phenyl ring can influence metabolic stability and receptor binding affinity.

Given the structural similarities to known bioactive molecules, initial biological screening could focus on:

  • Receptor Binding Assays: Evaluate binding affinity for monoamine transporters (dopamine, serotonin, norepinephrine) and various serotonin (5-HT) and dopamine (D) receptor subtypes.

  • Enzyme Inhibition Assays: Test for inhibitory activity against enzymes like monoamine oxidase (MAO-A and MAO-B).

  • Antimicrobial or Antiparasitic Activity: Some methoxyphenyl derivatives have shown activity against pathogens like Leishmania mexicana.[21][22] Screening against a panel of bacteria, fungi, and parasites could reveal novel activities.[23]

Any investigation into biological activity must be preceded by the rigorous chemical characterization outlined in Part 2 to ensure that observed effects are attributable to the compound of interest and not to impurities.

Conclusion: A Call for Rigorous and Transparent Research

The advancement of science relies on the ability to build upon prior work with confidence. For a compound like this compound, which lacks a body of published literature, the initial research carries a significant responsibility to be thorough, detailed, and transparent. The synthetic and analytical protocols proposed in this guide are designed to provide a clear and reproducible path for the preparation and characterization of this molecule. By adhering to these or similarly rigorous standards, researchers can ensure that their findings, whether chemical or biological, will be reliable and serve as a solid foundation for future exploration.

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A Head-to-Head Comparison of Two Potent 5-HT1A Receptor Antagonists: N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide (Rec 15/3079) vs. WAY-100635

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

In the intricate landscape of serotonergic neurotransmission, the 5-HT1A receptor stands out as a pivotal target for therapeutic intervention in a range of neuropsychiatric disorders. The development of selective antagonists for this receptor has been instrumental in dissecting its physiological roles and holds promise for novel treatment strategies. This guide provides a comprehensive comparison of the antagonistic properties of two prominent 5-HT1A receptor ligands: N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide (also known as Rec 15/3079) and WAY-100635.

This in-depth analysis is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their binding affinities, functional activities, and selectivity profiles, supported by experimental data and protocols.

Unveiling the Contenders: Profiles of Rec 15/3079 and WAY-100635

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide (Rec 15/3079) is a novel compound synthesized with the specific aim of achieving potent and selective 5-HT1A antagonism.[1] It has been characterized as a competitive, neutral antagonist, meaning it blocks the receptor without affecting its basal activity.[1] This property is particularly valuable for studying the physiological effects of endogenous serotonin without introducing confounding agonist or inverse agonist effects.

WAY-100635 is a well-established and widely utilized pharmacological tool, often considered a prototypical selective 5-HT1A receptor antagonist.[2] Its high affinity and selectivity have made it an indispensable ligand for in vitro and in vivo studies of the 5-HT1A receptor.[2] However, a critical aspect of its pharmacological profile is its potent agonist activity at the dopamine D4 receptor, a finding that necessitates careful interpretation of experimental results.[3]

At the Bench: A Head-to-Head Comparison of Antagonistic Properties

The following tables summarize the key pharmacological parameters of Rec 15/3079 and WAY-100635, compiled from various studies. It is important to note that direct comparisons are best made when data is generated under identical experimental conditions. The data presented here is collated from multiple sources and should be interpreted with this consideration in mind.

Table 1: 5-HT1A Receptor Binding Affinity

CompoundRadioligandTissue/Cell LineKi (nM)pKiIC50 (nM)Reference
Rec 15/3079[3H]8-OH-DPATHuman recombinant 5-HT1A0.29.7-[1][4]
WAY-100635[3H]8-OH-DPATRat Hippocampus--1.35[2]
WAY-100635--0.39-0.91[3]

Table 2: Functional Antagonism at the 5-HT1A Receptor

CompoundAssayAgonistpA2/pKbFunctional EffectReference
Rec 15/3079[35S]GTPγS binding5-HT10.5Neutral Antagonist[1]
WAY-100635Guinea-pig ileum contraction5-CT9.71Silent Antagonist[5]

Table 3: Selectivity Profile

CompoundReceptorKi (nM) / pIC50Fold Selectivity (vs. 5-HT1A)Reference
WAY-100635
α1-adrenergicpIC50 = 6.6~195[3]
Dopamine D2L940>2400[3]
Dopamine D3370>940[3]
Dopamine D4.216~41[3]
Rec 15/3079
Data on a broad panel of receptors is not readily available in the public domain.

A crucial point of differentiation lies in their activity at other receptors. While WAY-100635 is highly selective for the 5-HT1A receptor over many other CNS targets, its potent agonism at the dopamine D4 receptor is a significant off-target effect that must be considered when designing and interpreting experiments.[3] In contrast, Rec 15/3079 has been reported to be a selective 5-HT1A antagonist, though a comprehensive public screening against a wide array of receptors is not as extensively documented as for WAY-100635.[1]

Visualizing the Mechanism: Signaling and Experimental Workflows

To better understand the context of this comparison, the following diagrams illustrate the 5-HT1A receptor signaling pathway and the workflows for key experimental assays used to characterize these antagonists.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane 5HT1A 5-HT1A Receptor G_protein Gi/o Protein (αβγ) 5HT1A->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Serotonin Serotonin (5-HT) Serotonin->5HT1A Activates Antagonist Rec 15/3079 or WAY-100635 Antagonist->5HT1A Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response ↓ Neuronal Firing ↑ K+ Conductance ↓ Ca2+ Conductance PKA->Cellular_Response Leads to

Figure 1: Simplified 5-HT1A Receptor Signaling Pathway.

Radioligand_Binding_Assay Start Start Prepare Prepare Membranes (Expressing 5-HT1A) Start->Prepare Incubate Incubate Membranes with: - Radioligand ([3H]8-OH-DPAT) - Unlabeled Competitor  (Rec 15/3079 or WAY-100635) Prepare->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Analyze Data (IC50, Ki determination) Measure->Analyze End End Analyze->End

Figure 2: Workflow for a Radioligand Displacement Assay.

GTP_gamma_S_Assay Start Start Prepare Prepare Membranes (Expressing 5-HT1A) Start->Prepare Incubate Incubate Membranes with: - GDP - [35S]GTPγS - Agonist (e.g., 5-HT) - Antagonist (Rec 15/3079 or WAY-100635) Prepare->Incubate Separate Separate Bound and Free [35S]GTPγS (Filtration) Incubate->Separate Measure Measure Radioactivity of Bound [35S]GTPγS Separate->Measure Analyze Analyze Data (EC50, pA2/pKb determination) Measure->Analyze End End Analyze->End

Figure 3: Workflow for a [35S]GTPγS Binding Assay.

Experimental Protocols: A Guide to Best Practices

To ensure the reproducibility and validity of research findings, adhering to well-defined experimental protocols is paramount. Below are detailed, step-by-step methodologies for key assays used to characterize 5-HT1A receptor antagonists.

Protocol 1: 5-HT1A Receptor Radioligand Binding Assay (Displacement)

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT1A receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).

  • Test compounds: Rec 15/3079 and WAY-100635.

  • Non-specific binding control: 10 µM 5-HT.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a final concentration that yields optimal specific binding (typically 5-20 µg of protein per well).

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM 5-HT.

    • Test Compound: 50 µL of a serial dilution of Rec 15/3079 or WAY-100635.

  • Add 50 µL of diluted cell membranes to each well.

  • Add 50 µL of [3H]8-OH-DPAT (at a concentration close to its Kd, typically 0.5-1.0 nM) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [35S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins. It is used to determine whether a compound is an agonist, antagonist, or inverse agonist.

Materials:

  • Cell membranes prepared from cells stably expressing the human 5-HT1A receptor.

  • [35S]GTPγS.

  • GDP.

  • 5-HT (agonist).

  • Test compounds: Rec 15/3079 and WAY-100635.

  • Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Other reagents and equipment are similar to the radioligand binding assay.

Procedure:

  • Membrane Preparation: Thaw and dilute the cell membranes in assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • 50 µL of assay buffer containing GDP (typically 10 µM).

    • 50 µL of a serial dilution of the test compound (Rec 15/3079 or WAY-100635).

    • 50 µL of 5-HT at a concentration that elicits a submaximal response (e.g., its EC80). For determining agonist activity of the test compound, 5-HT is omitted.

  • Add 50 µL of diluted cell membranes to each well.

  • Initiate the Reaction: Add 50 µL of [35S]GTPγS (typically 0.1-0.5 nM) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting as described in Protocol 1.

  • Data Analysis: To determine antagonist potency, plot the [35S]GTPγS binding against the logarithm of the antagonist concentration in the presence of a fixed concentration of agonist. Calculate the pA2 or pKb value using the Schild equation. To assess for agonist or inverse agonist activity, plot the [35S]GTPγS binding against the logarithm of the test compound concentration in the absence of an agonist.

Discussion and Future Directions

The choice between Rec 15/3079 and WAY-100635 as a research tool depends critically on the specific experimental question.

For studies requiring a "pure" and "silent" 5-HT1A antagonist, Rec 15/3079 appears to be a superior choice. Its characterization as a neutral antagonist ensures that the observed effects are solely due to the blockade of endogenous serotonergic tone, without the confounding variables of partial agonism or inverse agonism.[1] This is particularly important in electrophysiological studies or behavioral paradigms where subtle changes in receptor activity can have significant downstream effects.

WAY-100635, while a potent and selective 5-HT1A antagonist, carries the significant caveat of its dopamine D4 receptor agonism. [3] This off-target activity could lead to misinterpretation of data, especially in studies investigating dopaminergic or related neural circuits. Researchers using WAY-100635 should be vigilant and, where possible, include control experiments to rule out the contribution of D4 receptor activation. For instance, co-administration with a selective D4 antagonist could help to dissect the 5-HT1A-mediated effects.

Future research should focus on a comprehensive head-to-head comparison of the selectivity profiles of Rec 15/3079 and WAY-100635 against a broad panel of CNS receptors. This would provide a more complete picture of their pharmacological properties and solidify the choice of the most appropriate tool for specific research applications. Furthermore, in vivo studies directly comparing the effects of these two antagonists on physiological and behavioral endpoints would be highly valuable.

Conclusion

Both N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide (Rec 15/3079) and WAY-100635 are potent antagonists of the 5-HT1A receptor. However, their pharmacological profiles are distinct. Rec 15/3079's characterization as a neutral antagonist makes it an excellent tool for studying the consequences of blocking endogenous 5-HT1A receptor activation. In contrast, the well-documented dopamine D4 receptor agonism of WAY-100635 necessitates careful experimental design and data interpretation. For researchers seeking a highly selective and "silent" 5-HT1A antagonist, Rec 15/3079 represents a promising alternative to the more established but less "clean" WAY-100635. The continued characterization of such refined pharmacological tools will undoubtedly advance our understanding of the complex roles of the 5-HT1A receptor in health and disease.

References

  • Chemel, B. R., et al. (2006). WAY-100635 is a potent dopamine D4 receptor agonist. Psychopharmacology, 188(2), 244–251. [Link]

  • Fletcher, A., et al. (1996). Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist. Behavioural Brain Research, 73(1-2), 337-340. [Link]

  • Forster, E. A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 281(1), 81-88. [Link]

  • García-López, M. T., et al. (1997). N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide (WAY-100635) and related compounds. A new class of potent and selective 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 40(19), 3109-3118. [Link]

  • Leonardi, A., et al. (2001). N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract. Journal of Pharmacology and Experimental Therapeutics, 299(3), 1027-1037. [Link]

  • Martel, J. C., et al. (2007). WAY-100635 has high selectivity for serotonin 5-HT(1A) versus dopamine D(4) receptors. European Journal of Pharmacology, 574(1), 15-19. [Link]

  • PubChem. (n.d.). N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide. Retrieved from [Link]

  • Pauwels, P. J., et al. (1997). The 5-HT1A receptor antagonist, WAY-100635, is a potent agonist at the human dopamine D4 receptor. Molecular Pharmacology, 52(4), 573-575. [Link]

  • Testa, R., et al. (2001). Effect of different 5-hydroxytryptamine receptor subtype antagonists on the micturition reflex in rats. British Journal of Pharmacology, 133(8), 1259-1268. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-HT1A receptor. Retrieved from [Link]

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152. [Link]

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A Senior Application Scientist's Guide to Comparative Efficacy Assessment: From In Vitro Potency to In Vivo Therapeutic Effect

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey from a promising novel compound to a potential therapeutic is paved with rigorous comparative analysis. It is not enough for a new molecule to demonstrate biological activity; it must prove its worth against established standards of care. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust, multi-faceted comparison of the efficacy of novel compounds against known drugs. By integrating foundational in vitro characterization with complex in vivo models and pharmacokinetic/pharmacodynamic (PK/PD) analysis, this framework ensures that the data generated is not only accurate but also translatable, providing a clear rationale for advancing the most promising candidates.

The philosophy underpinning this guide is one of scientific integrity and logical progression. Each experimental stage is designed to build upon the last, creating a self-validating cascade of evidence. We will delve into the causality behind experimental choices, ensuring that each assay and model is selected not just for its technical feasibility, but for its biological relevance to the therapeutic question at hand.

Phase 1: Foundational In Vitro Characterization

The initial phase of any comparative efficacy study is to establish the fundamental biological activity of the novel compound in a controlled, non-living system.[1] These in vitro assays are indispensable for providing early insights into a compound's potency, mechanism of action, and potential toxicity, thereby streamlining the drug discovery process by prioritizing promising candidates for more complex studies.[1]

Assessing Potency with Dose-Response Assays

The cornerstone of comparative pharmacology is the dose-response relationship, which describes how the effect of a compound changes with its concentration.[2][3] The goal is to determine the concentration at which the compound elicits a half-maximal biological response, a value known as the EC50 (Effective Concentration, 50%) for agonists or IC50 (Inhibitory Concentration, 50%) for antagonists.

Causality of Experimental Choice: A dose-response curve provides two critical parameters: potency (EC50/IC50) and efficacy (the maximal effect, or Emax).[4] A lower IC50 value indicates higher potency, meaning less of the drug is required to achieve a desired effect. By comparing the IC50 values of a novel compound and a known drug under identical conditions, we can make a direct, quantitative assessment of their relative potencies.

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis A 1. Culture Target Cells B 2. Prepare Serial Dilutions (Novel Compound & Known Drug) D 4. Add Compound Dilutions to Wells B->D C 3. Seed Cells in 96-well Plates C->D E 5. Incubate for Defined Period (e.g., 72h) D->E F 6. Perform Viability Assay (e.g., MTT, CellTiter-Glo) E->F G 7. Measure Signal (Absorbance/Luminescence) F->G H 8. Plot Dose-Response Curves & Calculate IC50 Values G->H I 9. Statistical Comparison of IC50 Values H->I

Caption: Workflow for comparing compound potency via dose-response assays.

This protocol provides a method for assessing the effect of a compound on cell survival and proliferation.[1]

  • Cell Seeding: Seed target cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Preparation: Prepare a 2-fold serial dilution of the novel compound and the known drug in culture medium. A typical concentration range might span from 100 µM to 1 nM. Also, prepare a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for a period relevant to the compound's mechanism (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot percent viability against the log of compound concentration and fit the data using non-linear regression to determine the IC50 value.[5]

Trustworthiness through Self-Validation: This protocol is a self-validating system. The vehicle control defines 100% viability, while the positive control confirms the assay can detect cell death. Each plate serves as a complete experiment, and comparing the novel compound directly against the known drug on the same plate minimizes inter-assay variability.

Mechanistic Assays

Beyond potency, it's crucial to confirm that the novel compound operates through the intended mechanism of action. This involves specific assays tailored to the drug's target.

Assay TypePurposeExample Application
Receptor Binding Assay Determines the affinity of a compound for its target receptor.[1]Comparing the Kd (dissociation constant) of a new GPCR antagonist with a known drug.
Enzyme Activity Assay Measures the ability of a compound to inhibit or activate a target enzyme.[6]Assessing the inhibitory activity of a new kinase inhibitor versus a standard-of-care inhibitor.
Target Engagement Assay Confirms that the compound physically interacts with its target within a cellular context.Using a cellular thermal shift assay (CETSA) to verify that a novel compound stabilizes its target protein, indicating binding.

Phase 2: Transition to In Vivo Efficacy Models

While in vitro assays are essential for initial screening, they lack the complexity of a living organism.[1][7] In vivo efficacy studies are the gold standard for evaluating the biological activity of a drug in a more clinically relevant context before human trials.[8]

Causality of Experimental Choice: The choice of an animal model is paramount and must be guided by the disease indication. For oncology, cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a common starting point.[3] These models allow for a direct comparison of a novel compound's ability to inhibit tumor growth against a known drug in a living system. More complex models, such as patient-derived xenografts (PDX) or syngeneic models (with a competent immune system), can provide deeper insights.[3][9]

Workflow for a Comparative CDX Efficacy Study

G cluster_groups Treatment Groups A 1. Implant Human Tumor Cells into Immunodeficient Mice B 2. Allow Tumors to Reach a Predetermined Size (e.g., 100-150 mm³) A->B C 3. Randomize Mice into Treatment Groups B->C D 4. Initiate Dosing Regimens C->D G1 Vehicle Control E 5. Monitor Tumor Volume and Body Weight Bi-weekly D->E F 6. Continue Treatment for Specified Duration (e.g., 21 days) E->F G 7. Euthanize and Collect Tumors for Analysis F->G H 8. Analyze Data: Tumor Growth Inhibition (TGI) & Statistical Comparison G->H G2 Known Drug (Positive Control) G3 Novel Compound (Dose 1) G4 Novel Compound (Dose 2)

Caption: Key stages of a comparative in vivo xenograft study.

  • Model Establishment: Subcutaneously implant 1-5 million human cancer cells (e.g., A549 lung cancer cells) into the flank of immunodeficient mice (e.g., NOD-SCID or Nude).

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts (typically 8-10 mice per group).[9]

  • Treatment Groups:

    • Group 1: Vehicle Control (the formulation buffer).

    • Group 2: Known Drug (at its established effective dose).

    • Group 3: Novel Compound (Dose 1).

    • Group 4: Novel Compound (Dose 2).

  • Dosing and Monitoring: Administer the compounds via the intended clinical route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days). Measure tumor volume and body weight twice weekly. Body weight is a key indicator of toxicity.

  • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. TGI is a primary efficacy endpoint.

  • Statistical Comparison: Statistically compare the TGI values between the novel compound and the known drug using appropriate methods (e.g., ANOVA followed by post-hoc tests).

Ethical Considerations and Self-Validation: All animal studies must be conducted under approved ethical guidelines (e.g., IACUC) and adhere to the "3Rs" principle (Replacement, Reduction, Refinement).[10] The inclusion of a vehicle control is essential to validate that any anti-tumor effect is drug-related. The known drug acts as a positive control, validating the model's sensitivity and providing a benchmark for the novel compound's performance.

Phase 3: Integrating Pharmacokinetics and Pharmacodynamics (PK/PD)

A truly comprehensive comparison requires understanding not just if a drug works, but how its concentration in the body over time relates to its therapeutic effect. This is the realm of Pharmacokinetic/Pharmacodynamic (PK/PD) modeling.[11][12]

  • Pharmacokinetics (PK): Describes the journey of the drug through the body (Absorption, Distribution, Metabolism, Excretion). Key parameters include clearance, volume of distribution, and half-life.

  • Pharmacodynamics (PD): Describes the relationship between drug concentration at the site of action and the observed effect.[13]

Causality of Experimental Choice: Two compounds can have identical in vitro potencies (IC50s) but vastly different in vivo efficacies due to differences in their PK profiles. For example, a potent compound that is metabolized and cleared too quickly may never reach a sufficient concentration at the tumor site to be effective. PK/PD modeling integrates these two domains to build a mathematical model that can predict the time course of a drug's effect.[14][15] This allows for a more sophisticated comparison than looking at a single endpoint like TGI.

Data Integration for PK/PD Modeling
Data TypeSourcePurpose for Modeling
In Vitro Potency Dose-Response AssaysDefines the concentration-effect relationship (IC50, Emax).
PK Parameters Satellite animal groups from the efficacy study are used for blood draws at multiple time points post-dosing.Determines drug exposure (AUC), clearance, and half-life.
In Vivo Efficacy Tumor growth measurements from the main efficacy study.Provides the time-course of the pharmacological response.
Biomarker Data (Optional) Tumor biopsies or blood samples analyzed for target modulation.Links drug exposure to a direct mechanistic effect.

By fitting these data to a mathematical model, we can simulate and compare the efficacy of the novel compound and the known drug under various dosing scenarios, helping to optimize the dosing regimen for future clinical trials.[12][13]

Phase 4: Synthesizing the Comparative Data

The final step is to consolidate all generated data into a clear, objective comparison. Tables are an effective way to summarize quantitative endpoints.

Table 1: Comparative In Vitro Potency Profile
CompoundCell Line A IC50 (nM)Cell Line B IC50 (nM)Target Enzyme Ki (nM)
Novel Compound X 15.2 ± 2.125.8 ± 3.55.1 ± 0.8
Known Drug Y 45.7 ± 5.630.1 ± 4.28.3 ± 1.1
p-value (X vs. Y)p < 0.05p > 0.05 (ns)p < 0.05
Table 2: Comparative In Vivo Efficacy and PK Summary
Treatment GroupMax. TGI (%)AUC (ng*h/mL)Cmax (ng/mL)
Known Drug Y (10 mg/kg) 65%2,500800
Novel Compound X (10 mg/kg) 85%4,5001,200
Novel Compound X (5 mg/kg) 68%2,300650

Conclusion

This framework provides a logical and scientifically rigorous pathway for comparing the efficacy of a novel compound against a known drug. It begins with precise in vitro measurements of potency and mechanism, progresses to a holistic assessment of therapeutic effect in relevant in vivo models, and culminates in an integrated PK/PD analysis that connects drug exposure to response. By adhering to principles of self-validation, explaining the causality behind each step, and presenting data with clarity and statistical rigor, researchers can build a compelling case for their novel therapeutic candidates, ensuring that only the most effective and promising drugs advance toward the clinic.

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Safety Operating Guide

Personal protective equipment for handling 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS RN: 181880-42-2). As drug development professionals, our commitment to safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. Understanding its specific risks is the foundation of safe handling.

GHS Classification Summary

Hazard ClassGHS CodeDescriptionPictogramSignal Word
Acute Toxicity, OralH302Harmful if swallowedGHS07Warning
Skin Corrosion/IrritationH315Causes skin irritationGHS07Warning
Serious Eye Damage/IrritationH319Causes serious eye irritationGHS07Warning
Specific Target Organ ToxicityH335May cause respiratory irritationGHS07Warning

Source: Sigma-Aldrich Safety Information[1]

The GHS pictograms and hazard statements indicate that this compound poses a significant risk upon ingestion, skin contact, eye contact, and inhalation.[1] The primary operational goal is to prevent any direct contact with the substance.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple compliance but a scientifically informed decision to mitigate the identified risks. The following PPE configuration is mandatory when handling this compound.

Recommended PPE Configuration
PPE ComponentSpecificationRationale and Best Practices
Gloves Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05 standard recommended)Prevents dermal exposure. The hydrochloride salt form can be corrosive, and the organic nature of the molecule allows for potential skin absorption. Double gloving provides an additional barrier; the outer glove should be changed immediately upon contamination or every 30-60 minutes during extended procedures.[2][3]
Gown Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffsProtects skin and personal clothing from spills and splashes. A solid-front gown is critical to prevent penetration by liquids. Cuffs should be tucked under the inner glove to ensure a complete seal.[4]
Eye/Face Protection Safety goggles with side-shields or a full-face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[5][6] A face shield offers broader protection and should be used when there is a significant risk of splashing.
Respiratory Protection N95 respirator or higherRecommended, especially when handling the solid compound outside of a certified chemical fume hood, to prevent inhalation of airborne particles which may cause respiratory irritation.[2] A user seal check is mandatory each time a respirator is worn.[7]
Additional PPE Disposable cap and shoe coversProvides an additional layer of protection against contamination and prevents the tracking of the substance to other areas of the facility.[2]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Risk Assessment start Start: Handling Required assess_task Assess Task: - Weighing solid? - Preparing solution? - Spill cleanup? start->assess_task risk_level Determine Potential for Exposure (Aerosolization/Splash) assess_task->risk_level low_risk Low Risk (e.g., handling sealed container): - Lab Coat - Single Nitrile Gloves - Safety Glasses risk_level->low_risk Low moderate_risk Moderate Risk (e.g., preparing dilute solution in fume hood): - Lab Gown - Double Nitrile Gloves - Safety Goggles risk_level->moderate_risk Moderate high_risk High Risk (e.g., weighing solid, spill cleanup): - Lab Gown - Double Nitrile Gloves - Face Shield - N95 Respirator risk_level->high_risk High

Caption: Decision workflow for PPE selection.

Operational Plan: From Receipt to Disposal

A comprehensive operational plan ensures safety at every stage of the chemical's lifecycle in your laboratory.

Receiving and Storage
  • Receipt: Upon receipt, inspect the container for any damage or leaks. Don appropriate PPE (at a minimum, gloves and eye protection) when unpacking.

  • Storage: Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[1] It should be stored locked up and segregated from incompatible materials such as strong acids, acid anhydrides, and acid chlorides.[5][8]

Handling and Manipulation
  • Engineering Controls: All manipulations of the solid compound or concentrated solutions should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[9] Ensure that a safety shower and eyewash station are readily accessible.[5]

  • Aerosol Prevention: When handling the solid, use techniques that minimize dust formation. If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Emergency Procedures and Disposal Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Spill Management Protocol
  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

  • Don PPE: Wear full PPE as outlined for high-risk scenarios, including an N95 respirator, double gloves, a gown, and a face shield.[2]

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect into a labeled container.[5][10]

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Disposal: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.

Waste Disposal
  • Chemical Waste: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not allow the product to enter drains.[10]

  • Contaminated Materials: All disposable PPE and other materials that have come into contact with the compound should be considered contaminated. Place them in a sealed, labeled container for hazardous waste disposal.[10]

This guide is intended to provide a robust framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any work.

References

  • MSDS of 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine hydrochloride. [Link]

  • This compound | C9H14ClNO | CID 17290682 - PubChem. [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC. [Link]

  • Occupational (Workplace) Exposure Standards/Guidelines/Approaches - Toxicology MSDT. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC. [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. [Link]

  • Table of exposure limits for chemical and biological substances | WorkSafeBC. [Link]

  • Properly Using PPE to Avoid Illicit Drug Exposure for First Responders - YouTube. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. [Link]

Sources

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